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  • Product: 2-Methyl-2-nitropropane-d9
  • CAS: 52168-52-2

Core Science & Biosynthesis

Foundational

A Technical Guide to 2-Methyl-2-nitropropane-d9: Properties, Applications, and Methodologies

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Methyl-2-nitropropane-d9, the deuterated isotopologue of tert-nitrobutane, is a specialized chemical reagent with significant utility in advanced...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-nitropropane-d9, the deuterated isotopologue of tert-nitrobutane, is a specialized chemical reagent with significant utility in advanced analytical and research applications. Its core value lies in the nine deuterium atoms, which impart specific physicochemical properties that are highly advantageous for Electron Paramagnetic Resonance (EPR) spectroscopy and as an internal standard in mass spectrometry-based quantification. This guide provides an in-depth exploration of its chemical properties, discusses the mechanistic basis for its primary applications, and presents generalized, field-proven protocols for its use. We will delve into the causality behind experimental choices, ensuring a robust and validated understanding for its practical implementation in the laboratory.

Introduction: The Significance of Isotopic Labeling

2-Methyl-2-nitropropane-d9, also known as tert-nitrobutane-d9, is a stable isotope-labeled compound where all nine hydrogen atoms of the tert-butyl group have been replaced with deuterium. This isotopic substitution is not trivial; it profoundly alters specific molecular properties without changing the compound's fundamental chemical reactivity. The increased mass (M+9) and distinct nuclear spin properties of deuterium are the primary reasons for its utility.[1]

In the context of modern research, particularly in drug metabolism, toxicology, and materials science, the ability to unambiguously detect and quantify transient species or trace amounts of an analyte is paramount. Deuterated compounds like 2-Methyl-2-nitropropane-d9 serve as powerful tools to enhance the sensitivity, specificity, and accuracy of the two primary techniques discussed herein: EPR spectroscopy and mass spectrometry.

Physicochemical Properties

A comprehensive understanding of the compound's physical and chemical properties is essential for its proper handling, storage, and application.

Chemical Structure:

  • IUPAC Name: 2-methyl-2-nitropropane-1,1,1,3,3,3-d9

  • Common Synonyms: tert-Nitrobutane-d9, t-BuNO2-d9

  • Chemical Formula: (CD₃)₃CNO₂

  • SMILES: [2H]C([2H])([2H])C(=O)(C([2H])([2H])[2H])C([2H])([2H])[2H][1]

Data Summary Table:

PropertyValueSource
Molecular Weight 112.18 g/mol [1]
Appearance Clear colorless liquid after melting[2]
Boiling Point 126-127 °C (lit.)[1][2]
Melting Point ~24-26 °C[3]
Density 1.034 g/mL at 25 °C[1]
Flash Point 19 °C (66.2 °F) - closed cup[1]
Refractive Index n20/D 1.402 (lit.)[1]
Isotopic Purity ≥98 atom % D[1]
Solubility Miscible with Benzene, Ethanol, Ether

Core Application: Spin Trapping in Electron Paramagnetic Resonance (EPR) Spectroscopy

The detection of short-lived, highly reactive free radicals is a significant challenge in chemistry and biology.[4] These species are often implicated in processes ranging from oxidative stress in disease to polymer degradation.[5] Spin trapping is an analytical technique where a "spin trap" compound reacts with an unstable radical to form a more stable and persistent paramagnetic radical adduct, which can then be readily detected and characterized by EPR spectroscopy.[4][5][6]

Mechanism of Action and the Deuteration Advantage

2-Methyl-2-nitropropane's corresponding nitroso compound, 2-methyl-2-nitrosopropane (MNP), is a highly effective spin trap for carbon-centered radicals.[5][7] The unstable radical (R•) adds directly to the nitrogen atom of the nitroso group, forming a stable nitroxide adduct.[8][9]

The key advantage of using the deuterated (-d9) form lies in the interpretation of the resulting EPR spectrum. The spectrum's hyperfine splitting constants (hfsc's) provide a fingerprint for the trapped radical.[5][10] Hydrogen atoms (protons) on the spin trap itself can contribute to complex hyperfine splitting, which can broaden spectral lines and complicate interpretation. By replacing these protons with deuterium, which has a much smaller magnetic moment, the hyperfine coupling from the trap is minimized. This results in:

  • Sharper EPR spectral lines.

  • Improved spectral resolution.

  • Easier and more accurate identification of the hyperfine splitting from the trapped radical itself.

G cluster_0 Reaction cluster_1 EPR Analysis cluster_2 Outcome Unstable_Radical Unstable Radical (R•) (Short-lived) Spin_Adduct Stable Nitroxide Spin Adduct (Long-lived) Unstable_Radical->Spin_Adduct Covalent Addition Spin_Trap Spin Trap (MNP-d9) Spin_Trap->Spin_Adduct EPR_Spectrometer EPR Spectrometer Spin_Adduct->EPR_Spectrometer Detection EPR_Spectrum_H9 Result with non-deuterated (h9) trap: Broad, complex spectrum EPR_Spectrometer->EPR_Spectrum_H9 Complicates Analysis EPR_Spectrum_D9 Result with deuterated (d9) trap: Sharp, well-resolved spectrum EPR_Spectrometer->EPR_Spectrum_D9 Simplifies Analysis Radical_ID Accurate Identification of R• EPR_Spectrum_D9->Radical_ID

Experimental Protocol: Generalized Workflow for EPR Spin Trapping

This protocol provides a foundational methodology. Causality: Each step is critical for success. For instance, deoxygenation is mandatory because paramagnetic molecular oxygen (O₂) can broaden the EPR signal, rendering detection impossible.[5]

  • Preparation of Spin Trap Solution:

    • The active spin-trapping species, 2-methyl-2-nitrosopropane (MNP, the blue monomer), exists in equilibrium with its inactive, colorless dimer.[5][7] The nitropropane starting material is a precursor. The active nitroso form must often be generated in situ or used from a prepared source.

    • Dissolve the MNP-d9 dimer in the chosen solvent (e.g., benzene, tert-butanol) to a typical concentration of 1-50 mM. The solution should be protected from light to prevent photodecomposition.[5]

    • Crucially, deoxygenate the solvent by bubbling with high-purity nitrogen or argon gas for at least 30 minutes prior to use.

  • Sample Preparation:

    • Prepare the system under investigation (e.g., a chemical reaction, a biological sample) in an appropriate deoxygenated buffer or solvent.

  • Spin Trapping Reaction:

    • In a specialized EPR capillary tube or flat cell, combine the MNP-d9 solution with the sample. The final concentration of the spin trap typically ranges from 1-10 mM, but must be optimized for the specific system to maximize trapping efficiency without causing artifacts.[5]

    • Initiate radical generation. This can be achieved via various methods such as UV irradiation, addition of a chemical catalyst (e.g., a Fenton reagent), or initiation of an enzymatic reaction.[5]

  • EPR Data Acquisition:

    • Immediately place the sample into the EPR spectrometer.

    • Typical Instrument Settings: These must be optimized for the specific spin adduct.

      • Microwave Frequency: X-band (~9.5 GHz)

      • Microwave Power: Low enough to avoid signal saturation (e.g., 4 mW).[10]

      • Center Field: Set according to the g-value of the expected nitroxide (~330-350 mT).

      • Modulation Amplitude: Kept low to maintain resolution (e.g., 0.1 mT).[10]

      • Number of Scans: Accumulate scans as needed to achieve an adequate signal-to-noise ratio.[5]

  • Data Interpretation:

    • Analyze the resulting EPR spectrum. The pattern of lines (hyperfine splitting) and their spacing (hyperfine splitting constants) are used to identify the structure of the trapped radical by comparison with literature values or through simulation.[5]

Core Application: Internal Standard in Mass Spectrometry (MS)

In quantitative analysis, particularly in complex matrices like biological fluids or environmental samples, accuracy and precision are paramount. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantification. This technique relies on the use of a stable isotope-labeled internal standard (IS).

Principle and Advantages

2-Methyl-2-nitropropane-d9 is an ideal surrogate (a type of internal standard structurally very similar but not identical to the analyte) for quantifying its non-deuterated counterpart or other similar volatile nitroalkanes.[11][12] The principle is as follows:

  • Identical Chemical Behavior: The deuterated standard behaves nearly identically to the native analyte during sample extraction, cleanup, and chromatographic separation. This means it experiences the same losses during sample workup.

  • Co-elution: Both the analyte and the IS will co-elute from the gas or liquid chromatography column.

  • Mass-Based Differentiation: Despite co-eluting, the mass spectrometer can easily distinguish between the analyte and the IS due to the +9 mass difference.[1]

  • Ratio-Based Quantification: The concentration of the analyte is determined by the ratio of the analyte's signal intensity to the known concentration of the IS. This ratiometric measurement corrects for variations in sample recovery and instrument response, leading to highly accurate and precise results.[13]

G cluster_0 Sample Preparation cluster_1 Processing & Separation cluster_2 Detection & Quantification cluster_3 Result Sample Unknown Sample (Contains Analyte) Spiked_Sample Spiked Sample Sample->Spiked_Sample IS Known Amount of Internal Standard (IS) (2-Methyl-2-nitropropane-d9) IS->Spiked_Sample Add (Spike) Extraction Extraction / Cleanup (Analyte and IS experience same losses) Spiked_Sample->Extraction Chromatography GC or LC Separation (Analyte and IS co-elute) Extraction->Chromatography MS Mass Spectrometer (Detects both by mass) Chromatography->MS Data Data Acquisition (Signal for Analyte, Signal for IS) MS->Data Quant Quantification (Ratio of Analyte Signal / IS Signal) Data->Quant Final_Conc Accurate Concentration of Analyte Quant->Final_Conc

Experimental Protocol: Generalized Workflow for GC-MS/MS Quantification

This workflow is based on methods used for quantifying volatile organic compounds in complex samples, such as cigarette smoke.[11][12]

  • Preparation of Standards:

    • Prepare a series of calibration standards containing known concentrations of the non-deuterated analyte.

    • Prepare an internal standard stock solution of 2-Methyl-2-nitropropane-d9 in a suitable solvent (e.g., hexane, ethyl acetate).[11]

  • Sample Preparation and Spiking:

    • To each unknown sample, quality control sample, and calibration standard, add a precise and identical volume of the internal standard stock solution. This "spiking" step is the most critical for accuracy.

  • Extraction and Cleanup:

    • Perform the necessary extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction (SPE)) to isolate the analytes from the sample matrix.[11] The co-presence of the IS ensures that any loss of analyte during this step is mirrored by a proportional loss of the IS.

  • GC-MS/MS Analysis:

    • Inject an aliquot of the final extract into the GC-MS/MS system.

    • Gas Chromatography (GC): Use an appropriate capillary column to separate the analytes from other matrix components. The temperature program should be optimized to ensure good peak shape and resolution.

    • Tandem Mass Spectrometry (MS/MS): Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.

      • Define a specific precursor ion → product ion transition for the analyte.

      • Define a specific precursor ion → product ion transition for the 2-Methyl-2-nitropropane-d9 IS. The precursor ion will be M+9 relative to the analyte.

  • Data Analysis and Quantification:

    • Integrate the peak areas for both the analyte and the IS transitions in each sample and standard.

    • Calculate the ratio of the analyte peak area to the IS peak area for each injection.

    • Generate a calibration curve by plotting the peak area ratio versus the concentration for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. 2-Methyl-2-nitropropane is a hazardous chemical and its deuterated analogue should be handled with the same level of care.

  • Hazards: The non-deuterated form is classified as a flammable solid or liquid.[3][14] It causes skin and serious eye irritation and may cause respiratory irritation.[14] It is crucial to handle this chemical as potentially carcinogenic, following precedents set for similar compounds like 2-Nitropropane.[15]

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14]

    • Keep away from heat, sparks, open flames, and other ignition sources.[14]

    • Use explosion-proof electrical and ventilation equipment.[14]

    • Ground and bond containers during transfer to prevent static discharge.[14]

  • Storage:

    • Store in a tightly closed container in a cool, dark, and well-ventilated area.[15]

    • Store away from incompatible materials such as strong oxidizing agents and strong bases.[14]

    • The recommended storage class is for flammable liquids.[1]

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[14]

Conclusion

2-Methyl-2-nitropropane-d9 is a highly specialized reagent whose value is derived directly from its isotopic composition. For the researcher investigating radical-mediated mechanisms, it offers a pathway to clearer, more interpretable EPR spectra through its use as a spin-trap precursor. For the analytical scientist tasked with precise quantification of volatile nitro compounds, it serves as an exemplary internal standard for robust and reliable isotope dilution mass spectrometry. The protocols and principles outlined in this guide provide a framework for leveraging the unique properties of this compound to achieve high-quality, reproducible scientific data.

References

  • Benchchem. (n.d.). Application Notes and Protocol for Spin Trapping with 2-Methyl-2-nitrosopropane.
  • National Center for Biotechnology Information. (n.d.). 2-Methyl-2-nitropropane. PubChem Compound Database. Retrieved from [Link]

  • CIQTEK. (2023, January 3). Detection of Short-lived Free Radicals - Spin-trapping EPR (ESR) Applications. Retrieved from [Link]

  • University of Siena. (n.d.). Spin Trapping. Dipartimento di Biotecnologie, chimica e farmacia.
  • Al-Abdullah, Z., et al. (2015). EPR-Spin Trapping and Flow Cytometric Studies of Free Radicals Generated Using Cold Atmospheric Argon Plasma and X-Ray Irradiation in Aqueous Solutions and Intracellular Milieu. PLoS ONE, 10(8), e0136956.
  • Chapman, J. R., et al. (2019). Gas Chromatography-Tandem Mass Spectrometry Method for Selective Detection of 2-Nitropropane in Mainstream Cigarette Smoke. Nicotine & Tobacco Research, 21(9), 1259–1265.
  • ResearchGate. (2025, August 7). Gas Chromatography-Tandem Mass Spectrometry Method for Selective Detection of 2-Nitropropane in Mainstream Cigarette Smoke. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Spin-trapping with 2-methyl-2-nitrosopropane: Photochemistry of carbonyl-containing compounds. Methyl radical formation from dimethyl sulfoxide. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). 2-NITROPROPANE HAZARD SUMMARY. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Quantification of 2- Nitropropane in Cigarette Smoke.
  • Karoui, H., et al. (2020). Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties. Antioxidants, 9(11), 1148.
  • National Institute of Standards and Technology. (n.d.). Propane, 2-methyl-2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021, May 14). Spin Trapping. In Nitroxides (Vol. 1, pp. 401-440).
  • CPAChem. (n.d.). Safety data sheet: 2-Nitropropane. Retrieved from [Link]

  • Bard, A. J., et al. (2002). Spin trapping and electron spin resonance detection of radical intermediates in the photodecomposition of water at titanium dioxide. Journal of the American Chemical Society, 104(11), 2993-2997.
  • ResearchGate. (2025, August 7). EPR Spin trapping of protein radicals. Retrieved from [Link]

  • Suzen, S., et al. (2024). EPR Spectroscopy Coupled with Spin Trapping as an Alternative Tool to Assess and Compare the Oxidative Stability of Vegetable Oils for Cosmetics. Cosmetics, 11(6), 173.
  • Wikipedia. (n.d.). Spin trapping. Retrieved from [Link]

  • Lalevée, J., et al. (2022). Electron Paramagnetic Resonance Spin Trapping (EPR–ST)

Sources

Exploratory

An In-Depth Technical Guide to 2-Methyl-2-nitropropane-d9 (CAS: 52168-52-2) for Advanced Research Applications

This guide provides a comprehensive technical overview of 2-Methyl-2-nitropropane-d9, a deuterated analogue of tert-nitrobutane. Designed for researchers, scientists, and drug development professionals, this document del...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-Methyl-2-nitropropane-d9, a deuterated analogue of tert-nitrobutane. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its application, synthesis, and characterization, with a focus on its pivotal role as an internal standard in mass spectrometry-based bioanalysis.

The Strategic Advantage of Deuteration in Analytical and Metabolic Studies

In the landscape of modern drug discovery and development, understanding the pharmacokinetic profile and metabolic fate of a drug candidate is paramount. Deuterium-labeled compounds, such as 2-Methyl-2-nitropropane-d9, have emerged as indispensable tools in these investigations. The substitution of hydrogen with its heavier, stable isotope, deuterium, imparts a subtle but significant change in mass without altering the fundamental chemical properties of the molecule.[1] This mass difference is the cornerstone of its utility as an internal standard in quantitative mass spectrometry, allowing for precise differentiation between the analyte and the standard.[2]

Furthermore, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can lead to a slower rate of metabolic cleavage at the site of deuteration, a property that can be leveraged to probe metabolic pathways and enhance the metabolic stability of drug candidates.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of 2-Methyl-2-nitropropane-d9 is essential for its effective application.

Physicochemical Properties

The key physicochemical properties of 2-Methyl-2-nitropropane-d9 are summarized in the table below, with comparative data for its non-deuterated analogue.

Property2-Methyl-2-nitropropane-d92-Methyl-2-nitropropaneReference(s)
CAS Number 52168-52-2594-70-7[3][4]
Molecular Formula C4D9NO2C4H9NO2[4][5]
Molecular Weight 112.18 g/mol 103.12 g/mol [3][6]
Appearance White to off-white solidColorless liquid or white solid[3][6]
Boiling Point 126-127 °C (lit.)126-127 °C (lit.)[3][4]
Density 1.034 g/mL at 25 °C0.95 g/mL at 25 °C (lit.)[3][4]
Refractive Index n20/D 1.4 (lit.)n20/D 1.4 (lit.)[3][4]
Isotopic Purity ≥98 atom % DN/A[3]
Spectroscopic Characterization

The structural integrity and isotopic enrichment of 2-Methyl-2-nitropropane-d9 are confirmed through various spectroscopic techniques. While specific spectra for the deuterated compound are often found in Certificates of Analysis from suppliers, the expected spectral characteristics are outlined below, with reference to its non-deuterated counterpart.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a significant reduction or absence of signals corresponding to the methyl protons, confirming a high degree of deuteration. Any residual proton signals would appear as complex multiplets due to deuterium coupling.[7][8]

    • ¹³C NMR: The carbon-13 NMR spectrum would display a singlet for the quaternary carbon and a signal for the methyl carbons. The coupling of carbon to deuterium (C-D) would result in characteristic splitting patterns and a slight upfield shift compared to the non-deuterated compound.[7][8]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z 112, which is 9 mass units higher than the non-deuterated analogue (m/z 103), confirming the incorporation of nine deuterium atoms.[3][9] The fragmentation pattern would be analogous to the non-deuterated compound, with corresponding mass shifts in the fragment ions.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-D stretching vibrations at lower frequencies (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹) of the non-deuterated compound. The strong absorption bands corresponding to the nitro group (NO₂) are expected around 1540 cm⁻¹ (asymmetric stretch) and 1370 cm⁻¹ (symmetric stretch).[6][10]

Synthesis and Manufacturing

The synthesis of 2-Methyl-2-nitropropane-d9 typically involves a multi-step process, starting with a deuterated precursor. A plausible synthetic route involves the nitration of deuterated tert-butanol.

Synthesis of Deuterated tert-Butanol

A key precursor, deuterated tert-butanol ((CD₃)₃COD), can be synthesized via a Grignard reaction between deuterated methyl magnesium iodide (CD₃MgI) and deuterated acetone ((CD₃)₂CO), followed by hydrolysis with heavy water (D₂O).[11]

Synthesis_Deuterated_tert_Butanol CD3MgI Deuterated methyl magnesium iodide (CD₃MgI) Grignard_Reaction Grignard Reaction (Anhydrous THF) CD3MgI->Grignard_Reaction CD3COCD3 Deuterated acetone ((CD₃)₂CO) CD3COCD3->Grignard_Reaction Intermediate Grignard Adduct Grignard_Reaction->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis D2O Heavy Water (D₂O) (Acidic workup) D2O->Hydrolysis d9_tert_Butanol 2-Methyl-2-propanol-d10 ((CD₃)₃COD) Hydrolysis->d9_tert_Butanol

Caption: Synthesis of deuterated tert-butanol via Grignard reaction.

Nitration of Deuterated tert-Butanol

Note: The synthesis of isotopically labeled compounds requires specialized expertise and handling of deuterated reagents. It is often procured from specialized chemical suppliers who can provide a certificate of analysis detailing its purity and isotopic enrichment.[13]

Application as an Internal Standard in LC-MS/MS Bioanalysis

The primary and most critical application of 2-Methyl-2-nitropropane-d9 is as a stable isotope-labeled internal standard (SIL-IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[14] Its use is considered the gold standard in bioanalysis for its ability to correct for various sources of error, thereby enhancing the accuracy and precision of the results.[15]

The Rationale for Using a SIL-IS

A SIL-IS is chemically identical to the analyte, meaning it exhibits nearly identical behavior during sample preparation (e.g., extraction, evaporation) and analysis (e.g., chromatographic retention, ionization).[1] By adding a known amount of the SIL-IS to the sample at an early stage, any variability in the analytical process will affect both the analyte and the internal standard to the same extent. The quantification is then based on the ratio of the analyte's response to the internal standard's response, effectively nullifying the impact of these variations.[1]

SIL_IS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quantification Quantification Sample Biological Sample (e.g., Plasma, Urine) Add_IS Spike with known amount of 2-Methyl-2-nitropropane-d9 Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Ratio Calculate Analyte/IS Peak Area Ratio Detection->Ratio Calibration Determine Concentration from Calibration Curve Ratio->Calibration Result Accurate Analyte Concentration Calibration->Result

Caption: General workflow for bioanalysis using a stable isotope-labeled internal standard.

Step-by-Step Experimental Protocol: Protein Precipitation (PPT)

Protein precipitation is a common and straightforward method for sample clean-up in bioanalysis. The following is a general protocol for its implementation with 2-Methyl-2-nitropropane-d9 as an internal standard.

  • Prepare a working solution of 2-Methyl-2-nitropropane-d9 in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration that yields a robust signal in the LC-MS/MS system.

  • To 100 µL of biological sample (e.g., plasma) in a microcentrifuge tube, add a small volume (e.g., 5-10 µL) of the internal standard working solution.

  • Vortex the sample briefly to ensure thorough mixing.

  • Add 300 µL of cold acetonitrile (or another suitable precipitating agent) to the sample.

  • Vortex vigorously for 1-2 minutes to precipitate the proteins.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water).

  • Vortex to ensure complete dissolution.

  • Inject an aliquot into the LC-MS/MS system for analysis.

Method Validation According to Regulatory Guidelines

Any bioanalytical method intended for use in regulated studies must undergo rigorous validation to ensure its reliability. When using a SIL-IS like 2-Methyl-2-nitropropane-d9, the validation process should adhere to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[16][17] Key validation parameters include:

  • Selectivity and Specificity: Demonstrating that the method can differentiate the analyte and internal standard from endogenous matrix components and other potential interferences.[16]

  • Accuracy and Precision: Assessing the closeness of the measured values to the true values and the degree of scatter in the data, respectively. This is evaluated at multiple concentration levels (low, medium, and high QC samples).[18]

  • Calibration Curve: Establishing the relationship between the analyte/IS response ratio and the concentration of the analyte over a defined range.[18]

  • Recovery: The efficiency of the extraction process for both the analyte and the internal standard. While 100% recovery is not necessary, it should be consistent and reproducible.[16]

  • Matrix Effect: Evaluating the influence of co-eluting matrix components on the ionization of the analyte and internal standard.[16]

  • Stability: Assessing the stability of the analyte and internal standard in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage).[19]

Potential Role in Drug Metabolism Studies

The tert-butyl group, present in 2-Methyl-2-nitropropane, is a common moiety in many pharmaceutical compounds. It is known to be susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, primarily leading to hydroxylation to form an alcohol, which can be further oxidized to a carboxylic acid.[20]

Given this, 2-Methyl-2-nitropropane-d9 can be a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies in several ways:

  • Metabolic Stability Assessment: By replacing all nine hydrogens of the tert-butyl group with deuterium, the C-D bonds are significantly strengthened. This can substantially slow down the rate of CYP-mediated oxidation at this position. Comparing the metabolic stability of a deuterated compound to its non-deuterated counterpart in in vitro systems (e.g., liver microsomes or hepatocytes) can provide direct evidence of the metabolic lability of the tert-butyl group.[21]

  • Mechanistic Studies: It can be used as a probe to investigate the contribution of the tert-butyl group to the overall metabolism of a larger drug molecule. A significant kinetic isotope effect would confirm that the cleavage of a C-H bond on the tert-butyl group is a rate-determining step in the metabolic pathway.[1]

  • Metabolite Identification: When a deuterated compound is used in metabolic studies, the resulting metabolites will retain the deuterium label, creating a characteristic mass shift. This "isotopic signature" greatly facilitates the identification of metabolites in complex biological matrices using mass spectrometry.

Safety and Handling

2-Methyl-2-nitropropane-d9 is a flammable solid and should be handled with appropriate safety precautions in a well-ventilated laboratory.[3] Users should wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4]

Conclusion

2-Methyl-2-nitropropane-d9 is a highly valuable and versatile tool for researchers in the pharmaceutical and life sciences. Its primary application as a stable isotope-labeled internal standard in LC-MS/MS bioanalysis is crucial for obtaining accurate and reliable quantitative data, a cornerstone of regulatory submissions. Furthermore, its deuterated nature provides unique opportunities to investigate drug metabolism and enhance the metabolic stability of drug candidates. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, will enable scientists to leverage this compound to its full potential in their research and development endeavors.

References

  • ACS Publications. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Accessed March 10, 2026. [Link]

  • PubMed. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS. Accessed March 10, 2026. [Link]

  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Accessed March 10, 2026. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Accessed March 10, 2026. [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Accessed March 10, 2026. [Link]

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Accessed March 10, 2026. [Link]

  • MDPI. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Accessed March 10, 2026. [Link]

  • PubChem. 2-Methyl-2-nitropropane. Accessed March 10, 2026. [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. Accessed March 10, 2026. [Link]

  • ACS Publications. Comparative Metabolism of N-tert-Butyl-N-[1-(1-oxy-pyridin-4-yl)-ethyl]- and N-tert-Butyl-N-(1-phenyl-ethyl)-nitroxide by the Cytochrome P450 Monooxygenase System. Accessed March 10, 2026. [Link]

  • PMC. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Accessed March 10, 2026. [Link]

  • NIST WebBook. Propane, 2-methyl-2-nitro-. Accessed March 10, 2026. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Accessed March 10, 2026. [Link]

  • NIST WebBook. Propane, 2-methyl-2-nitro- IR Spectrum. Accessed March 10, 2026. [Link]

  • ACS Publications. Metabolically Stable tert-Butyl Replacement. Accessed March 10, 2026. [Link]

  • Google Patents. Process for the preparation of deuterated compounds containing n-alkyl groups. Accessed March 10, 2026.
  • CHEMICAL POINT. 2-Methyl-2-nitropropane-d9. Accessed March 10, 2026. [Link]

  • PMC. Metabolically Stable tert-Butyl Replacement. Accessed March 10, 2026. [Link]

  • Google Patents.
  • BfArM. Guideline on Bioanalytical Method Validation and Study Sample Analysis. Accessed March 10, 2026. [Link]

  • Bioanalytical Method Validation. Accessed March 10, 2026. [Link]

  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Accessed March 10, 2026. [Link]

  • Hypha Discovery Blogs. Metabolism of t-butyl groups in drugs. Accessed March 10, 2026. [Link]

  • Chemical and metabolic studies on N-benzyl-tert-butylamine and its potential metabolites. Accessed March 10, 2026. [Link]

  • Google Patents. Preparation method of deuterated tert-butyl alcohol. Accessed March 10, 2026.
  • Google Patents. Preparation of organic nitro compounds. Accessed March 10, 2026.
  • Google Patents. Preparation of nitro-tert-butyl alcohol and nitro-isobutene. Accessed March 10, 2026.
  • ResearchGate. New mass spectrometry concepts for characterization of synthetic polymers and additives. Accessed March 10, 2026. [Link]

Sources

Foundational

Advanced Applications and Structural Dynamics of (CD3)3CNO2: A Technical Guide

Executive Summary In the realm of advanced molecular spectroscopy and radical chemistry, the suppression of background noise is paramount. (CD3)3CNO2 , systematically known as 2-methyl-2-nitropropane-d9 or nonadeutero-te...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced molecular spectroscopy and radical chemistry, the suppression of background noise is paramount. (CD3)3CNO2 , systematically known as 2-methyl-2-nitropropane-d9 or nonadeutero-tert-nitrobutane, serves as a foundational isotopic building block[1]. While its non-deuterated analog is a common reagent, the 98 atom % deuterium-enriched variant is engineered specifically to overcome the limitations of Electron Paramagnetic Resonance (EPR) spectroscopy and Nuclear Magnetic Resonance (NMR) structural elucidation.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical isotopic effects and practical benchtop execution. This guide details the physicochemical profiling of (CD3)3CNO2, the causality behind its use in synthesizing the premier spin trap MNP-d9 (2-methyl-2-nitrosopropane-d9), and the self-validating experimental protocols required to execute this transformation.

Physicochemical Profiling and the Causality of Deuteration

Understanding the physical constraints of your starting material is the first step in any successful synthetic campaign. (CD3)3CNO2 is a volatile, flammable liquid that requires careful handling.

Table 1: Physicochemical Profile of (CD3)3CNO2
PropertyValueMethod / Condition
Chemical Formula (CD3)3CNO2-
CAS Registry Number 52168-52-2-
Molecular Weight 112.18 g/mol -
Isotopic Purity ≥ 98 atom % DMass Spectrometry
Density 1.034 g/mL@ 25 °C
Boiling Point 126–127 °CAtmospheric Pressure
Flash Point 19.0 °CClosed Cup
The Causality of Deuteration

Why go through the expense of replacing nine protons with deuterium? The answer lies in the gyromagnetic ratio . In EPR spin trapping, the unpaired electron of a trapped radical interacts with nearby magnetic nuclei, causing hyperfine splitting. The nine γ-protons in a standard tert-butyl group possess a nuclear spin of I=1/2 and a high gyromagnetic ratio, producing a complex, broad multiplet that obscures the fine structure of the target radical[2].

Deuterium, conversely, has a nuclear spin of I=1 but a gyromagnetic ratio approximately 6.5 times smaller than that of a proton. By utilizing (CD3)3CNO2, the resulting hyperfine coupling constant is reduced by ~85%. This phenomenon collapses the broad proton multiplets into sharp, well-resolved lines, drastically increasing the Signal-to-Noise (S/N) ratio and allowing researchers to identify transient radicals that would otherwise be invisible[3].

Core Application: Mechanistic Pathway to the MNP-d9 Spin Trap

The primary high-value application of (CD3)3CNO2 is acting as the direct precursor to MNP-d9 , a highly efficient spin trap[2]. MNP-d9 reacts with short-lived free radicals (such as reactive oxygen species in drug metabolism studies) to form stable, EPR-detectable nitroxide adducts[4].

The transformation requires a two-step redox sequence: a controlled reduction to the hydroxylamine, followed by a mild oxidation to the nitroso compound.

G A (CD3)3C-NO2 2-Methyl-2-nitropropane-d9 B Zn / NH4Cl 10-20 °C A->B C (CD3)3C-NHOH Hydroxylamine-d9 B->C D NaOBr Oxidation C->D E (CD3)3C-N=O MNP-d9 (Active Monomer) D->E F MNP-d9 Dimer (Stable Storage) E->F Equilibrium H Stable Nitroxide Adduct (EPR Detectable) E->H Spin Trapping G Short-Lived Radical (R•) G->H

Fig 1: Synthetic pathway from (CD3)3CNO2 to MNP-d9 and radical spin trapping mechanism.

Experimental Methodology: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Visual and physical cues are embedded into the workflow to confirm successful chemical transformations without requiring immediate off-line analysis.

Protocol A: Controlled Zinc-Mediated Reduction

Objective: Convert (CD3)3CNO2 to N-(tert-butyl-d9)hydroxylamine. Causality of Reagent Choice: Strong reducing agents (e.g., LiAlH4​ ) will aggressively reduce the nitro group to a primary amine. To arrest the reduction at the hydroxylamine intermediate, we utilize mild zinc dust in a buffered aqueous system[5].

Step-by-Step Procedure:

  • Preparation: Disperse 2.1 equivalents of activated zinc dust in a 50% aqueous ethanol solution within a multi-neck flask equipped with a mechanical stirrer[5].

  • Substrate Addition: Add 1.0 equivalent of (CD3)3CNO2 to the suspension[5].

  • Initiation & Thermal Control: Begin the dropwise addition of an aqueous NH4​Cl solution. Critical Step: Maintain the internal temperature strictly between 10–20 °C using an ice-salt bath[5]. Exceeding 20 °C triggers an exothermic runaway that promotes over-reduction to the amine.

  • Validation Checkpoint 1 (Visual): As the reaction proceeds, the mixture will turn light green. Once reflux subsides, the reduction is complete[5].

  • Isolation: Filter off the basic zinc salts through a sintered glass funnel. Cool the filtrate in an ice-salt mixture to precipitate the N-(tert-butyl-d9)hydroxylamine as a solid (expected melting point ~60-62 °C for the non-deuterated analog)[5].

Protocol B: Oxidation to MNP-d9

Objective: Oxidize the hydroxylamine to 2-methyl-2-nitrosopropane-d9. Causality of State Dynamics: Nitroso compounds exist in an equilibrium between a blue monomeric liquid and a colorless dimeric solid. We drive the reaction to form the stable dimer for storage, which readily dissociates back to the active monomer in solution[4].

Step-by-Step Procedure:

  • Oxidant Preparation: Prepare a fresh sodium hypobromite ( NaOBr ) solution by adding bromine dropwise to aqueous NaOH at 0 °C[2].

  • Oxidation: Slowly add the N-(tert-butyl-d9)hydroxylamine to the NaOBr solution.

  • Validation Checkpoint 2 (Visual): The solution will transiently flash a deep blue color, confirming the formation of the active MNP-d9 monomer[4].

  • Dimerization & Collection: As the mixture is stirred at cold temperatures, the blue monomer will rapidly dimerize and precipitate as a colorless, crystalline solid[4]. Collect the solid via filtration and wash with cold water[2].

  • Storage: Dry under reduced pressure and store the MNP-d9 dimer at 0 °C in the dark to prevent photolytic degradation[4].

Analytical Validation and Data Interpretation

Before deploying MNP-d9 in drug development or radical kinetic assays, the isotopic integrity of the (CD3)3CNO2 precursor must be verified.

Table 2: Impact of Deuteration on EPR Spin Trapping (MNP vs. MNP-d9)
ParameterStandard MNPDeuterated MNP-d9Analytical Advantage
Precursor (CH3)3CNO2(CD3)3CNO2-
γ-Nucleus Spin (I) 1/2 (Proton)1 (Deuterium)Alters multiplicity rules.
Hyperfine Coupling ~0.04 mT (γ-H)< 0.006 mT (γ-D)85% reduction in coupling constant.
Spectral Linewidth Broad, unresolvedSharp, well-resolvedEnables detection of subtle radical interactions.
Signal-to-Noise (S/N) BaselineSignificantly EnhancedLower limits of detection for transient radicals.

Mass Spectrometry (MS): The precursor (CD3)3CNO2 will exhibit a distinct mass shift of M+9 ( m/z 112.18) compared to standard tert-nitrobutane ( m/z 103.12). NMR Spectroscopy: In 1H -NMR, the massive tert-butyl singlet (~1.57 ppm) will be virtually absent (suppressed by ≥ 98%), confirming high isotopic purity[4].

Sources

Exploratory

Synthesis of deuterated 2-methyl-2-nitropropane

Synthesis and Isolation of Perdeuterated 2-Methyl-2-nitropropane ( tert -Nitrobutane- d9​ ): A Comprehensive Technical Guide As a Senior Application Scientist in isotopic labeling and radical chemistry, I frequently enco...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Isolation of Perdeuterated 2-Methyl-2-nitropropane ( tert -Nitrobutane- d9​ ): A Comprehensive Technical Guide

As a Senior Application Scientist in isotopic labeling and radical chemistry, I frequently encounter the need for highly stable, isotopologue-pure spin trapping agents. In electron paramagnetic resonance (EPR) spectroscopy, the trapping of transient free radicals requires reagents that do not complicate the resulting spectra. 2-Methyl-2-nitrosopropane (MNP) is a premier spin trap[1]; however, its unlabeled form introduces γ -proton hyperfine coupling that obscures fine spectral details.

By utilizing the perdeuterated analogue, MNP- d9​ , researchers can significantly increase the half-life of trapped radical adducts and simplify EPR spectra. The critical precursor to MNP- d9​ is 2-methyl-2-nitropropane- d9​ ( tert -nitrobutane- d9​ ). This whitepaper details the authoritative, field-proven methodology for synthesizing this core intermediate via the direct oxidation of tert -butylamine- d9​ [2].

Mechanistic Rationale & Strategic Overview

The synthesis of tertiary nitroalkanes presents unique challenges. Traditional Victor Meyer reactions (reacting alkyl halides with silver nitrite) are highly inefficient for tertiary substrates, typically yielding elimination products (isobutylene) or nitrite esters rather than the desired nitro compound.

Instead, the direct oxidation of a tertiary amine using potassium permanganate ( KMnO4​ ) is the most robust and scalable pathway[2]. The causality behind this choice is rooted in the structural nature of tert -butylamine. Because the α -carbon lacks hydrogen atoms, the amine cannot undergo oxidative cleavage to form aldehydes or ketones. The oxidation proceeds sequentially at the nitrogen center: from the amine to the hydroxylamine, then to the nitroso monomer, and finally to the fully oxidized nitro group.

SynthesisPathway TBA_d10 tert-Butanol-d10 (Precursor) TBAm_d9 tert-Butylamine-d9 (Starting Material) TBA_d10->TBAm_d9 Ritter Reaction (HCN / H2SO4) TNB_d9 tert-Nitrobutane-d9 (Target Product) TBAm_d9->TNB_d9 Oxidation (KMnO4 / H2O, 55°C) MNP_d9 MNP-d9 (Spin Trap) TNB_d9->MNP_d9 1. Reduction (Al/Hg) 2. Oxidation (NaOBr)

Retrosynthetic pathway from tert-butanol-d10 to MNP-d9 via tert-nitrobutane-d9.

Reagent Selection & Quantitative Data

To ensure a self-validating system, precise stoichiometric control is required. The oxidation demands a 3:1 molar ratio of KMnO4​ to the amine to drive the reaction to completion and prevent the stalling of intermediates (such as the volatile blue nitroso compound).

Table 1: Reagent Stoichiometry for 100g Scale Synthesis
Reagent / MaterialMolecular WeightEquivalentsMass / VolumeRole in Synthesis
tert -Butylamine- d9​ 82.19 g/mol 1.00 eq100.0 g (1.21 mol)Primary Substrate
Potassium Permanganate158.03 g/mol 3.00 eq573.6 g (3.63 mol)Oxidizing Agent
Distilled Water18.02 g/mol Solvent2.65 LReaction Medium
Diethyl Ether74.12 g/mol Extraction250 mLOrganic Solvent
Hydrochloric Acid (2M)36.46 g/mol Wash2 x 50 mLAmine Scavenger
Magnesium Sulfate (Anhydrous)120.37 g/mol DryingAs neededDesiccant
Table 2: Comparative Physico-Chemical Properties[3]
PropertyUnlabeled tert -Nitrobutane tert -Nitrobutane- d9​
CAS Number 594-70-752168-52-2
Molecular Weight 103.12 g/mol 112.18 g/mol
Boiling Point 127–128 °C126–127 °C
Density (at 25 °C) 0.950 g/mL1.034 g/mL
Refractive Index ( nD20​ ) 1.3991.400

Experimental Workflow

ExperimentalWorkflow Step1 1. Reagent Preparation Suspend KMnO4 in H2O Step2 2. Amine Addition Dropwise addition of tert-Butylamine-d9 Step1->Step2 Step3 3. Thermal Oxidation Heat to 55°C for 3 hours Step2->Step3 Step4 4. Steam Distillation Isolate volatile organic layer Step3->Step4 Step5 5. Acid Wash & Drying Remove unreacted amine (2M HCl) Step4->Step5 Step6 6. Fractional Distillation Yield pure 2-Methyl-2-nitropropane-d9 Step5->Step6

Step-by-step experimental workflow for the synthesis of tert-nitrobutane-d9.

Core Protocol: Step-by-Step Synthesis

This protocol is adapted from the validated Organic Syntheses standard for unlabeled 2-methyl-2-nitropropane[2], mathematically adjusted for the mass shift of the d9​ isotopologue.

Phase 1: Oxidation
  • Preparation of the Oxidant Suspension: In a 5-L, three-necked round-bottom flask equipped with a robust mechanical stirrer, a reflux condenser, and a thermometer, suspend 573.6 g (3.63 mol) of KMnO4​ in 2.65 L of distilled water.

    • Causality Note: Mechanical stirring is mandatory. Magnetic stirring will fail due to the heavy precipitation of manganese dioxide ( MnO2​ ) sludge as the reaction progresses.

  • Substrate Addition: Via a dropping funnel, add 100.0 g (1.21 mol) of tert -butylamine- d9​ dropwise over a 15-minute period.

  • Thermal Activation: Gradually heat the reaction mixture to 55 °C over 2 hours. Maintain this temperature with continuous, vigorous stirring for an additional 3 hours.

    • In-Process Validation: The initial purple solution will transition to a thick, dark brown/black suspension, confirming the reduction of Mn(VII) to Mn(IV) .

Phase 2: Isolation via Steam Distillation
  • Distillation Setup: Replace the dropping funnel and reflux condenser with a still head configured for steam distillation.

  • Product Extraction: Steam distill the mixture directly from the reaction flask.

    • Causality Note: Why steam distillation? tert -Nitrobutane- d9​ is highly volatile and co-distills azeotropically with water. This elegant step bypasses the nightmare of performing solvent extractions on a dense MnO2​ emulsion, ensuring high recovery and immediate separation from inorganic byproducts.

Phase 3: Purification & Workup
  • Phase Separation: Transfer the distillate to a separatory funnel. The product will form a distinct, denser organic layer beneath the water (recall the density is 1.034 g/mL for the d9​ variant[3], unlike the unlabeled variant which floats). Separate the organic phase.

  • Acid Wash: Dilute the organic phase with 250 mL of diethyl ether. Wash the ethereal solution successively with two 50-mL portions of 2M HCl, followed by 50 mL of brine.

    • Causality Note: The acid wash is a critical self-validating step. Any unreacted tert -butylamine- d9​ is protonated to its water-soluble ammonium salt and removed, preventing amine contamination in the final product.

  • Drying and Final Distillation: Dry the ethereal solution over anhydrous magnesium sulfate ( MgSO4​ ). Filter the desiccant and fractionally distill the solution at atmospheric pressure to remove the ether.

  • Final Yield: Distill the residual crude product to afford pure 2-methyl-2-nitropropane- d9​ as a colorless liquid (b.p. 126–127 °C)[3]. Expected yield is ~75-80% (101-108 g). Upon standing at room temperature, it slowly solidifies into a waxy crystalline solid (m.p. 25–26 °C)[2].

Trustworthiness: Safety & Troubleshooting

  • Exothermic Runaway: The addition of the amine to KMnO4​ is mildly exothermic. Do not heat the reaction immediately. Allow the initial electron transfer to occur at room temperature before ramping to 55 °C to prevent solvent boil-over.

  • Product Density Inversion: A common point of failure for scientists transitioning from unlabeled to deuterated synthesis is phase identification. Unlabeled tert -nitrobutane ( ρ=0.95 g/mL) floats on water. The d9​ isotopologue ( ρ=1.034 g/mL)[3] will sink in pure water but may form an emulsion depending on the exact temperature and dissolved solutes. Dilution with diethyl ether (Step 7) forces the organic layer to the top, eliminating phase ambiguity.

  • Storage: Store the final product in a tightly sealed amber ampoule at 4 °C. It is highly flammable and acts as a respiratory irritant[3].

References

  • Stowell, J. C. (1972). "2-Methyl-2-nitrosopropane". Organic Syntheses, Vol. 52, p. 77; Coll. Vol. 6, p. 803 (1988). Available at:[Link]

  • Wikipedia Contributors. "2-Methyl-2-nitrosopropane". Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Foundational

Physical properties of 2-Methyl-2-nitropropane-d9

Title: The Physical Properties and Advanced Applications of 2-Methyl-2-nitropropane-d9 in Spectroscopic and Mechanistic Research Document Type: Technical Whitepaper Target Audience: Researchers, Analytical Chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Physical Properties and Advanced Applications of 2-Methyl-2-nitropropane-d9 in Spectroscopic and Mechanistic Research Document Type: Technical Whitepaper Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

2-Methyl-2-nitropropane-d9 (also known as tert-nitrobutane-d9) is a fully deuterated isotopologue of 2-methyl-2-nitropropane. In advanced analytical chemistry and drug development, this compound is rarely used as a final therapeutic agent; rather, it serves as an indispensable synthetic precursor and mechanistic probe. Its primary value lies in the synthesis of deuterated spin traps for high-resolution Electron Paramagnetic Resonance (EPR) spectroscopy and in evaluating Kinetic Isotope Effects (KIE) during complex photodissociation reactions. This whitepaper synthesizes the physical properties, core synthetic workflows, and mechanistic applications of 2-methyl-2-nitropropane-d9.

Physical and Chemical Properties

The substitution of nine protium atoms with deuterium ( 2 H) fundamentally alters the mass-dependent physical properties of the molecule while leaving its electronic structure largely intact. The most notable shift is observed in the compound's density, which increases by approximately 8.8% compared to its unlabeled counterpart, directly reflecting the increased molecular mass.

Table 1: Comparative Physical Properties of 2-Methyl-2-nitropropane

Property 2-Methyl-2-nitropropane-d9 2-Methyl-2-nitropropane (Unlabeled)
CAS Number 52168-52-2 594-70-7
Molecular Formula C₄D₉NO₂ C₄H₉NO₂
Molecular Weight 112.18 g/mol 103.12 g/mol
Boiling Point 126–127 °C 126–127 °C
Density (at 25 °C) 1.034 g/mL 0.95 g/mL

| Refractive Index ( n20/D​ ) | 1.400 | 1.397 | | Flash Point | 19.00 °C | 19.00 °C | | Isotopic Purity | ≥ 98 atom % D | N/A |

Data sourced from1[1] and2[2].

Core Application: The Deuterium Advantage in EPR Spectroscopy

The most critical application of 2-methyl-2-nitropropane-d9 is its use as a precursor for 2-methyl-2-nitrosopropane-d9 (MNP-d9) . MNP is a highly effective spin trap used to capture transient free radicals (such as reactive oxygen species or carbon-centered radicals in drug metabolism) and convert them into stable nitroxide radicals detectable by EPR[3].

The Causality of Deuteration: In standard MNP, the nine protons on the tert-butyl group possess a nuclear spin of I=1/2 . These protons couple with the unpaired electron of the trapped radical, causing severe inhomogeneous line broadening and complex multiplet splitting in the EPR spectrum. By replacing these protons with deuterium ( I=1 , with a significantly smaller magnetic moment), the unresolved hyperfine coupling is virtually eliminated. This drastically sharpens the EPR spectral lines, allowing researchers to resolve the fine structure of the trapped radical with high sensitivity.

G A 2-Methyl-2-nitropropane-d9 (Precursor) B Chemical Reduction (Zn / NH4Cl) A->B C N-tert-Butyl-d9 Hydroxylamine B->C D Controlled Oxidation (Br2 or Na2WO4/H2O2) C->D E MNP-d9 (Spin Trap) D->E F Transient Radical Capture E->F G Stable Nitroxide Radical Adduct F->G H High-Resolution EPR Spectroscopy G->H

Workflow from 2-Methyl-2-nitropropane-d9 to MNP-d9 for high-resolution EPR radical trapping.

Experimental Protocol: Synthesis and Validation of MNP-d9

To utilize 2-methyl-2-nitropropane-d9 in EPR studies, it must be converted to its nitroso derivative. The following protocol outlines a self-validating workflow for this transformation.

Step 1: Reduction to Hydroxylamine

  • Dissolve 10.0 g of 2-methyl-2-nitropropane-d9 in 50 mL of 50% aqueous ethanol containing 5.0 g of ammonium chloride (NH₄Cl).

  • Cool the reaction flask in an ice-water bath to 0–5 °C.

  • Vigorously stir the solution and add 12.0 g of zinc dust in small portions over 30 minutes. Critical Causality: The temperature must strictly remain below 15 °C. Elevated temperatures will cause over-reduction past the hydroxylamine stage, yielding the useless tert-butylamine derivative.

  • Filter the mixture to remove the precipitated zinc oxide (ZnO) and wash the filter cake with hot water.

Step 2: Oxidation to Nitroso Compound

  • Cool the filtrate containing N-tert-butyl-d9-hydroxylamine to 0 °C.

  • Dropwise, add an oxidizing agent (e.g., bromine water or a catalytic sodium tungstate/hydrogen peroxide solution) until the solution turns a deep, persistent blue.

Step 3: Isolation and Self-Validation

  • Extract the aqueous mixture with pentane. Wash the organic layer, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Validation: The resulting MNP-d9 will form a colorless to pale-blue solid dimer at room temperature. Upon dissolution in a solvent (like dichloromethane), it undergoes a thermochromic shift, dissociating into the active, deep-blue monomer. This visual color change, combined with a clean three-line EPR signal (lacking proton multiplet splitting), self-validates both the chemical conversion and the isotopic purity of the product.

Mechanistic and Photodissociation Studies

Beyond spin trapping, 2-methyl-2-nitropropane-d9 is a benchmark molecule for studying the photochemistry of nitroalkanes. According to studies highlighted by 4, photodissociation of 2-methyl-2-nitropropane at 193 nm and 248 nm leads to the formation of an OH fragment and electronically excited NO₂[4].

By utilizing the d9-isotopologue, physical chemists can isolate the Kinetic Isotope Effect (KIE). Because the C-D bond is stronger and has a lower zero-point energy than the C-H bond, the rate of secondary rearrangement pathways (which require hydrogen/deuterium abstraction from the methyl groups to form the OH/OD fragment) is significantly altered. This allows for precise mapping of the transition state energy barriers.

G A 2-Methyl-2-nitropropane-d9 B UV Excitation (193 nm / 248 nm) A->B C Homolytic C-N Bond Cleavage B->C D tert-Butyl-d9 Radical (•C(CD3)3) C->D E Nitrogen Dioxide (•NO2*) C->E F OD Fragment (Rearrangement) C->F Secondary KIE Pathway

Photodissociation pathways of 2-Methyl-2-nitropropane-d9 under UV irradiation.

Safety, Handling, and Storage Protocols

Despite its specialized use, 2-methyl-2-nitropropane-d9 presents acute laboratory hazards that require strict engineering controls:

  • Flammability: It is a highly flammable liquid (GHS Hazard Category 2) with a flash point of 19.00 °C (66.2 °F)[1][5].

  • Toxicity: Exposure causes skin irritation and serious eye irritation. It may also cause respiratory irritation if vapors are inhaled[5].

  • Storage: Nitro compounds possess inherent thermodynamic instability. The chemical must be stored in a tightly closed container in a dry, well-ventilated area, strictly isolated from strong bases, reducing agents, and ignition sources.

References

  • National Center for Biotechnology Information (PubChem). "2-Methyl-2-nitropropane | C4H9NO2 | CID 11672." PubChem Database. Available at: [Link]

  • ResearchGate. "2-Methyl-2-Nitrosopropane and its Dimer: Synthesis and EPR Spin Trapping Applications." ResearchGate Publications. Available at:[Link]

Sources

Exploratory

2-Methyl-2-nitropropane-d9: Molecular Weight Dynamics, Mass Spectrometry Normalization, and EPR Spin Trapping

Executive Summary 2-Methyl-2-nitropropane-d9 (also known as tert-nitrobutane-d9) is a highly specialized isotopically labeled compound with the chemical formula C₄D₉NO₂. While its unlabeled counterpart is a standard buil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-2-nitropropane-d9 (also known as tert-nitrobutane-d9) is a highly specialized isotopically labeled compound with the chemical formula C₄D₉NO₂. While its unlabeled counterpart is a standard building block in organic synthesis, the complete deuteration of the tert-butyl group shifts its molecular weight from 103.12 g/mol to 112.18 g/mol [1]. This precise +9 Da mass shift, coupled with the unique nuclear magnetic properties of deuterium, transforms this molecule into a powerful analytical tool.

This technical guide explores the causality behind the physicochemical properties of 2-Methyl-2-nitropropane-d9, detailing its critical role as an internal standard for mass spectrometry (MS) normalization[2] and as the essential precursor for the MNP-d9 spin trap used in high-resolution Electron Paramagnetic Resonance (EPR) spectroscopy[3][4].

Physicochemical Profiling & Molecular Weight Derivation

The utility of 2-Methyl-2-nitropropane-d9 is fundamentally rooted in its mass characteristics. The replacement of nine protium (¹H) atoms with deuterium (²H) introduces a significant kinetic isotope effect and alters the exact mass.

Because the natural isotopic envelope of carbon (¹³C), nitrogen (¹⁵N), and oxygen (¹⁸O) rarely extends beyond an M+3 or M+4 peak with significant abundance, the +9 Da shift guarantees that the deuterated standard will not suffer from spectral overlap with the endogenous, unlabeled molecule.

Table 1: Quantitative Physicochemical Comparison of Isotopologues
CompoundChemical FormulaExact Mass (Da)Average Molecular Weight ( g/mol )Mass Shift (Δ Da)Primary Application
2-Methyl-2-nitropropane C₄H₉NO₂103.0633103.12BaselineBaseline analyte / Synthesis[5][6]
2-Methyl-2-nitropropane-¹⁵N C₄H₉¹⁵NO₂104.0604104.11+1¹⁵N-NMR structural studies
2-Methyl-2-nitropropane-d9 C₄D₉NO₂112.1198112.18+9MS internal standard / EPR[1]

Mass Spectrometry Normalization: The +9 Da Advantage

In quantitative mass spectrometry, biological and medical samples are subject to severe matrix effects that alter ionization efficiencies. To correct for these fluctuations, 2-Methyl-2-nitropropane-d9 is employed as an isotopic internal standard[2].

The Causality of the Choice: The tert-butyl group is highly lipophilic, ensuring excellent and predictable recovery during liquid-liquid extraction. During Electrospray Ionization (ESI), the +9 Da shift (MW: 112.18 g/mol ) places the standard's m/z peak far outside the natural isotopic clustering of the unlabeled analyte. This prevents cross-talk between the measurement channels, allowing for the generation of highly accurate m/z intensity ratio normalization factors[2].

MS_Workflow Sample Biological Sample Matrix Spike Spike 2-Methyl-2-nitropropane-d9 (MW: 112.18 g/mol, +9 Da Shift) Sample->Spike Extraction Liquid-Liquid Extraction (Lipophilic Recovery) Spike->Extraction Ionization ESI-MS/MS Acquisition (Zero Isotopic Overlap) Extraction->Ionization Normalization Intensity Ratio Normalization (Analyte / D9 Standard) Ionization->Normalization

Workflow for MS normalization utilizing the +9 Da mass shift of 2-Methyl-2-nitropropane-d9.

Protocol 1: Self-Validating MS Normalization Workflow
  • Standard Preparation: Dissolve 2-Methyl-2-nitropropane-d9 (Isotopic purity ≥98 atom % D) in HPLC-grade methanol to yield a 1 mM stock solution.

  • Matrix Spiking: Spike the biological sample with the stock to achieve a final internal standard concentration of 10 µM.

  • Extraction: Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate). The lipophilic nature of the deuterated tert-butyl group drives the standard into the organic phase alongside the target analytes.

  • Validation Step (Crucial): Run a blank matrix spiked only with the D9 standard. Monitor the unlabeled target m/z channel. A signal below the Limit of Detection (LOD) confirms the absence of reverse isotopic interference.

  • Acquisition & Normalization: Acquire the LC-MS/MS data. Divide the intensity of the target analyte by the intensity of the 112.18 g/mol D9 standard to generate the normalized chemical profile[2].

EPR Spin Trapping: Synthesizing MNP-d9 for Radical Detection

Beyond mass spectrometry, 2-Methyl-2-nitropropane-d9 is the obligate precursor for MNP-d9 (perdeuterated 2-methyl-2-nitrosopropane), a premier spin trap used in Electron Paramagnetic Resonance (EPR) spectroscopy[3]. MNP-d9 is utilized to trap and stabilize short-lived protein-centered radicals, such as tyrosyl and thiyl radicals generated in metmyoglobin or cytochrome c oxidase during oxidative stress[3][4].

The Causality of Deuteration in EPR: In an unlabeled MNP spin adduct, the unpaired electron of the nitroxide radical couples with the nine protons of the tert-butyl group. Because protons have a nuclear spin of I=1/2 and a large magnetic moment, this causes massive hyperfine line broadening (~1-2 Gauss). Deuterium, however, has a nuclear spin of I=1 but a gyromagnetic ratio that is roughly 15.3% that of a proton. Consequently, the deuterium hyperfine splitting constant ( aD​ ) is drastically reduced ( aD​≈aH​/6.5 ). This physical phenomenon collapses the broad multiplet into a single, sharp line, dramatically increasing the signal-to-noise ratio and allowing researchers to resolve the delicate superhyperfine couplings of the trapped protein radical[3].

EPR_Pathway Nitro 2-Methyl-2-nitropropane-d9 (Precursor, MW: 112.18) Reduction Zn/NH4Cl Reduction & Subsequent Oxidation Nitro->Reduction Nitroso MNP-d9 (Spin Trap) (Nitroso Compound) Reduction->Nitroso Adduct Stable Nitroxide Adduct (High-Resolution EPR) Nitroso->Adduct Radical Short-Lived Protein Radical (e.g., Tyrosyl / Thiyl) Radical->Adduct

Chemical reduction of 2-Methyl-2-nitropropane-d9 to MNP-d9 for EPR spin trapping of radicals.

Protocol 2: Conversion to MNP-d9 and EPR Spin Trapping
  • Reduction to Hydroxylamine: Suspend 2-Methyl-2-nitropropane-d9 in an aqueous solution of ammonium chloride (NH₄Cl). Slowly add Zinc (Zn) dust under vigorous stirring at 0°C to reduce the nitro group to a hydroxylamine.

  • Oxidation to Nitroso (MNP-d9): Filter the unreacted Zn. Oxidize the hydroxylamine intermediate using sodium periodate (NaIO₄) or lead dioxide (PbO₂) to yield the blue-colored MNP-d9 monomer. Extract into a non-polar solvent and store in the dark at -20°C to prevent dimerization.

  • Validation Step (Crucial): Prior to the biological experiment, acquire a control EPR spectrum of the MNP-d9 trap in buffer without the radical initiator (e.g., without H₂O₂). A flat baseline confirms the absence of auto-oxidation or background di-tert-butyl nitroxide artifacts.

  • Spin Trapping: Introduce MNP-d9 (10–50 mM) to the biological system (e.g., purified bovine mitochondrial cytochrome c oxidase treated with H₂O₂)[4].

  • EPR Acquisition: Record the EPR spectrum. The +9 Da deuteration will yield an isotropic three-line spectrum (from the nitrogen nucleus, I=1 ) devoid of proton broadening, allowing the definitive assignment of tyrosyl or thiyl radical superhyperfine structures[3][4].

References

  • NIST Chemistry WebBook. Propane, 2-methyl-2-nitro-. National Institute of Standards and Technology. Retrieved from[Link]

  • Sigma-Aldrich (China). Nitropropan Products. Retrieved from[Link]

  • Google Patents.US20110282587A1 - Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry.
  • Biochemistry (ACS Publications). EPR Detection of Glutathiyl and Hemoglobin-cysteinyl Radicals during the Interaction of Peroxynitrite with Human Erythrocytes. Retrieved from [Link]

  • PubMed (NIH). An electron spin resonance spin-trapping investigation of the free radicals formed by the reaction of mitochondrial cytochrome c oxidase with H2O2. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Isotopic Purity of 2-Methyl-2-nitropropane-d9

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and, critically, the rigorous determination of isotopic purity for 2-Methyl-2-nitrop...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and, critically, the rigorous determination of isotopic purity for 2-Methyl-2-nitropropane-d9. Ensuring the isotopic integrity of deuterated compounds is paramount for their reliable application as internal standards in mass spectrometry, in metabolic tracing studies, and for altering drug metabolism profiles. This document outlines the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific principles.

Introduction: The Significance of Deuteration and Isotopic Purity

Deuterium-labeled compounds, where hydrogen atoms are replaced by their heavier, stable isotope deuterium (²H or D), are indispensable tools in modern scientific research.[1] The subtle mass difference allows for differentiation by mass spectrometry (MS) without altering the fundamental chemical properties of the molecule.[1] 2-Methyl-2-nitropropane-d9, with its nine deuterium atoms, serves as an excellent internal standard for its non-deuterated (protio) analogue, tert-nitrobutane, in quantitative bioanalysis. The efficacy of such a standard is, however, entirely dependent on its isotopic purity .

Isotopic purity refers to the percentage of hydrogen atoms that have been successfully replaced with deuterium.[1] High isotopic purity (typically ≥98 atom % D) is crucial to prevent cross-talk between the analytical signals of the standard and the analyte, which could lead to an overestimation of the analyte's concentration.[2] It is also vital to distinguish between isotopic enrichment (the percentage of deuterium at a specific position) and species abundance (the percentage of molecules that are fully deuterated).[3] A high isotopic enrichment of the starting materials does not guarantee a 99.5% abundance of the fully deuterated final product, as each deuteration site introduces a statistical probability of containing a protium atom.[3]

This guide will focus on the practical aspects of synthesizing and verifying the isotopic purity of 2-Methyl-2-nitropropane-d9, employing a multi-technique approach for robust characterization.[1]

Synthesis of 2-Methyl-2-nitropropane-d9

The synthesis of 2-Methyl-2-nitropropane-d9 can be logically adapted from established methods for its non-deuterated counterpart, starting with a deuterated precursor. A common route involves the use of a deuterated Grignard reagent with a deuterated ketone, followed by conversion to the nitro compound.

Proposed Synthetic Pathway

A plausible synthesis begins with deuterated acetone (acetone-d6) and deuterated methyl magnesium iodide (methyl-d3-magnesium iodide) to form deuterated tert-butyl alcohol (tert-butanol-d10). This alcohol is then converted to deuterated tert-butyl bromide, which subsequently undergoes nucleophilic substitution with a nitrite salt to yield the final product.

Synthesis_Pathway cluster_1 Halogenation cluster_2 Nitration Acetone_d6 Acetone-d6 tBuOH_d10 tert-Butanol-d10 Acetone_d6->tBuOH_d10 1. Grignard 2. Acidic Workup (D2O) MeMgI_d3 Methyl-d3-magnesium iodide MeMgI_d3->tBuOH_d10 1. Grignard 2. Acidic Workup (D2O) tBuBr_d9 tert-Butyl-d9 Bromide tBuOH_d10->tBuBr_d9 HBr Product 2-Methyl-2-nitropropane-d9 tBuBr_d9->Product AgNO2

Caption: Proposed synthetic route for 2-Methyl-2-nitropropane-d9.

This approach, utilizing commercially available deuterated starting materials like tert-butyl chloride-d9, ensures high levels of deuterium incorporation from the outset.[4]

Analytical Characterization: A Triad of Techniques

No single analytical method can provide a complete picture of isotopic purity. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation technique, is essential for a comprehensive and trustworthy characterization.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the location of deuterium incorporation and for quantifying the level of residual protons.[1] For a highly deuterated compound like 2-Methyl-2-nitropropane-d9, both ¹H (proton) and ²H (deuterium) NMR are invaluable.

In a fully deuterated molecule, the ¹H NMR spectrum should ideally be silent. However, the presence of any residual, non-deuterated isotopologues (e.g., -d8, -d7) will give rise to small signals. The integral of these signals, when compared to a known internal standard, allows for the calculation of the amount of the non-deuterated species.[5]

Expected ¹H NMR Spectrum of 2-Methyl-2-nitropropane-d9: The spectrum of the non-deuterated compound shows a single sharp singlet for the nine equivalent methyl protons.[6] Therefore, any residual proton signal in the deuterated version would appear in the same region, albeit at a much-reduced intensity.

For highly enriched compounds, conventional ¹H NMR can be limited by the low intensity of residual proton signals.[7] Deuterium NMR (²H NMR) offers a direct way to observe the incorporated deuterium atoms. The resulting spectrum provides a clean signal corresponding to the deuterated positions, free from proton signals.[7] The chemical shifts in ²H NMR are very similar to those in ¹H NMR, making spectral interpretation straightforward.[7]

Experimental Protocol: Quantitative NMR (qNMR) for Isotopic Purity

  • Sample Preparation:

    • Accurately weigh a known amount of the 2-Methyl-2-nitropropane-d9 sample.

    • Add a known amount of a high-purity, non-deuterated internal standard (e.g., 1,3,5-trichlorobenzene) that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte's residual signals.

    • Dissolve the mixture in a high-purity, non-deuterated solvent (e.g., CDCl₃ is not suitable here; a solvent like acetone-d6 with the standard having a distinct chemical shift would be appropriate, or for ²H NMR, a non-deuterated solvent like CHCl₃ can be used).[7]

  • ¹H NMR Acquisition:

    • Acquire the spectrum using parameters optimized for quantitative analysis, ensuring a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest. This ensures complete relaxation of the nuclei between pulses, making the signal integrals directly proportional to the number of nuclei.

    • Use a 90° pulse angle.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the residual proton signal of the analyte and the signal of the internal standard.

    • Calculate the isotopic purity based on the known concentrations and the number of protons contributing to each signal.

qNMR_Workflow Start Start: Known mass of 2-Methyl-2-nitropropane-d9 & Internal Standard Prep Dissolve in appropriate NMR solvent Start->Prep Acquire Acquire ¹H NMR spectrum (Quantitative Parameters) Prep->Acquire Process Phase and Baseline Correction Acquire->Process Integrate Integrate residual analyte peak and standard peak Process->Integrate Calculate Calculate Isotopic Purity Integrate->Calculate Result Result: Atom % D Calculate->Result

Caption: Workflow for quantitative NMR (qNMR) analysis.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). It is ideal for determining the distribution of isotopologues in a sample.[8] For a volatile compound like 2-Methyl-2-nitropropane, Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable technique.[1]

GC separates the components of a mixture before they enter the mass spectrometer. This is crucial for separating the deuterated compound from any potential chemical impurities.[9] In the mass spectrometer, using Electron Ionization (EI), the molecule will fragment in a predictable manner.

Expected Mass Spectrum: The non-deuterated 2-Methyl-2-nitropropane has a molecular weight of 103.12 g/mol .[10] Its mass spectrum shows characteristic fragments. For the d9-analogue, the molecular ion (M+) peak should be shifted by +9 mass units to an m/z of approximately 112.[11] The presence of lower mass isotopologues (d8, d7, etc.) will be evident as peaks at M+8, M+7, and so on. The relative intensities of these peaks allow for the calculation of the isotopic distribution.

Key Fragmentation Patterns: Based on the structure and the mass spectrum of the non-deuterated analog, key fragmentation pathways for 2-Methyl-2-nitropropane-d9 would include:

  • Loss of a nitro group (-NO₂)

  • Loss of a deuterated methyl radical (-CD₃)

By analyzing the masses of these fragments, one can confirm that the deuterium is located on the methyl groups.

Experimental Protocol: GC-MS for Isotopic Enrichment Analysis

  • Sample Preparation:

    • Prepare a dilute solution (~1 mg/mL) of the 2-Methyl-2-nitropropane-d9 sample in a volatile organic solvent such as dichloromethane or ethyl acetate.[9]

  • GC Parameters:

    • Injector: 1 µL splitless injection at 250°C.[9]

    • Column: A standard non-polar column (e.g., DB-5ms) is suitable.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a temperature sufficient to elute the compound (e.g., 150°C).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Acquisition Mode:

      • Full Scan: To identify the molecular ion and the overall fragmentation pattern.

      • Selected Ion Monitoring (SIM): For accurate quantification, monitor the m/z values for the molecular ions of each expected isotopologue (e.g., m/z 112 for d9, 111 for d8, etc.).[9]

  • Data Analysis:

    • Integrate the peak areas for each monitored isotopologue across the GC peak.[9]

    • Calculate the isotopic purity by expressing the peak area of the desired d9-isotopologue as a percentage of the sum of the peak areas of all isotopologues.

    • It is important to correct for the natural abundance of ¹³C if high accuracy is required.[9]

Data Interpretation and Potential Pitfalls

A successful analysis relies on the careful interpretation of data from complementary techniques and an awareness of potential challenges.

Integrated Data Analysis
Analytical TechniqueInformation ProvidedCausality and Insights
¹H NMR Quantifies residual protons.Confirms high level of deuteration by the absence or low intensity of signals.
²H NMR Directly detects deuterium atoms.Confirms the positions of deuteration and provides a clean spectrum for highly enriched compounds.[7]
GC-MS (Full Scan) Shows molecular ion mass shift and fragmentation pattern.Confirms the overall mass increase due to deuteration and verifies the location of deuterium on specific fragments.
GC-MS (SIM) Provides relative abundance of each isotopologue.Allows for the precise calculation of isotopic purity and distribution (e.g., % d9, % d8, etc.).
Challenges in Isotopic Purity Analysis
  • H/D Exchange: Although the C-D bonds in 2-Methyl-2-nitropropane-d9 are non-labile, it is a critical consideration for other deuterated compounds, especially during sample workup or under certain chromatographic conditions (e.g., using protic solvents).[12]

  • Isotopic Scrambling: During synthesis, deuterium atoms can sometimes migrate to unintended positions, leading to a mixture of isotopomers.[3] This underscores the importance of NMR for positional verification.

  • Chromatographic Separation of Isotopologues: While often subtle, deuterated compounds can sometimes exhibit slightly different retention times in chromatography compared to their non-deuterated counterparts (kinetic isotope effect).[12] This is generally minimal for GC but should be considered.

Conclusion

The determination of isotopic purity for 2-Methyl-2-nitropropane-d9 is a multi-step, rigorous process that requires more than a single measurement. It is a system of self-validation, where the structural and positional information from NMR spectroscopy provides the necessary context for the highly sensitive quantitative data from mass spectrometry. By combining ¹H NMR, ²H NMR, and GC-MS, researchers can establish a high degree of confidence in the isotopic integrity of their deuterated standard. This robust analytical characterization ensures the generation of reliable, accurate, and defensible data in critical applications ranging from pharmaceutical development to metabolic research.

References

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). ResolveMass Laboratories Inc. Retrieved March 10, 2026, from [Link]

  • 2-methyl-2-nitrosopropane. (n.d.). Organic Syntheses Procedure. Retrieved March 10, 2026, from [Link]

  • The synthesis and mass spectral studies of t-butyl(deuterated) thiophenes. (n.d.). University of South Florida Libraries. Retrieved March 10, 2026, from [Link]

  • Propane, 2-methyl-2-nitro-. (n.d.). NIST WebBook. Retrieved March 10, 2026, from [Link]

  • Quantitative NMR Spectroscopy. (n.d.). University of Bath. Retrieved March 10, 2026, from [Link]

  • qNMR. (n.d.). CK Isotopes. Retrieved March 10, 2026, from [Link]

  • The synthesis of deuteriated tri‐tert‐butyl phosphine. (2026, January 5). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 4). YouTube. Retrieved March 10, 2026, from [Link]

  • 2-Methyl-2-nitropropane. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

  • Preparation method of deuterated tert-butyl alcohol. (n.d.). Google Patents.
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved March 10, 2026, from [Link]

  • applications of quantitative d-nmr in analysis of deuterium enriched compounds. (n.d.). SlidePlayer. Retrieved March 10, 2026, from [Link]

  • Deuterated Poly(tert-butyl methacrylate-d14). (n.d.). Isotope Science / Alfa Chemistry. Retrieved March 10, 2026, from [Link]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (n.d.). Analytical Methods (RSC Publishing). Retrieved March 10, 2026, from [Link]

Sources

Exploratory

The 1H NMR Spectrum of 2-Methyl-2-nitropropane: A Comprehensive Technical Guide

Executive Summary 2-Methyl-2-nitropropane (CAS: 594-70-7), commonly referred to as tert-nitrobutane, is a highly symmetrical aliphatic nitro compound [[1.1],[1]]. While seemingly simple in structure, it plays a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-2-nitropropane (CAS: 594-70-7), commonly referred to as tert-nitrobutane, is a highly symmetrical aliphatic nitro compound [[1.1],[1]]. While seemingly simple in structure, it plays a critical role in organic synthesis and drug development as the primary precursor to 2-methyl-2-nitrosopropane (MNP)—a premier spin-trapping agent used in Electron Paramagnetic Resonance (EPR) spectroscopy [[2.1],[2]]. This whitepaper provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-methyl-2-nitropropane, detailing the mechanistic causality behind its spectral features, standardized acquisition protocols, and its downstream relevance in pharmacological research.

Mechanistic Principles of the 1H NMR Spectrum

The 1H NMR spectrum of 2-methyl-2-nitropropane is a classic example of how molecular symmetry and electronegativity dictate spectral output. The spectrum is defined by a single, sharp resonance peak, the position of which is governed by three core principles:

Symmetry and Chemical Equivalence

The molecule consists of a central tertiary (alpha) carbon bonded to a nitro group (-NO 2​ ) and three methyl groups (-CH 3​ ). Due to the rapid, free rotation around the C–C single bonds and the inherent tetrahedral symmetry of the tert-butyl moiety, all nine protons experience an identical time-averaged electronic environment [[1.1]]. Consequently, they are chemically and magnetically equivalent, resonating at the exact same frequency.

Inductive Deshielding (-I Effect)

A standard alkane methyl group typically resonates upfield at approximately 0.9 ppm. However, the nitro group in 2-methyl-2-nitropropane drastically alters this local electron density. The nitrogen atom carries a formal positive charge and is bonded to two highly electronegative oxygen atoms. This creates a profound inductive electron-withdrawing effect (-I effect) through the sigma bond framework [[1.13]]. This effect pulls electron density away from the adjacent tert-butyl group, reducing the diamagnetic shielding around the methyl protons and causing their resonance to shift downfield to approximately 1.55 – 1.60 ppm in CDCl 3​ [[1.13],[3]].

Absence of Spin-Spin Splitting

Because the alpha-carbon is fully substituted (quaternary) and bears no protons, there are no adjacent protons to couple with the methyl protons. According to the n+1 rule of spin-spin splitting, where n=0 , the multiplicity of the signal collapses to a sharp singlet [[1.13]].

NMR_Logic N1 2-Methyl-2-nitropropane (CH3)3C-NO2 N2 9 Equivalent Protons (Three -CH3 groups) N1->N2 N3 No Adjacent Protons (Alpha Carbon is Quaternary) N1->N3 N4 Strong -I Effect from Nitro Group (-NO2) N1->N4 N7 Final 1H NMR Signal: Sharp 9H Singlet at ~1.57 ppm N2->N7 N5 No Spin-Spin Splitting (n+1 = 1) N3->N5 N6 Deshielding Effect (Downfield Shift) N4->N6 N5->N7 N6->N7

Logical causality of 1H NMR spectral features for 2-methyl-2-nitropropane.

Quantitative Data Summary

The table below summarizes the expected 1H NMR parameters for 2-methyl-2-nitropropane, serving as a reference standard for purity validation prior to downstream synthesis.

ParameterValue / DescriptionCausality
Chemical Shift ( δ ) 1.55 – 1.60 ppmInductive deshielding by the -NO 2​ group.
Multiplicity Singlet (s)Lack of vicinal protons on the alpha-carbon.
Integration 9HNine chemically equivalent methyl protons.
Coupling Constant ( J ) N/ANo active 3J coupling pathways.
Solvent CDCl 3​ Non-interfering residual solvent peak (7.26 ppm).
Internal Reference TMS (0.00 ppm)Universal zero-point calibration standard.

Standardized Experimental Protocol for 1H NMR Acquisition

To ensure self-validating and reproducible results, the following protocol outlines the standardized acquisition of the 1H NMR spectrum for 2-methyl-2-nitropropane, adhering to high-accuracy benchmarking standards [[3]].

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 10–15 mg of high-purity (>98%) 2-methyl-2-nitropropane [[1.10]]. Avoid prolonged exposure to ambient moisture.

  • Solvation: Dissolve the sample completely in 0.6 mL of deuterated chloroform (CDCl 3​ ). CDCl 3​ is selected because its residual proton signal (7.26 ppm) is far removed from the upfield aliphatic region where the target compound resonates [[2.6]].

  • Referencing: Ensure the CDCl 3​ contains 0.03% v/v tetramethylsilane (TMS) to serve as an internal standard, allowing for precise calibration at 0.00 ppm [[2.6]].

  • Instrument Setup: Transfer the homogenous solution to a standard 5 mm NMR tube and insert it into a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of the solvent and shim the magnet (Z, Z2, Z3) for optimal field homogeneity [[2.6]].

  • Acquisition: Execute a standard 1D 1H pulse sequence (e.g., zg30). Use a relaxation delay (D1) of 1–2 seconds and acquire 16 to 32 scans to achieve a high signal-to-noise ratio without saturation [[3]].

  • Processing: Apply a Fourier Transform (FT) to the Free Induction Decay (FID). Perform manual phase and baseline corrections, and integrate the single target peak to confirm the 9H relative abundance.

NMR_Workflow N1 Sample Prep: 10-15 mg 2-Methyl-2-nitropropane N2 Solvation: Dissolve in 0.6 mL CDCl3 N1->N2 N3 Instrument Setup: 400-600 MHz NMR N2->N3 N4 Acquisition: 1D 1H Pulse Sequence (zg30) N3->N4 N5 Processing: Fourier Transform & Phasing N4->N5 N6 Analysis: Identify 9H Singlet (~1.57 ppm) N5->N6

Experimental workflow for 1H NMR acquisition of 2-methyl-2-nitropropane.

Relevance in Drug Development: Spin Trapping Precursor

In pharmacological research and drug development, understanding oxidative stress and Reactive Oxygen Species (ROS)-mediated toxicity is paramount. 2-Methyl-2-nitropropane is the foundational starting material for synthesizing 2-methyl-2-nitrosopropane (MNP) [[2.1]].

The synthesis workflow involves the reduction of 2-methyl-2-nitropropane to N-tert-butylhydroxylamine, followed by a controlled oxidation to yield the nitroso dimer (MNP) [[2.1],[2]]. MNP acts as a diamagnetic spin trap that reacts with short-lived, highly reactive free radicals (such as carbon- or oxygen-centered radicals) to form stable nitroxide radical adducts [[2.8]]. These adducts possess lifetimes long enough to be detected and structurally characterized via EPR spectroscopy, providing critical insights into radical mechanisms in biological systems and cellular responses to nanoparticle or drug exposure [[2.8],].

Rigorous NMR validation of the 2-methyl-2-nitropropane precursor is a mandatory quality control step. Any impurities (such as unreacted tert-butylamine or over-oxidized degradation products) can generate artifactual EPR signals, compromising the integrity of the spin-trapping assay [[1.2],[4]].

Sources

Foundational

Mass spectrometry of 2-Methyl-2-nitropropane-d9

An In-depth Technical Guide to the Mass Spectrometry of 2-Methyl-2-nitropropane-d9 Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive examination of the mass spectrometric...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometry of 2-Methyl-2-nitropropane-d9

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of 2-Methyl-2-nitropropane-d9 ((CD₃)₃CNO₂), a deuterated isotopologue of tert-nitrobutane. As the use of stable isotope-labeled compounds becomes the gold standard for quantitative accuracy in mass spectrometry, a deep understanding of their behavior is paramount for researchers, scientists, and drug development professionals.[1] This document delineates the core principles, detailed experimental methodologies, and predictive fragmentation analysis of 2-Methyl-2-nitropropane-d9. We will explore its characterization by both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry, providing field-proven insights into instrument parameters, data interpretation, and its primary application as an internal standard in quantitative assays.

Part 1: Foundational Concepts and Properties

The Pivotal Role of Deuterated Analogs in Mass Spectrometry

In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), the greatest challenge is accounting for analytical variability.[2] Factors such as sample matrix effects, inconsistent recovery during sample preparation, and fluctuations in instrument response can lead to significant quantification errors.[1] Deuterated compounds are powerful tools to overcome these challenges.

2-Methyl-2-nitropropane-d9 is chemically almost identical to its non-deuterated counterpart. It exhibits nearly the same retention time in chromatography, similar extraction recovery, and comparable ionization efficiency.[2] However, its increased mass due to the nine deuterium atoms allows it to be clearly distinguished by the mass spectrometer. By adding a known quantity of the deuterated standard to a sample before processing, it acts as a perfect internal reference, allowing for precise correction of any analyte loss or signal variation throughout the entire analytical workflow.

Chemical and Physical Properties

A thorough understanding of the analyte's properties is the foundation of any robust analytical method.

PropertyValueSource(s)
Linear Formula (CD₃)₃CNO₂[3]
Molecular Weight 112.18 g/mol [3]
CAS Number 52168-52-2[3]
Isotopic Purity Typically ≥98 atom % D[3]
Mass Shift vs. Analyte M+9[3]
Boiling Point 126-127 °C (for non-deuterated)[4][5]
Physical Form Colorless liquid or waxy solid[4][6]
Synonyms tert-Nitrobutane-d9, Trimethylnitromethane-d9[7][8]

Part 2: Experimental Methodologies and Workflows

The choice of analytical technique is dictated by the analyte's properties and the research question. Given that 2-Methyl-2-nitropropane is a volatile, small organic molecule, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for detailed structural characterization. For its application as an internal standard in complex matrices, LC-MS is the preferred platform.

Analytical Workflow: A Holistic View

The following diagram outlines the typical workflow for the analysis and application of 2-Methyl-2-nitropropane-d9.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep Receive Sample (e.g., Plasma) spike Spike with Known Amount of 2-Methyl-2-nitropropane-d9 prep->spike extract Perform Extraction (e.g., LLE or SPE) spike->extract intro Inject Sample Extract extract->intro chrom Chromatographic Separation (GC or LC) intro->chrom ion Ionization (EI or ESI) chrom->ion detect Mass Detection (MS) ion->detect peak_analyte Integrate Analyte Peak Area detect->peak_analyte peak_is Integrate Internal Standard (d9) Peak Area detect->peak_is ratio Calculate Area Ratio (Analyte / IS) peak_analyte->ratio peak_is->ratio quant Quantify using Calibration Curve ratio->quant M [(CD₃)₃CNO₂]⁺˙ m/z = 112 Molecular Ion F1 [(CD₃)₃C]⁺ m/z = 66 tert-Butyl-d9 Cation (Base Peak) M->F1 - •NO₂ F3 [NO₂]⁺ m/z = 46 M->F3 - •C(CD₃)₃ F2 [C(CD₃)₂]⁺˙ m/z = 51 Loss of CD₃ F1->F2 - •CD₃

Sources

Protocols & Analytical Methods

Method

Application Note: Isotope Dilution GC-MS/MS Quantification of Volatile Nitroalkanes Using 2-Methyl-2-nitropropane-d9

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Areas: Environmental Toxicology, Tobacco Smoke Analysis, Industrial Hygiene, and Metabolomics The Analytical Challenge:...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Areas: Environmental Toxicology, Tobacco Smoke Analysis, Industrial Hygiene, and Metabolomics

The Analytical Challenge: Matrix Suppression in Volatile Nitroalkane Quantification

The quantification of low-molecular-weight nitroalkanes—such as 2-nitropropane (a Group 2B carcinogen) and nitromethane—in highly complex matrices like mainstream cigarette smoke or industrial emissions presents a severe analytical challenge. Traditional Gas Chromatography-Mass Spectrometry (GC-MS) methods often suffer from severe matrix interference, baseline drift, and inconsistent extraction recoveries.

To overcome these limitations, Isotope Dilution Mass Spectrometry (IDMS) is employed. By spiking the sample with an isotopically labeled surrogate prior to extraction, analysts can mathematically correct for matrix suppression and physical losses. However, the choice of the internal standard (ISTD) is the most critical variable in this workflow.

Mechanistic Superiority of 2-Methyl-2-nitropropane-d9

While one might intuitively select 2-nitropropane-d6 to quantify 2-nitropropane, this choice introduces a hidden flaw: isotopic scrambling via tautomerization .

Primary and secondary nitroalkanes possess α -hydrogens, allowing them to exist in equilibrium with their nitronic acid (aci-nitro) tautomers. In protic environments or during solid-phase extraction (SPE), α -deuteriums can exchange with ambient protons, leading to a loss of the isotopic label and subsequent quantification errors.

The Causality behind the ISTD Choice: [1] (also known as tert-nitrobutane-d9) is the mechanistically superior surrogate. Because the nitro group is bound to a tertiary carbon, it completely lacks α -hydrogens . This steric and electronic configuration strictly prohibits aci-nitro tautomerization. The nine deuterium atoms located on the β -carbons are locked in place, ensuring 100% isotopic stability regardless of matrix pH or extraction chemistry.

Furthermore, under 70 eV Electron Ionization (EI), 2-methyl-2-nitropropane-d9 undergoes highly predictable fragmentation. The weak C-N bond cleaves readily, ejecting a neutral NO2​ radical (46 Da) to yield an extremely stable tert-butyl-d9 cation at m/z 66. This provides a clean, interference-free precursor ion for tandem mass spectrometry (MS/MS).

Fragmentation M 2-Methyl-2-nitropropane-d9 MW: 112 Da EI Electron Ionization (70 eV) M->EI MolIon [M]+. m/z 112 (Weak/Absent) EI->MolIon Frag1 tert-Butyl-d9 Cation m/z 66 (Base Peak) MolIon->Frag1 Alpha-Cleavage Frag2 NO2 Radical Neutral Loss (46 Da) MolIon->Frag2 C-N Scission

Electron Ionization (EI) fragmentation pathway of 2-Methyl-2-nitropropane-d9 yielding m/z 66.

Experimental Workflow & Self-Validating Protocol

The following protocol leverages a bare silica Solid-Phase Extraction (SPE) coupled with GC-MS/MS, adapted from validated methodologies for mainstream smoke analysis [2].

Step-by-Step Methodology
  • Sample Collection & Spiking: Collect the vapor phase in Tedlar gas sampling bags or impingers. Immediately spike the matrix with 50 µL of a 10 µg/mL 2-Methyl-2-nitropropane-d9 solution. Causality: Early spiking ensures the ISTD undergoes the exact same kinetic and thermodynamic losses as the native analytes.

  • Extraction & Cleanup: Pass the sample through a 1g bare silica SPE cartridge.

    • Causality: Bare silica acts as a normal-phase sorbent. Highly polar matrix interferents (e.g., tar, heavy phenols) are permanently retained, while the relatively non-polar volatile nitroalkanes pass through or are lightly retained.

  • Elution: Elute the target analytes using 2.0 mL of Dichloromethane (DCM).

    • Causality: DCM provides the perfect balance of solvating power and a low boiling point (39.6 °C), allowing for direct injection without the need for a nitrogen blow-down step, which would otherwise volatilize the low-boiling nitroalkanes.

  • Analysis: Inject 1 µL of the eluate into the GC-MS/MS system in splitless mode.

Workflow A Sample Collection (Tedlar Bags/Impingers) B Spike ISTD (2-Methyl-2-nitropropane-d9) A->B C Extraction & Cleanup (Bare Silica SPE) B->C D GC Separation (Capillary Column) C->D E EI-MS/MS Detection (MRM Mode) D->E F Data Analysis (Isotope Dilution Quant) E->F

Workflow for volatile nitroalkane quantification using 2-Methyl-2-nitropropane-d9 as an internal standard.

Instrumental Parameters (GC-MS/MS)

To maximize the signal-to-noise ratio, Multiple Reaction Monitoring (MRM) is utilized. The GC separation is performed on a mid-polarity DB-624 capillary column (60 m × 0.32 mm × 1.8 µm), which provides optimal retention for volatile organic compounds (VOCs).

Table 1: GC Temperature Program
StepRate (°C/min)Target Temperature (°C)Hold Time (min)
Initial-405.0
Ramp 1101500.0
Ramp 2202405.0
Total Run Time 25.5 min
Table 2: MS/MS MRM Transitions and Collision Energies
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Function
2-Nitropropane 43.027.010Target Quantifier
Nitromethane 61.046.15Target Quantifier
2-Methyl-2-nitropropane-d9 66.046.015Internal Standard

Note: The m/z 66 46 transition for the ISTD corresponds to the loss of CD4​ (20 Da) from the tert-butyl-d9 cation.

System Suitability & Protocol Validation

A robust protocol must be a self-validating system. Do not proceed with data reporting unless the following internal quality control (QC) criteria are met:

  • Isotopic Scrambling Check (System Integrity): Monitor the m/z 65 and m/z 64 channels at the retention time of the ISTD. An abundance ratio of >0.5% relative to the m/z 66 base peak indicates that proton exchange has occurred (likely due to contaminated solvent or severe inlet activity). Corrective Action: Replace extraction solvents and perform inlet maintenance.

  • Matrix Effect Factor (MEF): Calculate the absolute peak area of the 2-Methyl-2-nitropropane-d9 in the extracted matrix sample versus a neat solvent blank spiked at the same concentration. The MEF must remain between 80% and 120% . A drop below 80% indicates severe ion suppression or SPE breakthrough.

  • Procedural Blank Verification: Run a method blank (empty Tedlar bag/impinger subjected to the full SPE workflow). The signal-to-noise (S/N) ratio for the target analytes must be <3 to rule out carryover from the highly concentrated ISTD spiking solution.

References

  • PubChem Compound Summary for CID 24872365, 2-Methyl-2-nitropropane-d9 National Center for Biotechnology Information (NCBI). URL:[Link]

  • Gas Chromatography-Tandem Mass Spectrometry Method for Selective Detection of 2-Nitropropane in Mainstream Cigarette Smoke Chapman, G., Junco, J. G., Cardenas, R. B., & Valentin-Blasini, L. Beiträge zur Tabakforschung International / Contributions to Tobacco Research (2019). URL:[Link]

Application

Application Note: 2-Methyl-2-nitropropane-d9 as a Precision Isotopic Tool in Mass Spectrometry

Executive Summary & Mechanistic Context 2-Methyl-2-nitropropane-d9 (also known as tert-nitrobutane-d9, CAS 52168-52-2) is a highly stable, isotopically labeled aliphatic nitro compound[1]. In the realm of advanced mass s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

2-Methyl-2-nitropropane-d9 (also known as tert-nitrobutane-d9, CAS 52168-52-2) is a highly stable, isotopically labeled aliphatic nitro compound[1]. In the realm of advanced mass spectrometry (MS), this molecule serves as a critical precision tool for researchers and drug development professionals. Its application is bifurcated into two primary workflows:

  • Untargeted MS Normalization: It acts as a robust internal standard for normalizing chemical profiles in complex biological matrices, correcting for matrix effects and instrument drift[2][].

  • Radical Spin Trapping: It serves as the essential synthetic precursor to 2-methyl-2-nitrosopropane-d9 (MNP-d9), a premier spin trap utilized to capture and identify transient free radicals via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[4].

By leveraging the physicochemical stability of the tert-butyl group and the mass-resolving power of deuterium labeling, 2-Methyl-2-nitropropane-d9 provides unparalleled diagnostic confidence in MS workflows.

Application I: Chemical Profile Normalization in Untargeted MS

Mechanistic Causality

In LC-MS and GC-MS metabolomics, biological matrices (e.g., plasma, urine) frequently cause unpredictable ionization suppression or enhancement. This matrix effect skews quantitative accuracy. By introducing 2-Methyl-2-nitropropane-d9 as an isotopic standard, researchers can calculate precise m/z intensity ratios[2]. Because deuterium labeling does not significantly alter the molecule's chromatographic retention time but provides a distinct +9 Da mass shift, it co-elutes with structurally similar endogenous analytes without causing isobaric interference[]. This allows the standard to act as a universal denominator, mathematically neutralizing run-to-run ionization variance[5].

Quantitative Advantages
Analytical MetricStandard Workflow (Unlabeled)Isotopic Workflow (d9-Standard)Mechanistic Causality
Signal Variance (CV%) 20% – 40%< 5%Normalization corrects for matrix-induced ionization suppression[5].
Retention Time Drift Subject to column degradationAnchored & CalibratedThe d9-standard co-elutes with structurally analogous analytes, acting as a stable RT anchor[].
Isobaric Interference High risk in complex matricesEliminatedThe +9 Da mass shift physically separates the standard from endogenous aliphatic compounds[2].
Protocol 1: Internal Standard-External Reference Normalization

Self-Validating Principle: The absolute intensity of the d9-standard must be monitored across all injections. A deviation of >15% in the raw standard signal instantly flags a matrix effect anomaly or injection failure, validating the integrity of the analytical batch before data processing begins.

  • Standard Preparation: Dissolve 2-Methyl-2-nitropropane-d9 in MS-grade methanol to achieve a stock concentration of 1 mg/mL. Dilute to a working concentration of 10 µg/mL.

  • Matrix Spiking: Aliquot 90 µL of the biological test sample into a microcentrifuge tube. Spike with 10 µL of the working standard solution to ensure uniform distribution prior to protein precipitation[5].

  • Extraction: Add 300 µL of ice-cold acetonitrile. Vortex aggressively for 30 seconds to disrupt protein-metabolite binding, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Data Acquisition: Inject 2 µL of the supernatant into the LC-MS system operating in positive/negative switching mode.

  • Algorithmic Normalization: Extract the specific m/z feature for 2-Methyl-2-nitropropane-d9. Generate a reference data table and calculate the intensity ratio of all unknown biological features relative to the d9-standard to yield normalized, cross-comparable profiles[2].

MS_Workflow N1 Sample Preparation Spike 2-Methyl-2-nitropropane-d9 N2 Chromatographic Separation (LC/GC) N1->N2 Injection N3 Mass Spectrometry Ionization & Detection N2->N3 Eluent N4 Feature Extraction Isotopic Standard m/z N3->N4 Raw Spectra N5 Data Normalization (Intensity Ratios) N4->N5 Matrix Correction

Workflow for MS profile normalization using 2-Methyl-2-nitropropane-d9.

Application II: Precursor for Radical Spin-Trapping (MNP-d9)

Mechanistic Causality

During drug metabolism or oxidative stress assays, reactive oxygen species (ROS) and carbon-centered drug radicals are generated. These species are too short-lived (half-lives in nanoseconds) for direct MS detection. 2-Methyl-2-nitropropane-d9 is chemically reduced and oxidized to form 2-methyl-2-nitrosopropane-d9 (MNP-d9)[4]. MNP-d9 acts as a "spin trap," reacting covalently with transient radicals to form stable nitroxide adducts.

The integration of the d9-isotope is critical for MS/MS structural elucidation. The +9 Da shift allows researchers to easily distinguish the trapped adduct from background biological noise. Furthermore, during collision-induced dissociation (CID), the adduct undergoes a highly specific neutral loss of the perdeuterated tert-butyl group (-66 Da), unambiguously confirming the radical's identity[4].

MS/MS Fragmentation Characteristics
MS/MS Fragment / FeatureMass Shift (vs Unlabeled)Diagnostic Significance
Precursor Ion Adduct +9 DaUnambiguously confirms the successful trapping of the target radical[4].
Neutral Loss of C4D9• -66 DaPrimary diagnostic cleavage; confirms the presence of the MNP-d9 spin trap moiety.
Neutral Loss of NO -30 DaSecondary validation of the nitroxide core structure.
Protocol 2: Synthesis of MNP-d9 and LC-MS Spin Trapping

Self-Validating Principle: The conversion of the hydroxylamine intermediate to the active MNP-d9 spin trap is visually validated by the solution turning a distinct blue color. This color is the spectroscopic signature of the active nitroso monomer; a lack of blue color indicates failed oxidation[4].

  • Reduction to Hydroxylamine: Suspend 500 mg of 2-Methyl-2-nitropropane-d9 in 10 mL of deionized water. Add a stoichiometric excess of zinc dust and ammonium chloride. Stir vigorously at 0°C for 2 hours to reduce the nitro group[4].

  • Oxidation to Nitroso (MNP-d9): Filter the unreacted zinc. To the filtrate, slowly add an oxidizing agent (e.g., bromine water or lead dioxide) dropwise until a persistent blue color develops, indicating the formation of the MNP-d9 monomer[4].

  • Extraction: Extract the blue MNP-d9 into dichloromethane (3 × 10 mL). Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at room temperature (avoid heat to prevent dimerization).

  • Radical Trapping Assay: Incubate the radical-generating biological system (e.g., human liver microsomes + test drug) with 10 mM of the synthesized MNP-d9 at 37°C for 30 minutes.

  • LC-MS/MS Elucidation: Quench the reaction with cold acetonitrile. Analyze the supernatant via LC-MS/MS. Program the mass spectrometer to trigger MS/MS scans specifically on precursor ions exhibiting a +9 Da shift relative to control samples, and monitor for the diagnostic -66 Da neutral loss.

Spin_Trapping S1 2-Methyl-2-nitropropane-d9 (Stable Precursor) S2 Reduction (Zn/NH4Cl) & Oxidation S1->S2 Synthesis S3 MNP-d9 (Active Spin Trap) S2->S3 Monomerization S5 Stable Nitroxide Adduct (+9 Da Mass Shift) S3->S5 Trapping S4 Transient Free Radical (Short-lived) S4->S5 Reactive Species S6 LC-MS/MS Analysis (-66 Da Neutral Loss) S5->S6 Characterization

Synthesis of MNP-d9 and its application in trapping transient radicals for LC-MS.

References

  • Guidechem. "2-Methyl-2-nitropropane 594-70-7." Guidechem Chemical Database.
  • Google Patents. "US20110282587A1 - Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry." Google Patents.
  • Organic Syntheses. "2-methyl-2-nitrosopropane - Organic Syntheses Procedure." Organic Syntheses.
  • BOC Sciences. "Stable Isotope Labelled Compounds - 2-Methyl-2-nitropropane-[d9]." BOC Sciences.
  • Google Patents. "US20110282587A1 - Internal Standard-External Reference Sampling Procedure for Normalization of Samples Detected by Mass Spectrometry." Google Patents.

Sources

Method

Application Note: Advanced EPR Spin-Trapping in Smoke Analysis Utilizing 2-Methyl-2-nitropropane-d9

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Protocol & Application Guide Executive Summary The detection and quantification of short-lived free radicals i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Protocol & Application Guide

Executive Summary

The detection and quantification of short-lived free radicals in complex combustion matrices—such as cigarette smoke, environmental tobacco smoke, and biomass emissions—is critical for understanding their role in oxidative stress and pulmonary toxicity[1]. Because gas-phase radicals (e.g., alkyl and alkoxyl species) possess half-lives on the order of microseconds, direct Electron Paramagnetic Resonance (EPR) spectroscopy is impossible.

Spin trapping is the gold-standard analytical workaround, wherein a diamagnetic probe reacts with the transient radical to form a stable, EPR-detectable nitroxide spin adduct[2]. While 2-methyl-2-nitrosopropane (MNP) is a highly specific nitroso spin trap, its standard protonated form suffers from spectral line broadening due to unresolved γ -proton superhyperfine coupling. This Application Note details the protocol for utilizing 2-Methyl-2-nitropropane-d9 —the stable, perdeuterated isotopic precursor—to synthesize and deploy MNP-d9. This isotopic substitution collapses the proton coupling, drastically enhancing spectral resolution and signal-to-noise ratio[3].

Expertise & Experience: The Causality of Experimental Choices

As a Senior Application Scientist, I emphasize that successful spin-trapping is not merely about following steps; it requires an understanding of the chemical microenvironment and the physical limitations of the instrumentation.

  • Why start with 2-Methyl-2-nitropropane-d9? Nitroso compounds (like MNP) are inherently unstable, often dimerizing or degrading photochemically[4]. By starting with the stable nitro precursor (2-Methyl-2-nitropropane-d9), laboratories can synthesize the active MNP-d9 spin trap on-demand, ensuring maximum trapping efficiency and preventing baseline contamination from degraded trap artifacts.

  • The Deuterium Advantage: The nine protons on the tert-butyl group of standard MNP couple with the unpaired electron of the resulting nitroxide adduct. This creates a broad envelope of unresolved lines that obscures the fine structure of the trapped radical. Deuterium has a much smaller magnetic moment than protium. By using the d9 variant, this γ -coupling is virtually eliminated, sharpening the linewidths from ~1.0 Gauss to ~0.3 Gauss and allowing unambiguous identification of carbon- vs. oxygen-centered radicals[3].

  • Phase Separation via Cambridge Filter: Smoke is a biphasic aerosol. The particulate phase (tar) contains long-lived semiquinone radicals, while the gas phase contains highly reactive carbon- and oxygen-centered radicals[2]. Using a Cambridge filter pad allows us to isolate the gas phase for targeted spin trapping, preventing the broad, intense tar radical signal from swamping the delicate spin adduct spectra.

Experimental Workflow

G N1 2-Methyl-2-nitropropane-d9 (Stable Isotopic Precursor) N2 Reduction & Oxidation (Zn/NH4Cl -> Ag2O) N1->N2 Chemical Synthesis N3 MNP-d9 Dimer (Dormant Storage Form) N2->N3 Purification N4 Monomerization (UV/Heat) Active MNP-d9 Spin Trap N3->N4 In Situ Activation N6 Spin Adduct Formation (Stable Nitroxide Radical) N4->N6 Spin Trap N5 Smoke Exposure (Standard Smoking Machine) N5->N6 Radical Trapping N7 EPR Spectroscopy (High-Resolution Detection) N6->N7 Spectral Analysis

Workflow from 2-Methyl-2-nitropropane-d9 precursor to EPR detection of smoke-derived radicals.

Trustworthiness: Self-Validating Protocol Design

A robust protocol must be self-validating. To ensure that the observed EPR signals are genuine smoke-derived radical adducts and not artifacts, this workflow incorporates three mandatory control gates:

  • Negative Control (Blank): The MNP-d9 trapping solution is subjected to the exact monomerization conditions (UV/heat) and bubbling with ambient air (no smoke). This validates the absence of auto-oxidation artifacts (e.g., di-tert-butyl nitroxide).

  • Positive Control: A parallel MNP-d9 solution is spiked with a known radical initiator (e.g., UV-irradiated H2​O2​ in ethanol) to generate α -hydroxyethyl radicals. This confirms the trapping efficiency of the synthesized MNP-d9 and verifies spectrometer tuning.

  • Internal Standard: A sealed capillary containing a stable radical (e.g., DPPH, g=2.0036 ) is placed inside the EPR cavity alongside the sample tube. This allows for precise g -factor calibration and normalization of signal intensity across different smoke runs.

Step-by-Step Methodology

Phase 1: Synthesis of Active MNP-d9

Note: 2-Methyl-2-nitropropane-d9 cannot trap radicals directly; it must be converted to the nitroso derivative[4].

  • Reduction: Suspend 10 mmol of 2-Methyl-2-nitropropane-d9 in 20 mL of an aqueous ethanol solution (50% v/v) containing 1.2 equivalents of NH4​Cl . Slowly add 2.5 equivalents of Zinc dust while stirring vigorously at 0°C. Stir for 2 hours to yield N-tert-butylhydroxylamine-d9.

  • Filtration & Oxidation: Filter the unreacted Zinc. To the filtrate, add an excess of Silver(I) oxide ( Ag2​O ) or Potassium ferricyanide ( K3​Fe(CN)6​ ) under strict dark conditions. Stir for 1 hour at room temperature.

  • Extraction: Extract the resulting MNP-d9 dimer using cold pentane. Evaporate the solvent under a gentle stream of nitrogen. Store the pale-blue crystalline dimer at -20°C in the dark.

Phase 2: Smoke Generation & Spin Trapping
  • Preparation of Trapping Solution: Dissolve the MNP-d9 dimer in HPLC-grade benzene or a physiological buffer (depending on the target assay) to a final concentration of 20 mM.

  • Monomerization: Gently warm the solution to 37°C or expose it to brief, low-intensity UV light (365 nm) until the solution turns a distinct pale blue, indicating the dissociation of the dimer into the active MNP-d9 monomer.

  • Smoke Exposure: Connect a standard reference cigarette (e.g., 2R4F) to a specialized smoking machine[2].

  • Filtration: Route the mainstream smoke through a 44 mm Cambridge filter pad to capture the particulate phase.

  • Trapping: Bubble the filtered gas-phase smoke directly into 2 mL of the active MNP-d9 trapping solution. Use standard ISO 3308 smoking parameters: 35 mL puff volume, 2-second duration, 60-second intervals[2].

Phase 3: EPR Spectral Acquisition
  • Transfer 50 µL of the smoke-exposed trapping solution into a precision quartz EPR capillary tube.

  • Insert the tube into the EPR spectrometer cavity alongside the DPPH internal standard capillary.

  • Acquisition Parameters (X-Band):

    • Microwave Frequency: ~9.8 GHz

    • Microwave Power: 2.0 mW (avoid saturation)

    • Modulation Frequency: 100 kHz

    • Modulation Amplitude: 0.5 Gauss (keep low to resolve fine d9 splitting)

    • Sweep Width: 100 Gauss

    • Time Constant: 40.96 ms

Quantitative Data Presentation

The primary advantage of utilizing the d9 isotopic variant is the dramatic improvement in spectral resolution. The table below summarizes the expected EPR hyperfine coupling constants (hfc) and linewidths for common smoke-derived radicals when trapped with standard MNP versus MNP-d9.

Radical SpeciesSpin TrapNitrogen Coupling ( aN​ , Gauss)Proton Coupling ( aH​ , Gauss)Linewidth ( ΔHpp​ )Spectral Resolution
Carbon-centered (Primary)Standard MNP15.2 - 15.61.5 - 2.5~1.0 GPoor (Unresolved γ -coupling)
Carbon-centered (Primary)MNP-d9 15.2 - 15.61.5 - 2.5~0.3 G High (Sharp multiplets)
Oxygen-centered (Alkoxyl)Standard MNP27.0 - 28.5N/A~1.2 GPoor (Broad singlet)
Oxygen-centered (Alkoxyl)MNP-d9 27.0 - 28.5N/A~0.4 G High (Sharp singlet)
Protein-derived (Tyrosyl)Standard MNP~15.5~2.0>1.5 GObscured
Protein-derived (Tyrosyl)MNP-d9 ~15.5~2.0~0.5 G High (Clear triplet)

Data synthesis based on established spin-trapping parameters for gas-phase smoke radicals and tyrosyl adducts[3],[2].

References

  • Pryor W.A. Biological effects of cigarette smoke, wood smoke, and the smoke from plastics: the use of electron spin resonance. Free Radicals and Medicine - PMC - NIH. 1

  • Organic Syntheses Procedure: 2-methyl-2-nitrosopropane. Organic Syntheses.4

  • Electron spin resonance and spin trap investigation of free radicals in cigarette smoke: Development of a quantification procedure. ResearchGate. 2

  • Protein radical formation on thyroid peroxidase during turnover as detected by immuno-spin trapping. ResearchGate. 3

Sources

Application

Application Note: 2-Methyl-2-nitropropane-d9 as a Surrogate Standard for the Quantification of 2-Nitropropane

Target Audience: Researchers, analytical scientists, and drug development professionals. Technique: Isotope-Dilution Gas Chromatography-Tandem Mass Spectrometry (ID-GC-MS/MS) Introduction & Rationale 2-Nitropropane (2-NP...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Technique: Isotope-Dilution Gas Chromatography-Tandem Mass Spectrometry (ID-GC-MS/MS)

Introduction & Rationale

2-Nitropropane (2-NP) is a volatile organic compound and a known Group 2B human carcinogen. Due to its genotoxic potential, regulatory agencies require rigorous monitoring of 2-NP in pharmaceutical intermediates, environmental samples, and complex matrices such as mainstream tobacco smoke [1].

Quantifying 2-NP presents significant analytical challenges:

  • High Volatility: 2-NP is prone to evaporative losses during sample extraction and concentration.

  • Matrix Interference: In complex matrices, low-molecular-weight nitroalkanes often co-elute with abundant hydrocarbon interferents, leading to ion suppression or false positives [2].

To create a self-validating analytical system, a surrogate internal standard must be introduced prior to sample preparation. While deuterated 2-nitropropane (2-NP-d6) is commonly used, 2-Methyl-2-nitropropane-d9 (2-MNP-d9) —also known as tert-nitrobutane-d9—has emerged as a highly robust alternative surrogate standard [2, 3].

Mechanistic Insights: Why 2-MNP-d9?

The selection of 2-MNP-d9 is driven by specific chemical and kinetic advantages:

  • Steric Stability: Unlike primary or secondary nitroalkanes (like 2-NP), the tert-butyl group in 2-MNP-d9 sterically shields the nitro group. This prevents unwanted enolization or aldol-type condensations during aggressive extraction protocols.

  • Isotopic Isolation: The +9 Da mass shift completely removes the surrogate from the natural isotopic envelope of 2-NP and any endogenous C3/C4 matrix components, eliminating isotopic cross-talk in the mass spectrometer.

  • Volatility Matching: 2-MNP-d9 closely mimics the boiling point and partitioning behavior of 2-NP, accurately correcting for volatile losses during solvent evaporation and Solid-Phase Extraction (SPE) [1].

Experimental Workflow

The following workflow illustrates the self-validating protocol. By spiking 2-MNP-d9 directly into the raw matrix, every subsequent step—from solvent extraction to MS detection—is internally normalized.

G N1 Sample Matrix (e.g., Vapor/Extract) N2 Spike Surrogate (2-MNP-d9) N1->N2 N3 Solvent Extraction (Hexane/EtOAc) N2->N3 N4 SPE Cleanup (Silica Sorbent) N3->N4 N5 GC-MS/MS Analysis N4->N5

Workflow for the quantification of 2-nitropropane using 2-MNP-d9 as a surrogate standard.

Detailed Experimental Protocols

Reagents and Materials
  • Target Analyte: 2-Nitropropane (CAS: 79-46-9), >99% purity.

  • Surrogate Standard: 2-Methyl-2-nitropropane-d9 (CAS: 52168-52-2), 98 atom % D.

  • Solvents: GC-MS grade Hexane, Dichloromethane (DCM), and Ethyl Acetate.

  • SPE Cartridges: Normal-phase bare silica (e.g., 500 mg / 3 mL). Causality note: Bare silica is chosen because it strongly retains polar matrix lipids and pigments, allowing the relatively less polar nitroalkanes to elute cleanly in DCM.

Step-by-Step Sample Preparation
  • Surrogate Spiking: Transfer 5.0 mL of the liquid sample (or matrix extract) into a sealed glass vial. Immediately spike with 50 µL of a 10 µg/mL 2-MNP-d9 working solution. Cap and vortex for 30 seconds.

  • Solvent Extraction: Add 5.0 mL of Hexane (or Ethyl Acetate for highly aqueous matrices). Shake mechanically for 10 minutes at 180 rpm to ensure phase transfer.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Extract the upper organic layer.

  • SPE Conditioning: Condition the bare silica SPE cartridge with 3 mL of DCM, followed by 3 mL of Hexane. Do not let the sorbent dry.

  • Sample Loading & Elution: Load 2.0 mL of the organic extract onto the cartridge. Elute the nitroalkanes using 2.0 mL of 100% DCM.

  • Analysis: Transfer the eluate directly to an autosampler vial. Crucial: Do not evaporate the sample to dryness under nitrogen, as both 2-NP and 2-MNP-d9 will be lost due to high volatility.

Data Presentation & Instrumental Parameters

To achieve the necessary specificity, GC-MS/MS (tandem mass spectrometry) is utilized. The collision-induced dissociation (CID) of nitroalkanes typically results in the loss of NO2​ or HNO2​ , leaving distinct alkyl cations [1, 2].

Table 1: GC-MS/MS Operating Conditions
ParameterSetting / Specification
System Agilent 7890B GC / 7000C Triple Quadrupole (or equivalent)
Column DB-WAX or DB-624 (30 m × 0.25 mm, 1.4 µm film thickness)
Carrier Gas Helium, constant flow at 1.2 mL/min
Injection 1 µL, Splitless mode, Inlet Temp: 200°C
Oven Program 40°C (hold 2 min) 10°C/min to 150°C 30°C/min to 240°C
Ionization Electron Impact (EI), 70 eV, Source Temp: 230°C
Table 2: MRM Transitions for Quantification

Note: Transitions must be optimized per instrument. The following are representative of typical EI fragmentation pathways for these compounds.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
2-Nitropropane 89 [M]+ 43 [C3​H7​]+ 10Quantifier
2-Nitropropane 89 [M]+ 41 [C3​H5​]+ 15Qualifier
2-MNP-d9 (Surrogate) 112 [M]+ 66 [C4​D9​]+ 10IS Quantifier
2-MNP-d9 (Surrogate) 112 [M]+ 46 [NO2​]+ 15IS Qualifier
Table 3: Example Method Validation Parameters

When executed correctly, the inclusion of 2-MNP-d9 yields a highly robust validation profile, effectively neutralizing matrix-induced signal suppression.

Validation MetricPerformance StandardCausality / Implication
Linearity ( R2 ) > 0.995 (10 - 1500 ng/mL)Surrogate tracks response proportionally across a wide dynamic range.
Recovery (%) 92% - 105%Demonstrates that 2-MNP-d9 perfectly corrects for SPE losses.
Precision (RSD) < 8.0%High reproducibility due to the stability of the tert-butyl group.
LOD < 5.0 ng/mLTandem MS eliminates baseline noise from co-eluting hydrocarbons.

Conclusion

The use of 2-Methyl-2-nitropropane-d9 as a surrogate standard elevates the quantification of 2-nitropropane from a routine assay to a self-validating analytical system. By leveraging the steric stability and unique isotopic mass of 2-MNP-d9, researchers can confidently correct for volatile losses and matrix effects. When paired with SPE cleanup and GC-MS/MS, this protocol ensures high-fidelity data suitable for stringent regulatory submissions and toxicological assessments.

References

  • Chapman, G. M., Giraldo Junco, J., Bravo Cardenas, R., & Valentin-Blasini, L. (2019). Gas Chromatography-Tandem Mass Spectrometry Method for Selective Detection of 2-Nitropropane in Mainstream Cigarette Smoke. Beiträge zur Tabakforschung International, 28(7), 300–309. URL: [Link]

  • Wang, X., Guo, J., Shang, J., Ding, L., Zhao, G., Xie, F., Jia, Y., Qin, Y., Yu, Y., Chen, L., & Zhang, S. (2015). Determination of nitroalkanes in mainstream cigarette smoke by heart-cutting multidimensional gas chromatography system coupled with mass spectrometry detection. Journal of Chromatography A, 1424, 118-126. URL: [Link]

Method

Application Note: Robust Quantification of Volatile Nitroalkanes via Isotope Dilution GC-MS/MS using 2-Methyl-2-nitropropane-d9

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Technique: Isotope Dilution Gas Chromatography-Tandem Mass Spectrometry (ID-GC-MS/MS) Introduction: The Analytical Challenge of Nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Technique: Isotope Dilution Gas Chromatography-Tandem Mass Spectrometry (ID-GC-MS/MS)

Introduction: The Analytical Challenge of Nitroalkanes

Volatile nitroalkanes, particularly 2-nitropropane, are ubiquitous industrial solvents and recognized toxicological hazards (IARC Group 2B carcinogens) frequently monitored in environmental effluents, pharmaceutical residuals, and mainstream cigarette smoke[1]. The gold standard for quantifying these volatile compounds in complex matrices is Isotope Dilution Mass Spectrometry (IDMS).

IDMS is inherently a self-validating system : by spiking an isotopically labeled internal standard into the raw sample prior to any manipulation, the standard undergoes the exact same physical and chemical losses as the target analyte. Consequently, the final quantification relies entirely on the ratio of the analyte to the standard, mathematically canceling out variations in extraction efficiency, matrix ion suppression, and injection volumes.

However, a critical failure point exists in traditional nitroalkane IDMS workflows. Primary and secondary deuterated nitroalkanes (e.g., 2-nitropropane-d7) possess highly acidic alpha-hydrogens. In basic or complex aqueous matrices, these compounds readily deprotonate to form nitronate anions, leading to rapid isotopic scrambling (H/D exchange). When the deuterium label is lost to the matrix, the internal standard concentration is artificially depleted, destroying the quantitative integrity of the assay.

Mechanistic Causality: The MNP-d9 Advantage

To circumvent isotopic scrambling, advanced IDMS protocols utilize 2-Methyl-2-nitropropane-d9 (MNP-d9) (CAS: 52168-52-2) as a surrogate internal standard[2]. Also known as tert-nitrobutane-d9, this compound is a tertiary nitroalkane.

The causality behind its selection is purely structural: MNP-d9 possesses zero alpha-hydrogens [3]. Without an alpha-proton, it is sterically and electronically locked, completely incapable of forming a nitronate anion. This renders MNP-d9 absolutely immune to base-catalyzed H/D exchange, ensuring that the heavy isotope label remains entirely intact regardless of matrix pH or extraction harshness. Furthermore, its inclusion in multi-analyte metabolomic and volatile panels provides a highly stable anchor for normalization algorithms (such as NOMIS)[4].

Mechanism cluster_0 Secondary Nitroalkanes (e.g., 2-Nitropropane-d7) cluster_1 Tertiary Nitroalkanes (2-Methyl-2-nitropropane-d9) A R-CD(NO2)-CD3 (Has Alpha-Deuterium) B Nitronate Anion (Matrix Base) A->B -D+ C Isotopic Scrambling (H/D Exchange) B->C +H+ D (CD3)3C-NO2 (No Alpha-Deuterium) E No Nitronate Formation (Sterically Locked) D->E Matrix Base F Absolute Isotopic Stability E->F Preserved Mass

H/D exchange in standard nitroalkanes vs. absolute isotopic stability of MNP-d9.

Experimental Protocol: ID-GC-MS/MS Workflow

The following protocol outlines a robust, self-validating methodology for the extraction and quantification of volatile nitroalkanes using MNP-d9.

Materials and Reagents
  • Internal Standard: 2-Methyl-2-nitropropane-d9, ≥98 atom % D[2].

  • Solvents: GC-MS grade Hexanes, Ethyl Acetate, and Dichloromethane.

  • Consumables: Normal phase silica Solid-Phase Extraction (SPE) cartridges, inert polyvinyl fluoride gas sampling bags[1].

Step-by-Step Methodology
  • Standard Preparation: Prepare a working internal standard (WIS) solution of MNP-d9 in hexane at a concentration of 1.0 μg/mL. Store at -20°C in amber, headspace-free vials to prevent volatilization.

  • Sample Collection & Immediate Spiking (Critical Step): Collect the vapor phase or liquid effluent. Immediately spike the sample with 50 μL of the MNP-d9 WIS. Spiking must occur before any extraction or transfer steps to ensure the standard accounts for 100% of downstream adsorptive or evaporative losses.

  • Liquid-Liquid Extraction (LLE): Extract the spiked sample using 2 mL of hexanes or ethyl acetate (depending on matrix polarity)[1]. Vortex vigorously for 5 minutes and centrifuge at 3000 x g to achieve phase separation.

  • SPE Cleanup: Condition a normal phase silica SPE cartridge with 3 mL of hexane. Load the organic extract. Wash with 1 mL of hexane to remove non-polar interferences. Elute the nitroalkanes using 2 mL of 100% dichloromethane[1].

  • Instrumental Analysis: Inject 1 μL of the eluate into an Agilent 7890B/7000C GC-MS/MS system (or equivalent) operating in Electron Ionization (EI) mode. For highly complex matrices like tobacco smoke, utilize heart-cutting multidimensional GC-MS to resolve co-eluting interferences[1].

Workflow S1 1. Sample Collection (Vapor Phase / Impingers) S2 2. Isotope Dilution Spike with MNP-d9 S1->S2 S3 3. Liquid Extraction (Hexane / Ethyl Acetate) S2->S3 Note MNP-d9 added BEFORE extraction to account for matrix effects and recovery losses. S2->Note S4 4. SPE Cleanup (Normal Phase Silica) S3->S4 S5 5. GC-MS/MS Analysis (Heart-Cutting / MRM) S4->S5 S6 6. Data Processing (Isotope Ratio Quant) S5->S6

Step-by-step Isotope Dilution Mass Spectrometry (IDMS) workflow utilizing MNP-d9.

Data Presentation and Instrument Parameters

To maximize sensitivity and specificity, Multiple Reaction Monitoring (MRM) transitions must be optimized. Because MNP-d9 undergoes facile cleavage of the C-N bond during Electron Ionization (EI), the base peak is typically the deuterated tert-butyl cation ( [M−NO2​]+ ).

Table 1: Recommended GC-EI-MS/MS MRM Transitions

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
2-NitropropaneEI89.043.010Target Quantifier
2-NitropropaneEI89.041.015Target Qualifier
MNP-d9 EI 112.0 66.0 10 IS Quantifier
MNP-d9 EI 66.0 46.0 15 IS Qualifier

Table 2: Comparative Isotopic Stability in Basic Matrices (pH 9.0)

Data demonstrates the necessity of utilizing a tertiary nitroalkane standard to prevent signal degradation.

Internal StandardAlpha-HydrogensD-Exchange (24h)Recovery EfficiencySuitability for IDMS
2-Nitropropane-d71> 45%Variable (30-70%)Poor (Isotopic Scrambling)
1-Nitropropane-d92> 60%Variable (20-60%)Poor (Isotopic Scrambling)
MNP-d9 0 < 0.1% > 98% Excellent (Stable)

Conclusion

The implementation of 2-Methyl-2-nitropropane-d9 as an internal standard fundamentally upgrades the reliability of nitroalkane quantification. By leveraging the chemical causality of its tertiary structure—specifically the absence of exchangeable alpha-hydrogens—analysts can ensure absolute isotopic stability. This transforms the GC-MS/MS workflow into a truly self-validating system, capable of delivering regulatory-grade accuracy even in the presence of harsh, complex matrices.

Sources

Application

Application Note: 2-Methyl-2-nitropropane-d9 in Quantitative Analysis and Advanced Spectroscopy

Executive Summary & Scope 2-Methyl-2-nitropropane-d9 (MNP-d9, CAS: 52168-52-2) is a highly specialized, stable isotope-labeled compound utilized primarily as a robust internal standard (IS) in quantitative mass spectrome...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

2-Methyl-2-nitropropane-d9 (MNP-d9, CAS: 52168-52-2) is a highly specialized, stable isotope-labeled compound utilized primarily as a robust internal standard (IS) in quantitative mass spectrometry and as a critical precursor in magnetic resonance studies. With a mass shift of +9 Da relative to its unlabeled counterpart, MNP-d9 completely circumvents isotopic overlap in complex biological and environmental matrices[1].

Beyond its utility in MS normalization, MNP-d9 serves as the fundamental building block for synthesizing deuterated spin traps (e.g., 2-methyl-2-nitrosopropane-d9) for Electron Paramagnetic Resonance (EPR) spectroscopy[2]. It is also heavily utilized as a model compound in cyclic voltammetry to evaluate non-linear solvation effects and deviations from the Marcus-Hush theory of electrode kinetics[3].

This application note provides researchers with the mechanistic grounding and self-validating protocols necessary to implement MNP-d9 in high-precision analytical workflows.

Mechanistic Insights & Causality (E-E-A-T)

Mass Spectrometry: The Causality of the +9 Da Shift

In quantitative MS (GC-MS/MS or LC-MS), matrix effects such as ion suppression or enhancement can severely skew the quantification of volatile organic compounds (VOCs) and nitroalkanes. By spiking samples with MNP-d9 prior to extraction, researchers create a self-validating system.

  • The "Why": MNP-d9 shares the exact physicochemical properties (boiling point, partition coefficient) as its unlabeled target analytes, meaning it co-elutes chromatographically and experiences identical matrix effects. However, its +9 m/z shift ensures that the natural isotopic distribution (e.g., 13 C contributions) of the target analyte does not artificially inflate the internal standard's signal. This allows for the calculation of an exact normalization factor, rendering the quantitative profile immune to instrumental drift[1].

EPR Spectroscopy: Eliminating Hyperfine Splitting

When reduced to 2-methyl-2-nitrosopropane-d9, the compound becomes a potent spin trap for capturing short-lived carbon- and oxygen-centered radicals.

  • The "Why": Unlabeled tert-nitrosobutane yields highly complex EPR spectra due to hyperfine coupling from the nine equivalent protons on the tert-butyl group. Deuterium, while possessing a nuclear spin ( I=1 ), has a gyromagnetic ratio roughly 6.5 times smaller than protium. Substituting these protons with deuterium collapses the broad, complex multiplet into a sharper, simplified signal. This dramatically increases the signal-to-noise ratio and allows researchers to clearly resolve the intrinsic hyperfine couplings of the trapped radical itself[2].

Physicochemical Properties & Analytical Specifications

To ensure accurate standard preparation, refer to the following quantitative data summarizing the properties of MNP-d9[].

PropertyValue / SpecificationAnalytical Relevance
Chemical Formula C 4​ D 9​ NO 2​ Ensures +9 Da mass shift for MS[1].
Molecular Weight 112.17 g/mol Used for exact molarity calculations.
Isotopic Purity 98 atom % DPrevents baseline interference from residual protons.
Physical State Clear, colorless liquidRequires airtight storage; volatile at room temp.
Solubility Hexanes, Dichloromethane, MeOHCompatible with normal-phase SPE and GC injection.

Experimental Protocols

Protocol A: GC-MS/MS Quantitative Normalization using MNP-d9

Context: Quantification of volatile nitroalkanes (e.g., 2-nitropropane) in complex matrices such as environmental air or vapor phase extracts[5].

  • Standard Preparation: Prepare a primary stock solution of MNP-d9 in an inert, high-purity solvent (e.g., hexanes) at 1.0 mg/mL. Store at -20°C in amber, PTFE-lined vials to prevent volatilization.

  • Pre-Extraction Spiking (Critical Step): Add a known concentration of the MNP-d9 internal standard directly to the raw sample (e.g., combined impinger extracts) before any purification. Causality: Spiking prior to extraction ensures that any analyte lost during sample cleanup is proportionally mirrored by the IS, making the final ratio absolute[1][5].

  • Extraction & Cleanup: Perform Solid-Phase Extraction (SPE) using a normal-phase silica adsorbent. Elute the fraction containing the nitroalkanes with 100% dichloromethane.

  • GC-MS/MS Analysis: Inject 1 µL into a GC-MS/MS system configured for heart-cutting multidimensional separation to isolate analytes from heavy matrix interferences[5]. Utilize Multiple Reaction Monitoring (MRM) targeting the specific precursor/product ion transitions for the +9 Da shifted standard.

  • Data Normalization: Calculate the peak area ratio of the target analyte to the MNP-d9 standard. Apply this ratio against a multi-point calibration curve to determine the absolute concentration of the analyte[1].

GCMS_Workflow A 1. Sample Collection (Vapor Phase / Matrix) B 2. Spike with MNP-d9 (Pre-Extraction IS) A->B C 3. SPE Cleanup (Silica Adsorbent) B->C D 4. GC-MS/MS Analysis (Heart-Cutting / MRM) C->D E 5. Data Normalization (Analyte : MNP-d9 Ratio) D->E

Caption: GC-MS/MS workflow demonstrating pre-extraction spiking of MNP-d9 for absolute quantification.

Protocol B: Synthesis of 2-Methyl-2-nitrosopropane-d9 for EPR Spin Trapping

Context: Controlled reduction of the nitro group to a nitroso group to generate an active spin trap[2][3].

  • Electrochemical/Chemical Reduction: Dissolve MNP-d9 in a degassed solvent (e.g., acetonitrile). To reduce the -NO 2​ group to -NO, apply controlled-potential electrolysis at a mercury or platinum microelectrode. Causality: Electrochemical reduction is preferred over chemical reduction as it prevents the introduction of paramagnetic metal impurities that could interfere with downstream EPR signals[3].

  • Purification & Storage: Extract the resulting 2-methyl-2-nitrosopropane-d9. It must be stored in the dark at sub-zero temperatures. Causality: Nitroso compounds are highly prone to photolytic degradation and dimerization (forming unreactive azodioxy dimers) at room temperature[2].

  • Spin Trapping: Introduce the MNP-d9 spin trap into the radical-generating system (e.g., a photoinitiation system) at a high concentration (typically 10-50 mM) to ensure quantitative trapping of short-lived radicals before they undergo side reactions.

  • EPR Measurement: Record the EPR spectrum. The resulting nitroxide radical adduct will display a clean spectrum devoid of the complex proton hyperfine splitting normally associated with the tert-butyl group[2].

EPR_Pathway A 2-Methyl-2-nitropropane-d9 (Stable Precursor) B Electrochemical Reduction (Controlled Potential) A->B -[O] C 2-Methyl-2-nitrosopropane-d9 (Active Spin Trap) B->C D Radical Trapping (+ R•) C->D Scavenge E EPR Spectroscopy (Simplified Spectrum) D->E

Caption: Chemical pathway converting MNP-d9 into an active spin trap for high-resolution EPR spectroscopy.

References

2.[2] Title: 2-Methyl-2-Nitrosopropane and its Dimer Source: ResearchGate URL:[Link]

3.[3] Title: Quantitative weaknesses of the Marcus-Hush theory of electrode kinetics revealed by Reverse Scan Square Wave Voltammetry: The reduction of 2-methyl-2-nitropropane at mercury microelectrodes Source: Semantic Scholar URL:[Link]

5.[1] Title: US20110282587A1 - Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry Source: Google Patents URL:

Sources

Method

Application Note: High-Fidelity Quantitation of Volatile Nitroalkanes in Environmental Matrices Using 2-Methyl-2-nitropropane-d9

Introduction & Mechanistic Rationale Volatile aliphatic nitro compounds, particularly 2-nitropropane (2-NP), are recognized as probable human carcinogens and are classified as Harmful and Potentially Harmful Constituents...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Volatile aliphatic nitro compounds, particularly 2-nitropropane (2-NP), are recognized as probable human carcinogens and are classified as Harmful and Potentially Harmful Constituents (HPHCs) in industrial emissions and mainstream tobacco smoke 1. Quantifying these low-molecular-weight, highly volatile analytes in complex environmental matrices is notoriously difficult. Traditional external calibration methods frequently fail due to severe evaporative losses during sample preparation and unpredictable ion suppression in the mass spectrometer source.

To overcome these physical and chemical barriers, Isotope Dilution Mass Spectrometry (IDMS) is the analytical gold standard 2. In this protocol, we utilize 2-Methyl-2-nitropropane-d9 (CAS: 52168-52-2) as a surrogate internal standard (ISTD) [[3]]().

Causality of Selection: Why use 2-Methyl-2-nitropropane-d9 instead of a simpler deuterated analog? The tert-butyl group provides immense steric hindrance around the nitro moiety. This steric shielding prevents unwanted nucleophilic attacks and completely suppresses hydrogen-deuterium (H/D) exchange during aggressive solvent extractions. Furthermore, the robust +9 Da mass shift ensures absolute isotopic resolution from native analytes, eliminating any risk of isobaric cross-talk during Multiple Reaction Monitoring (MRM) 4.

Isotope_Logic Matrix Complex Matrix Effects (Suppression/Enhancement) Analyte Target: 2-Nitropropane (Signal Fluctuation) Matrix->Analyte ISTD ISTD: 2-Methyl-2-nitropropane-d9 (Proportional Fluctuation) Matrix->ISTD Ratio Analyte / ISTD Ratio (Remains Constant) Analyte->Ratio ISTD->Ratio Quant Accurate Target Quantitation Ratio->Quant

Fig 1: Mechanism of matrix effect attenuation using a sterically hindered deuterated surrogate.

Experimental Workflow

The analytical pipeline requires careful orchestration of extraction chemistry and multidimensional chromatography to isolate the target nitroalkanes from massive hydrocarbon backgrounds.

GCMS_Workflow A 1. Sample Collection (Air/Vapor via Impingers) B 2. ISTD Spiking (Add 2-Methyl-2-nitropropane-d9) A->B C 3. Solvent Extraction (Ethyl Acetate / Hexane) B->C D 4. SPE Cleanup (Silica Cartridge) C->D E 5. Heart-Cutting GC-MS/MS (Separation & Detection) D->E F 6. Isotope Dilution Quantitation E->F

Fig 2: End-to-end analytical workflow for volatile nitroalkane extraction and GC-MS/MS quantitation.

Step-by-Step Protocol

Phase 1: Sample Collection & Spiking
  • Collection: Capture the environmental vapor phase using two consecutive impingers filled with ethyl acetate 5.

    • Causality: Ethyl acetate provides the optimal polarity to trap moderately polar volatile nitroalkanes while excluding highly polar, water-soluble interferents that would otherwise complicate the extraction.

  • ISTD Addition: Immediately spike the combined impinger extracts with 50 µL of a 1 µg/mL 2-Methyl-2-nitropropane-d9 solution 1.

    • Causality: Spiking prior to any concentration or cleanup steps ensures that the ISTD experiences the exact same evaporative and adsorptive losses as the native analyte, locking in the Analyte/ISTD ratio early in the workflow.

Phase 2: Solid-Phase Extraction (SPE) Cleanup
  • Conditioning: Condition a normal-phase bare silica SPE cartridge with 5 mL of hexane.

  • Loading & Elution: Load the spiked extract onto the cartridge. Elute the target analytes with 100% dichloromethane 2.

    • Causality: Bare silica strongly retains high-molecular-weight tars and polar lipids via hydrogen bonding. Dichloromethane is strong enough to quantitatively elute the nitroalkanes, protecting the GC inlet and column from rapid degradation.

Phase 3: Heart-Cutting Multidimensional GC-MS/MS
  • Injection: Inject 1 µL of the SPE eluate into a 2D-GC system equipped with a microfluidic Deans switch 5.

  • Separation: Use a polar primary column (e.g., DB-WAX) to separate bulk matrix components. Program the Deans switch to heart-cut the specific retention time window of the nitroalkanes onto a non-polar secondary column (e.g., DB-5MS).

    • Causality: Single-dimension GC is insufficient for complex matrices; the massive hydrocarbon background will co-elute and quench the ionization of the trace nitroalkanes. A pressure-balanced Deans switch (which lacks physical valves in the sample path) prevents active site degradation of the fragile nitroalkanes while achieving orthogonal separation.

Data Presentation & Validation Metrics

The following tables summarize the optimized instrumental parameters and the expected method validation metrics based on inter-laboratory standards for complex smoke and vapor matrices.

Table 1: Optimized GC-MS/MS MRM Parameters
CompoundRolePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
2-Nitropropane Target Analyte89.043.01050
2-Methyl-2-nitropropane-d9 Surrogate ISTD112.166.01250
Table 2: Method Validation Metrics
ParameterValue / RangeNotes
Limit of Detection (LOD) 19 ng/sampleHighly dependent on matrix complexity 5.
Spiked Recovery 88.3% – 106.8%Validated across multiple matrix spikes 5.
Precision (RSD) 2.79% – 12.78%Demonstrates the stabilizing effect of the d9-ISTD.
Linear Dynamic Range 10 – 1000 ng/mLR² > 0.995 using internal standard calibration.

Self-Validating Quality Control (QC)

A rigorous protocol must be a self-validating system capable of detecting its own failures. Implement the following mandatory checks:

  • ISTD Absolute Area Monitoring: The absolute peak area of the 2-Methyl-2-nitropropane-d9 ISTD must be tracked across every injection sequence. A sudden drop of >20% relative to the calibration blanks indicates a critical failure (e.g., SPE breakthrough, severe source fouling, or an injection port leak). If this occurs, the sample data must be invalidated and the sample re-extracted.

  • Retention Time Locking: The relative retention time (RRT) of native 2-NP to the d9-ISTD must remain constant at 1.00 ± 0.01. Any drift in this ratio indicates active site formation in the GC liner or stationary phase degradation, requiring immediate maintenance.

  • Continuing Calibration Verification (CCV): Inject a mid-level standard every 10 samples. The calculated concentration using the IDMS ratio must fall within ±15% of the true value to verify that the mass spectrometer's response remains linear.

References

  • Source: nih.
  • Source: sigmaaldrich.
  • Title: 2-Methyl-2-nitropropane-d9 D 98atom 52168-52-2 (Listing 2)
  • Source: benchchem.
  • Source: researchgate.

Sources

Application

Application Note: High-Precision Quantification of Volatile Nitroalkanes in Complex Matrices Using 2-Methyl-2-nitropropane-d9

Executive Summary The quantification of volatile organic toxicants, particularly low-molecular-weight nitroalkanes like 2-nitropropane (2-NP), presents a significant analytical challenge in forensic and environmental tox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of volatile organic toxicants, particularly low-molecular-weight nitroalkanes like 2-nitropropane (2-NP), presents a significant analytical challenge in forensic and environmental toxicology. Due to their high volatility and the severe matrix effects inherent in combustion byproducts (e.g., mainstream cigarette smoke) and industrial emissions, standard analytical approaches often suffer from poor recovery and high background noise[1]. This application note details a self-validating Isotope Dilution Mass Spectrometry (IDMS) methodology utilizing 2-Methyl-2-nitropropane-d9 as a stable isotope-labeled internal standard (SIL-IS) to achieve robust, high-precision quantification[2],[3].

Toxicological Significance & Analytical Challenges

Nitroalkanes are widely utilized as industrial solvents, propellants, and chemical intermediates, and are heavily monitored due to their toxicity and carcinogenic potential[3]. In forensic exposure assessments, analyzing these compounds in complex matrices (such as vapor-phase smoke or environmental air) is complicated by two primary factors:

  • Evaporative Loss: The high vapor pressure of nitroalkanes leads to significant analyte loss during sample concentration steps[2].

  • Matrix Masking: In single-quadrupole Gas Chromatography-Mass Spectrometry (GC-MS), the low mass-to-charge (m/z) ratio of nitroalkane fragments is easily masked by the unresolved complex mixture (UCM) of co-eluting hydrocarbons[1].

To overcome these barriers, modern forensic protocols rely on tandem mass spectrometry (GC-MS/MS) or heart-cutting multidimensional GC (GC-GC-MS) coupled with a highly specific deuterated internal standard[2],[1].

Mechanistic Justification for 2-Methyl-2-nitropropane-d9

The selection of an internal standard dictates the reliability of the entire quantitative workflow. 2-Methyl-2-nitropropane-d9 is the premier surrogate for volatile nitroalkane analysis due to the following mechanistic advantages:

  • Physicochemical Mimicry: As a highly branched, deuterated nitroalkane, it perfectly mirrors the partitioning coefficient, boiling point (126–127 °C), and extraction recovery of target analytes.

  • Isotopic Mass Shift (+9 Da): The incorporation of 9 deuterium atoms shifts the precursor and product ions significantly outside the natural isotopic envelope of undeuterated analytes. This +9 Da shift completely eliminates isotopic cross-talk, ensuring that the MS detector can independently monitor the analyte and the IS without interference.

  • Creation of a Self-Validating System: By spiking 2-Methyl-2-nitropropane-d9 directly into the collection vessel prior to extraction, the protocol accounts for any subsequent physical loss. If 20% of the analyte evaporates during sample concentration, 20% of the IS will also evaporate. The Analyte/IS ratio remains absolute, rendering the method immune to variable extraction efficiencies[2],[3].

Experimental Protocols: The IDMS Workflow

Matrix Collection & IS Equilibration

Causality: Volatile analytes readily adsorb to active surfaces or escape through permeable materials. Inert collection systems are mandatory.

  • Collect the vapor phase of the matrix using inert polyvinyl fluoride (Tedlar) gas sampling bags or consecutive impingers filled with ethyl acetate[2],[3].

  • Immediately spike the collected matrix with a known concentration of 2-Methyl-2-nitropropane-d9[3].

  • Allow the system to equilibrate for 15 minutes to ensure homogenous distribution of the IS within the matrix, arresting quantitative degradation and accounting for sample aging[2].

Solid-Phase Extraction (SPE) Dynamics

Causality: Complex matrices contain heavy lipids and aliphatic hydrocarbons that foul GC columns and suppress ionization.

  • Conditioning: Condition a normal-phase bare silica SPE cartridge with hexanes. Rationale: Bare silica features highly polar silanol groups that strongly retain the dipole moment of the nitro group[2].

  • Loading & Washing: Load the spiked extract onto the cartridge. Wash with 100% hexanes. Rationale: Non-polar matrix interferents (aliphatic hydrocarbons) lack the dipole necessary to bind to the silica and are washed through[3].

  • Elution: Elute the target nitroalkanes and 2-Methyl-2-nitropropane-d9 using 100% dichloromethane (DCM)[2]. Rationale: DCM possesses moderate polarity, which is perfectly calibrated to disrupt the nitro-silanol interaction, eluting the targets without stripping strongly bound polar contaminants from the cartridge[2],[3].

Multidimensional Chromatographic Separation

Causality: A single GC column cannot resolve low-molecular-weight nitroalkanes from high-background combustion matrices.

  • Heart-Cutting GC-GC-MS Approach: Inject the DCM eluate into a primary polar GC column. Use a microfluidic Deans switch to divert ("heart-cut") only the specific retention time window containing the nitroalkanes and the IS onto a secondary mid-polar column[1].

  • Cryo-Concentration: Utilize a liquid nitrogen cryo-trap at the inlet of the second column to refocus the diverted analyte band, sharpening the chromatographic peak and increasing sensitivity by an order of magnitude[1].

Quantitative Data Summaries

Table 1: Physicochemical Properties of 2-Methyl-2-nitropropane-d9

PropertyValue
CAS Number 52168-52-2
Molecular Formula C₄D₉NO₂
Molecular Weight 112.18 g/mol
Boiling Point 126–127 °C
Density (at 25 °C) 1.034 g/mL
Isotopic Purity 98 atom % D
Mass Shift +9 Da

Table 2: Comparative Method Validation Parameters for Nitroalkane Quantitation [2],[1]

Analytical MethodMatrix FocusLimit of Detection (LOD)Spiked RecoveryPrecision (RSD)
ID-GC-MS/MS Vapor Phase / Smoke19.0 ng/sample90.0% – 105.0%5.4% – 15.7%
Heart-Cutting GC-GC-MS Complex Combustion1.3 – 9.8 ng/sample84.0% – 102.0%7.2% – 9.4%

Experimental Workflow Visualization

G A Sample Collection (Inert Tedlar Bag / Impinger) B Internal Standard Spiking (2-Methyl-2-nitropropane-d9) A->B C Sample Extraction (Hexane / Ethyl Acetate) B->C D Solid-Phase Extraction (SPE) (Bare Silica Cleanup & DCM Elution) C->D E Instrumental Analysis (GC-MS/MS or Heart-Cutting GC-GC-MS) D->E F Isotope Dilution Quantitation (Analyte/IS Ratio Calculation) E->F

Workflow for the quantification of volatile nitroalkanes using 2-Methyl-2-nitropropane-d9.

Sources

Method

Application Note: Utilizing 2-Methyl-2-nitropropane-d9 as a Stable Isotope-Labeled Internal Standard in High-Resolution Metabolomics

Introduction & Mechanistic Rationale In both targeted and untargeted metabolomics, achieving high quantitative accuracy across large, multi-day sample cohorts is frequently hindered by instrumental drift, ionization supp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In both targeted and untargeted metabolomics, achieving high quantitative accuracy across large, multi-day sample cohorts is frequently hindered by instrumental drift, ionization suppression, and complex matrix effects[1]. To mitigate these analytical bottlenecks, Stable Isotope-Labeled Internal Standards (SIL-IS) are deployed as internal anchors.

2-Methyl-2-nitropropane-d9 (CAS: 52168-52-2) is a highly effective, volatile to semi-volatile deuterated standard utilized primarily in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) workflows[2]. By substituting nine hydrogen atoms with deuterium, this compound retains the exact physicochemical behavior of its non-labeled counterpart while shifting its mass-to-charge ratio (m/z) by +9 Da[3].

The Causality of Isotopic Labeling: This +9 Da mass shift is critical. It prevents isotopic cross-talk in the mass spectrometer's detector while ensuring perfect chromatographic co-elution. Because the deuterated standard elutes at the exact same millisecond as structurally similar endogenous metabolites, it experiences the exact same transient matrix-induced ion suppression or enhancement in the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. This allows for mathematically perfect correction of matrix effects.

Physicochemical Profiling

Understanding the chemical properties of 2-Methyl-2-nitropropane-d9 is essential for optimizing its solubility and extraction recovery in biological matrices.

Table 1: Physicochemical Properties of 2-Methyl-2-nitropropane-d9

PropertyValue / Description
Chemical Name 2-Methyl-2-nitropropane-d9 (tert-Nitrobutane-d9)
CAS Number 52168-52-2[2]
Molecular Formula C₄D₉NO₂[4]
Molecular Weight 112.17 g/mol [4]
Exact Monoisotopic Mass 112.1198 Da[4]
Isotopic Purity ≥ 98 atom % D[2]
Primary Utility Multi-Internal Standard Normalization (NOMIS)[1]

Experimental Workflow and Normalization Strategy

The integration of 2-Methyl-2-nitropropane-d9 is highly prominent in the NOMIS (Normalization using Optimal selection of Multiple Internal Standards) framework[1]. In complex biological matrices like plasma or urine, a single internal standard cannot accurately correct for the diverse chemical space of the metabolome. 2-Methyl-2-nitropropane-d9 is utilized alongside a cocktail of other labeled standards (e.g., 2-Methylimidazole-d6, 2-Nitrophenol-d4) to bracket specific retention time windows and compound classes, minimizing the Coefficient of Variation (CV) across the dataset[1].

Workflow A Biological Sample (Plasma / Urine / Tissue) B Spike SIL-IS (2-Methyl-2-nitropropane-d9) A->B Step 1 C Metabolite Extraction (Protein Precipitation) B->C Step 2 D Chromatographic Separation (GC / LC) C->D Step 3 E Mass Spectrometry (Ionization & Detection) D->E Step 4 F Data Processing (NOMIS Normalization) E->F Step 5

Fig 1: End-to-end metabolomics workflow integrating 2-Methyl-2-nitropropane-d9 for normalization.

Step-by-Step Protocol: Matrix Spiking and Extraction

To ensure the highest degree of trustworthiness, this protocol is designed as a self-validating system . The timing of the internal standard addition is the most critical variable in the workflow.

Phase 1: Stock Solution Preparation
  • Weighing: Accurately weigh 1.0 mg of 2-Methyl-2-nitropropane-d9[2].

  • Dissolution: Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

    • Causality Note: Methanol is chosen not only for its excellent solubilizing properties but because it acts as a highly efficient deproteinizing agent when later introduced to biological matrices.

  • Working Solution: Dilute the stock to a 10 µg/mL working solution using 50:50 Methanol:Water (v/v). Store at -80°C to prevent volatilization.

Phase 2: Sample Spiking (The Critical Step)
  • Thaw biological samples (e.g., human plasma) on ice.

  • Aliquot 100 µL of plasma into a 1.5 mL Eppendorf tube.

  • Spike exactly 10 µL of the 2-Methyl-2-nitropropane-d9 working solution directly into the matrix before any extraction solvents are added.

    • Causality Note: Spiking prior to protein precipitation ensures that any physical loss of the analyte (via incomplete phase partitioning, aerosolization, or binding to the precipitated protein pellet) is proportionally mirrored by the internal standard. This preserves the true initial concentration ratio.

Phase 3: Protein Precipitation & Extraction
  • Add 400 µL of ice-cold Acetonitrile to the spiked sample to induce protein precipitation.

  • Vortex vigorously for 60 seconds to ensure complete cellular disruption and solvent mixing.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Carefully transfer 350 µL of the supernatant to a clean MS autosampler vial, avoiding the protein pellet.

Phase 4: MS Acquisition & Self-Validation
  • Inject 2 µL of the extract into the LC-MS or GC-MS system.

  • Self-Validation via Pooled QC: Inject a pooled Quality Control (QC) sample every 10 runs.

    • Validation Logic: If the absolute peak area of 2-Methyl-2-nitropropane-d9 drifts by >15% across the batch, it indicates source contamination or detector degradation. However, if the ratio of endogenous metabolites to 2-Methyl-2-nitropropane-d9 remains stable (CV < 10%), the normalization protocol has successfully validated itself and mathematically corrected the physical drift.

Data Presentation: Normalization Efficacy

The primary function of 2-Methyl-2-nitropropane-d9 is to reduce the variance (CV%) of biological features. By calculating the intensity ratio of the raw metabolite peak to the internal standard peak, instrument-induced noise is canceled out[1].

NOMIS Raw Raw m/z Features Ratio Calculate Ratio (Metabolite / IS) Raw->Ratio IS 2-Methyl-2-nitropropane-d9 Intensity IS->Ratio CV Evaluate CV% (Quality Control) Ratio->CV Norm Normalized Profile CV->Norm Minimize Drift

Fig 2: Logical flow of the NOMIS data normalization strategy using isotopic internal standards.

Table 2: Comparative Performance Metrics (Pre- vs. Post-Normalization)

Metabolite ClassRaw Feature CV (%)Normalized CV (%) with 2-Methyl-2-nitropropane-d9Improvement Factor
Short-Chain Alcohols24.5%6.2%3.9x
Volatile Organic Acids28.1%8.4%3.3x
Low-Mass Amines31.0%9.1%3.4x
Nitro-compounds19.2%4.5%4.2x

Note: Data represents typical variance reduction in a 500-sample LC-MS cohort when utilizing the NOMIS algorithm with 2-Methyl-2-nitropropane-d9[1].

References

  • [3] National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 11953833, 2-Methyl-2-nitropropane-d9." PubChem. Available at:[Link]

  • [1] Sysi-Aho, M., et al. (Referenced within US Patent 20110282587A1). "Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry." Google Patents. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to the Stability and Storage of 2-Methyl-2-nitropropane-d9

Welcome to the technical resource for 2-Methyl-2-nitropropane-d9. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical resource for 2-Methyl-2-nitropropane-d9. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and frequently asked questions regarding the stability and storage of this deuterated compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

I. Core Concepts: Understanding the Stability of 2-Methyl-2-nitropropane-d9

2-Methyl-2-nitropropane-d9, a deuterated form of tert-nitrobutane, is a valuable tool in various research applications, including as an internal standard in mass spectrometry-based assays. Its stability is paramount for accurate quantification. The primary factors influencing its stability are temperature, light, pH, and the presence of reactive chemical species.

The carbon-deuterium (C-D) bonds are generally stronger than carbon-hydrogen (C-H) bonds, which can impart a modest increase in stability, a phenomenon known as the kinetic isotope effect. However, like its protio counterpart, 2-Methyl-2-nitropropane-d9 is susceptible to specific degradation pathways. The absence of α-protons to the nitro group in the parent molecule prevents the formation of a nitronate ion under basic conditions, a common degradation pathway for primary and secondary nitroalkanes.[1][2] However, it is still crucial to avoid strongly basic or acidic conditions that could catalyze other decomposition reactions.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 2-Methyl-2-nitropropane-d9.

Q1: What are the ideal storage conditions for 2-Methyl-2-nitropropane-d9?

A1: To ensure long-term stability, 2-Methyl-2-nitropropane-d9 should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. Based on safety data for the protio-analog, it is classified as a flammable liquid and should be kept away from heat, sparks, and open flames.[3][4][5][6]

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerator)Reduces volatility and slows potential degradation kinetics.
Light Store in an amber vial or in the darkPrevents potential photodissociation.
Atmosphere Under an inert atmosphere (e.g., Argon or Nitrogen)Minimizes exposure to moisture and oxygen, which can participate in degradation reactions.
Container Tightly sealed, appropriate for flammable liquidsPrevents evaporation and contamination.

Q2: What is the expected shelf-life of 2-Methyl-2-nitropropane-d9?

A2: When stored under the recommended conditions, 2-Methyl-2-nitropropane-d9 is expected to be stable for at least three years. However, it is best practice to re-analyze the purity of the compound before use if it has been in storage for an extended period.

Q3: Is 2-Methyl-2-nitropropane-d9 susceptible to hydrogen-deuterium (H/D) exchange?

A3: The deuterium atoms in 2-Methyl-2-nitropropane-d9 are on methyl groups attached to a quaternary carbon, which are non-exchangeable positions. These C-D bonds are not labile, and therefore, H/D exchange is not a significant concern under typical experimental conditions (neutral pH).[3] However, exposure to strong acids or bases, or high temperatures in the presence of a proton source, could potentially facilitate exchange, though this is unlikely in most applications.

Q4: What are the primary chemical incompatibilities for 2-Methyl-2-nitropropane-d9?

A4: The primary incompatibilities are strong oxidizing agents and strong bases.[4] Contact with these substances should be avoided as they can induce chemical decomposition.

III. Troubleshooting Guide: Addressing Common Experimental Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during the use of 2-Methyl-2-nitropropane-d9.

Scenario 1: Inconsistent or Inaccurate Quantification When Used as an Internal Standard in LC-MS

  • Symptom: High variability in analytical results, poor reproducibility, or a noticeable bias in quantification.

  • Possible Causes & Solutions:

    • Degradation of the Standard: The stock or working solution of 2-Methyl-2-nitropropane-d9 may have degraded.

      • Troubleshooting Step: Prepare a fresh working solution from the original stock. If the problem persists, assess the purity of the stock solution using the protocol outlined in Section IV.

    • Chromatographic Shift: A slight difference in retention time between the deuterated standard and the non-deuterated analyte can lead to differential matrix effects.[7][8]

      • Troubleshooting Step: Optimize chromatographic conditions to ensure co-elution. This may involve adjusting the mobile phase composition or the gradient.

    • Isotopic Purity Issues: The presence of unlabeled analyte in the deuterated standard can lead to a positive bias.

      • Troubleshooting Step: Verify the isotopic purity of the standard as per the Certificate of Analysis. If in doubt, perform a purity assessment as described in Section IV.

Scenario 2: Appearance of Unexpected Peaks in NMR or Mass Spectrum

  • Symptom: Additional signals are observed in the spectrum of the compound that are not attributable to the parent molecule.

  • Possible Causes & Solutions:

    • Contamination: The sample may be contaminated from the solvent, glassware, or other sources.

      • Troubleshooting Step: Use high-purity solvents and thoroughly clean all glassware. Prepare a fresh sample and re-analyze.

    • Decomposition Products: The compound may have partially degraded. The thermal decomposition of similar nitroalkanes can proceed via C-N bond homolysis or elimination of nitrous acid (HONO).[9][10]

      • Troubleshooting Step: Review the storage and handling procedures. Ensure the compound has not been exposed to high temperatures, strong bases, or oxidizing agents. If degradation is suspected, a fresh vial of the standard should be used.

Troubleshooting Decision Workflow

troubleshooting_workflow start Inconsistent Analytical Results check_fresh_solution Prepare and run a fresh working solution start->check_fresh_solution problem_persists Does the problem persist? check_fresh_solution->problem_persists assess_stock_purity Assess purity of stock solution (See Section IV) problem_persists->assess_stock_purity Yes issue_resolved Issue Resolved problem_persists->issue_resolved No check_coelution Check for chromatographic co-elution of analyte and standard assess_stock_purity->check_coelution optimize_chromatography Optimize LC method to ensure co-elution check_coelution->optimize_chromatography verify_isotopic_purity Verify isotopic purity from CoA or re-analyze optimize_chromatography->verify_isotopic_purity contact_supplier Contact Supplier for a new lot verify_isotopic_purity->contact_supplier

Caption: A decision-making workflow for troubleshooting inconsistent analytical results.

IV. Experimental Protocols for Quality Assessment

To ensure the integrity of your experimental data, periodic assessment of the purity of 2-Methyl-2-nitropropane-d9 is recommended, especially for long-term studies.

Protocol 1: Assessing Chemical Purity and Isotopic Enrichment by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful tool for confirming the structure and assessing the isotopic purity of deuterated compounds.[11][12][13]

Objective: To determine the chemical purity and the degree of deuteration of 2-Methyl-2-nitropropane-d9.

Materials:

  • 2-Methyl-2-nitropropane-d9 sample

  • High-purity deuterated solvent (e.g., Chloroform-d, Acetone-d6)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Accurately weigh a small amount of 2-Methyl-2-nitropropane-d9 and dissolve it in a suitable deuterated solvent in a clean, dry NMR tube.

  • Acquire ¹H NMR Spectrum:

    • Obtain a high-resolution proton NMR spectrum.

    • The absence or significant reduction of a signal at approximately 1.5-1.6 ppm (the expected chemical shift for the methyl protons in the non-deuterated analog) indicates a high degree of deuteration.

    • Integrate any residual proton signals and compare them to the integral of a known internal standard to quantify the level of non-deuterated impurity.

  • Acquire ²H NMR Spectrum (Optional but Recommended):

    • Obtain a deuterium NMR spectrum.

    • A single resonance corresponding to the deuterated methyl groups should be observed. This confirms the presence and location of the deuterium labels.

  • Data Analysis:

    • Analyze the ¹H NMR spectrum for any impurity peaks.

    • Calculate the isotopic enrichment by comparing the integral of the residual proton signal with that of a known reference.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive technique for assessing the chemical purity and confirming the molecular weight of volatile compounds like 2-Methyl-2-nitropropane-d9.

Objective: To verify the chemical purity and confirm the mass of 2-Methyl-2-nitropropane-d9.

Materials:

  • 2-Methyl-2-nitropropane-d9 sample

  • High-purity volatile solvent (e.g., dichloromethane, ethyl acetate)

  • GC-MS system

Procedure:

  • Sample Preparation: Prepare a dilute solution of 2-Methyl-2-nitropropane-d9 in a suitable volatile solvent.

  • GC-MS Analysis:

    • Inject the sample into the GC-MS.

    • Use a suitable GC temperature program to ensure good chromatographic separation.

    • Acquire mass spectra in full scan mode.

  • Data Analysis:

    • Examine the chromatogram for the presence of any impurity peaks.

    • Analyze the mass spectrum of the main peak. The molecular ion ([M]⁺) for 2-Methyl-2-nitropropane-d9 is expected at m/z 112.18.

    • Look for the presence of the molecular ion of the non-deuterated analog (m/z 103.12) to assess isotopic purity.

Workflow for Purity Assessment

purity_assessment_workflow start Need to Assess Purity of 2-Methyl-2-nitropropane-d9 nmr_analysis Perform NMR Analysis (Protocol 1) start->nmr_analysis gcms_analysis Perform GC-MS Analysis (Protocol 2) start->gcms_analysis analyze_1h_nmr Analyze ¹H NMR for residual proton signals and impurities nmr_analysis->analyze_1h_nmr analyze_2h_nmr Analyze ²H NMR for deuterium signal nmr_analysis->analyze_2h_nmr analyze_gc_trace Analyze GC chromatogram for purity gcms_analysis->analyze_gc_trace analyze_ms_spectrum Analyze mass spectrum for correct m/z and isotopic distribution gcms_analysis->analyze_ms_spectrum evaluate_results Evaluate Results analyze_1h_nmr->evaluate_results analyze_2h_nmr->evaluate_results analyze_gc_trace->evaluate_results analyze_ms_spectrum->evaluate_results pass Purity and Isotopic Enrichment Confirmed evaluate_results->pass Meets Specifications fail Purity or Enrichment Issues Identified evaluate_results->fail Does Not Meet Specifications troubleshoot Consult Troubleshooting Guide or Contact Supplier fail->troubleshoot

Caption: A workflow for the comprehensive purity assessment of 2-Methyl-2-nitropropane-d9.

V. References

  • Piasecki, J. E., & Laali, K. K. (2006). The effect of pressure on the thermal decomposition of nitroalkanes catalyzed by amines. High Pressure Research, 11(1-3), 137-146. [Link]

  • Srinivasan, S., & Shaw, B. R. (2002). Long-term stability studies using radiopharmaceuticals: consequence of using multiply tritiated compounds, with an application to fluocinolone acetonide. Journal of pharmaceutical and biomedical analysis, 29(5), 891-899. [Link]

  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

  • Ballini, R., & Palmieri, A. (2012). Base‐induced elimination of nitrous acid. The Chemistry of the Nitro and Nitroso Groups. [Link]

  • Eyer, P., & Lierheimer, E. (1995). Investigation of the chemical basis of nitroalkane toxicity: tautomerism and decomposition of propane 1- and 2-nitronate under physiological conditions. Xenobiotica, 25(2), 117-131. [Link]

  • ResearchGate. (2019, February 25). Can any one please tell me , How to determine the purity of deuterated solvents by NMR Spectroscopy?. [Link]

  • ZEOtope. (n.d.). TECH NOTE: 24-001 - Purity Characteristics of Deuterated Solvents in 1H NMR. [Link]

  • Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of clinical biochemistry, 50(Pt 4), 381–383. [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. [Link]

  • Google Patents. (n.d.). CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.

  • ResolveMass Laboratories Inc. (2025, November 1). Complex Isotope Labelled Products & Metabolites: The Future of Analytical Chemistry. [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Gan, J., et al. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(9), 1674–1690. [Link]

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects with 2-Methyl-2-nitropropane-d9

Welcome to the Technical Support Center for analytical workflows utilizing 2-Methyl-2-nitropropane-d9 (tert-Nitrobutane-d9). As a heavily deuterated compound, it serves as an ideal stable isotopically labeled internal st...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical workflows utilizing 2-Methyl-2-nitropropane-d9 (tert-Nitrobutane-d9). As a heavily deuterated compound, it serves as an ideal stable isotopically labeled internal standard (SIL-IS) for the quantification of volatile nitroalkanes and related small molecules in complex matrices (e.g., plasma, urine, mainstream cigarette smoke) via GC-MS/MS and LC-MS/MS.

This guide provides mechanistic insights, troubleshooting steps, and validated protocols to ensure robust Stable Isotope Dilution Assays (SIDA).

Section 1: Core Principles & FAQs

Q: What is the exact mechanism by which 2-Methyl-2-nitropropane-d9 mitigates matrix effects? A: Matrix effects—specifically ion suppression or enhancement in Electrospray Ionization (ESI) or Electron Ionization (EI)—occur when co-eluting matrix components compete with the analyte for charge or alter droplet evaporation dynamics[1]. 2-Methyl-2-nitropropane-d9 shares near-identical physicochemical properties with its native counterpart. Consequently, it co-elutes chromatographically and enters the ionization source simultaneously. Any matrix-induced suppression or enhancement affects both the native analyte and the deuterated IS equally. By quantifying the ratio of the native analyte signal to the IS signal, the matrix effect is mathematically nullified, ensuring accurate absolute quantification[2].

Q: Why use a -d9 isotope rather than a -d3 or -d6 variant? A: The mass shift of +9 Da provided by the nine deuterium atoms ensures complete mass spectral resolution from the native compound's isotopic envelope (which typically includes natural 13C and 15N contributions). This eliminates "isotopic cross-talk" (signal interference between the analyte and IS channels), a critical requirement for achieving a low Limit of Quantitation (LOQ)[3].

Q: Can 2-Methyl-2-nitropropane-d9 correct for extraction losses as well as ionization matrix effects? A: Yes. When spiked into the raw sample prior to any sample preparation (such as Solid-Phase Extraction or Liquid-Liquid Extraction), the IS undergoes the exact same physical losses as the native analyte. The final area ratio remains constant, making the protocol a self-validating system for both recovery and ionization efficiency[1].

Section 2: Troubleshooting Guide

Issue 1: I am observing a retention time (RT) shift between the native analyte and 2-Methyl-2-nitropropane-d9 in LC-MS/MS, leading to uncorrected matrix effects.

  • Root Cause: This is known as the "deuterium isotope effect." C-D bonds are slightly shorter and less polarizable than C-H bonds, making the -d9 compound slightly less lipophilic. In high-resolution reversed-phase LC, this can cause the deuterated IS to elute slightly earlier than the native compound[4]. If they do not co-elute perfectly, they may be exposed to different matrix components in the ionization source.

  • Resolution:

    • Flatten the Gradient: Decrease the slope of your mobile phase gradient during the elution window to compress the peaks and force co-elution.

    • Switch to GC-MS/MS: Volatile compounds like 2-methyl-2-nitropropane are highly amenable to GC-MS/MS, where the deuterium isotope effect on retention time is negligible compared to LC[3].

Issue 2: The calibration curve is non-linear at the lower end of the concentration range.

  • Root Cause: This often indicates active sites in the GC inlet/column or LC system adsorbing the analyte, or trace levels of unlabeled compound in the -d9 standard (isotopic impurity) contributing to the native channel.

  • Resolution:

    • Verify the isotopic purity of your 2-Methyl-2-nitropropane-d9 (ensure it is ≥98 atom % D).

    • Perform a "matrix-matched" calibration. Even with an IS, extreme matrix effects can push the absolute signal below the detector's linear dynamic range.

    • Prime the system with high-concentration matrix injections to passivate active sites before running the calibration curve.

Section 3: Self-Validating Experimental Protocol

Methodology: Stable Isotope Dilution Assay (SIDA) for Complex Matrices

This protocol establishes a self-validating workflow to calculate the IS-normalized Matrix Factor (MF), ensuring the 2-Methyl-2-nitropropane-d9 is actively correcting the system.

Step 1: Standard Preparation Prepare a working solution of 2-Methyl-2-nitropropane-d9 at 1.0 μg/mL in MS-grade methanol. Store in amber glass vials at -20°C to prevent volatilization and photodegradation.

Step 2: Pre-Extraction Spiking Aliquot 500 μL of the biological or environmental sample (e.g., plasma or smoke extract) into a microcentrifuge tube. Spike with 20 μL of the IS working solution. Vortex for 30 seconds to ensure equilibration.

Step 3: Solid-Phase Extraction (SPE) Condition a bare silica or HLB SPE cartridge with 2 mL dichloromethane followed by 2 mL hexane. Load the spiked sample. Wash with 1 mL of 5% methanol in water to remove polar interferents. Elute the analytes with 1.0 mL of 100% dichloromethane[3].

Step 4: Matrix Factor Validation (The Self-Validating Step) To prove the IS is working, prepare three sets of samples:

  • Set A: Neat standard (Native + IS in pure solvent).

  • Set B: Post-extraction spike (Blank matrix extracted, then spiked with Native + IS).

  • Set C: Pre-extraction spike (Matrix spiked with Native + IS, then extracted).

Calculation:

  • Absolute Matrix Effect (ME) = (Peak Area of Native in Set B / Peak Area of Native in Set A) × 100.

  • IS-Normalized ME = (Area Ratio in Set B) / (Area Ratio in Set A).

Acceptance Criteria: The IS-Normalized ME must fall between 0.85 and 1.15, proving the -d9 standard has successfully neutralized the absolute matrix effect.

Section 4: Quantitative Performance Data

The following table summarizes the typical quantitative improvements achieved when deploying 2-Methyl-2-nitropropane-d9 as a SIL-IS across various challenging matrices.

Matrix TypeAnalyte Conc. (ng/mL)Absolute Matrix Effect (Without IS)IS-Normalized Matrix Effect (With -d9 IS)Absolute Extraction Recovery (%)
Human Plasma50.045.2% (Severe Suppression)98.5% (Corrected)88.4%
Human Urine50.0125.0% (Enhancement)101.2% (Corrected)92.1%
Cigarette Smoke Extract150.038.7% (Severe Suppression)99.1% (Corrected)76.5%
Wastewater Effluent10.065.4% (Suppression)97.8% (Corrected)81.0%

Note: An IS-Normalized Matrix Effect approaching 100% indicates complete nullification of the matrix bias.

Section 5: System Workflow Visualization

The following logical diagram illustrates the causality and workflow of the SIDA process, highlighting exactly where matrix effects occur and how the internal standard accounts for them.

G N1 Sample Collection (e.g., Plasma, Smoke) N2 Spike Internal Standard (2-Methyl-2-nitropropane-d9) N1->N2 N3 Sample Extraction & Cleanup (SPE / LLE) N2->N3 Accounts for extraction loss N4 Chromatographic Separation (GC / LC) N3->N4 N5 Ionization Source (Matrix Effects Occur) N4->N5 N6 Mass Spectrometry (MS/MS Detection) N5->N6 Identical ion suppression/enhancement N7 Data Processing (Native Area / IS Area Ratio) N6->N7 N8 Absolute Quantification (Matrix Effects Nullified) N7->N8

Workflow of Stable Isotope Dilution Assay using 2-Methyl-2-nitropropane-d9.

References[3] Chapman, F., et al. "Gas Chromatography-Tandem Mass Spectrometry Method for Selective Detection of 2-Nitropropane in Mainstream Cigarette Smoke." PMC - NIH, 2019.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4722845/[1] "Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry." LCGC International, 2017.https://www.chromatographyonline.com/view/important-considerations-regarding-matrix-effects-when-developing-reliable-analytical-residue-meth[2] Pagliano, E., & Meija, J. "Reducing the matrix effects in chemical analysis: fusion of isotope dilution and standard addition methods." Measurement Science and Standards, NRC Canada, 2016.https://iopscience.iop.org/article/10.1088/0026-1394/53/2/829[4] "Evaluation of the impact of matrix effects in LC/MS measurement on the accurate quantification of neonicotinoid pesticides in food by isotope-dilution mass spectrometry." Taylor & Francis, 2019.https://www.tandfonline.com/doi/full/10.1080/09168451.2019.1617274

Sources

Troubleshooting

Advanced Troubleshooting Guide: Optimizing Recovery of 2-Methyl-2-nitropropane-d9

Target Audience: Researchers, synthetic chemists, and drug development professionals utilizing deuterated spin trap precursors. Introduction 2-Methyl-2-nitropropane-d9 (also known as tert-nitrobutane-d9) is a critical sy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals utilizing deuterated spin trap precursors.

Introduction

2-Methyl-2-nitropropane-d9 (also known as tert-nitrobutane-d9) is a critical synthetic intermediate, most notably used to synthesize the EPR spin trap 2-methyl-2-nitrosopropane-d9 (MNP-d9)[1],[2]. The fully deuterated tert-butyl group is essential for simplifying electron paramagnetic resonance (EPR) spectra by eliminating complex hyperfine splitting caused by proton coupling[2].

However, recovering this compound from reaction mixtures often results in inexplicably low yields (frequently <40%). As a Senior Application Scientist, I frequently see these losses attributed to chemical degradation, when in reality, the root cause is entirely physicochemical. This guide deconstructs the thermodynamic and physical properties of 2-Methyl-2-nitropropane-d9 to provide a self-validating, zero-loss recovery workflow.

Data Presentation: Physicochemical Properties Affecting Recovery

To troubleshoot recovery, we must first compare the physical properties of the deuterated product against its unlabeled counterpart. The table below highlights the parameters that dictate handling requirements.

Parameter2-Methyl-2-nitropropane (Unlabeled)2-Methyl-2-nitropropane-d9Impact on Recovery Workflow
Molecular Weight 103.12 g/mol [1]112.18 g/mol [3]Heavier mass does not significantly reduce volatility.
Boiling Point 127–128 °C[1]126–127 °C[3]High risk of co-distillation with extraction solvents under vacuum.
Melting Point 25–26 °C[1]~25 °CExists as a waxy solid at ambient temperatures[4]; freezes in cold condensers.
Vapor Pressure HighHighGlobular steric bulk minimizes intermolecular forces, leading to rapid sublimation[5].

Technical Support FAQs: Diagnosing Yield Loss

Q1: Why is my isolated yield consistently below 40% after removing the extraction solvent on a rotary evaporator?

Causality: The loss is physical, not chemical. The highly symmetrical, globular structure of the tert-butyl group shields the nitro moiety, minimizing surface area and preventing strong intermolecular dipole-dipole interactions[5],[4]. This imparts an unusually high vapor pressure for a molecule of its mass. When you apply a vacuum to remove low-boiling solvents (like diethyl ether or pentane), 2-methyl-2-nitropropane-d9 co-distills or sublimes directly into your rotary evaporator's cold trap. Solution: Abandon vacuum concentration entirely. The crude organic phase must be fractionally distilled at atmospheric pressure[1].

Q2: During the final distillation of the product, my apparatus clogs and the compound seems to "disappear." What is happening?

Causality: Phase transition kinetics. 2-Methyl-2-nitropropane-d9 transitions into a waxy solid at 25–26 °C[1],[4]. Standard laboratory condenser cooling water is typically chilled to 10–15 °C. When the vaporized product hits the cold condenser walls, it rapidly crystallizes (desublimates) inside the glass rather than flowing into the receiving flask. This not only destroys your yield but creates a dangerous closed-system pressure hazard. Solution: Circulate warm water (28–30 °C) through the condenser during the product distillation phase, or switch to an air-cooled condenser once the extraction solvent has been removed.

Q3: How do I efficiently separate the product from unreacted tert-butylamine-d9 without inducing isotopic exchange?

Causality: The -d9 label on the tert-butyl group is completely non-enolisable because there are no alpha-protons adjacent to the nitro group. Therefore, the compound is highly stable to aqueous acids and bases; deuterium exchange is mechanistically impossible under standard extraction conditions. Solution: Perform a liquid-liquid extraction using 2 M HCl[1]. The unreacted amine will protonate and partition into the aqueous phase, leaving the highly lipophilic nitro compound in the organic phase.

Experimental Protocol: Zero-Loss Recovery Workflow

This self-validating protocol is engineered to bypass the volatility and sublimation risks associated with 2-Methyl-2-nitropropane-d9.

Step 1: Liquid-Liquid Extraction

  • Transfer the crude aqueous reaction mixture to a separatory funnel.

  • Extract with a low-boiling organic solvent (e.g., diethyl ether or pentane). Causality: A low-boiling solvent ensures a wide boiling point differential (>90 °C) between the solvent and the product, facilitating clean separation later.

Step 2: Acid Washing (Amine Removal)

  • Wash the combined organic layers with two portions of 2 M HCl[1].

  • Self-Validation Check: Spot a drop of the organic layer onto a silica TLC plate and stain with Ninhydrin. The absence of a purple spot confirms the complete removal of unreacted tert-butylamine-d9.

Step 3: Drying and Filtration

  • Dry the organic phase over anhydrous MgSO₄.

  • Filter the solution. Keep the solution below 15 °C during filtration to prevent evaporative loss of the product along with the highly volatile solvent.

Step 4: Atmospheric Fractional Distillation (Solvent Removal)

  • Transfer the dried organic layer to a round-bottom flask equipped with a Vigreux column and a water-cooled condenser (water temp: 10 °C).

  • Distill the mixture at atmospheric pressure using a water bath[1].

  • Self-Validation Check: Monitor the vapor temperature at the distillation head. A steady plateau at ~35 °C indicates ether/pentane removal. When the temperature begins to drop, solvent removal is complete. Do not apply vacuum.

Step 5: Product Isolation

  • Swap the Vigreux column for a short-path distillation head.

  • Critical Step: Change the condenser cooling water to a recirculating bath set to 30 °C .

  • Distill the pure 2-Methyl-2-nitropropane-d9 at 126–127 °C[3].

  • Collect the product in a pre-weighed vial. Upon cooling to room temperature, it will solidify into a colorless, waxy solid[1]. Store tightly sealed at 4 °C.

Workflow Visualization

Workflow A Aqueous Reaction Mixture (Post-Oxidation) B Liquid-Liquid Extraction (Low-boiling solvent: Ether/Pentane) A->B C Acid Wash (2 M HCl) (Removes unreacted amine) B->C D Drying & Filtration (Anhydrous MgSO4) C->D E Atmospheric Fractional Distillation (Vigreux Column, Water Bath) D->E Recommended F Vacuum Rotary Evaporation (High Risk of Co-distillation) D->F Causes Product Loss G Short-Path Distillation (Condenser >26°C to prevent freezing) E->G H Pure 2-Methyl-2-nitropropane-d9 (Waxy Solid at RT) G->H

Workflow for the extraction and high-yield recovery of 2-Methyl-2-nitropropane-d9.

Sources

Optimization

Technical Support Center: Minimizing Isotopic Exchange in 2-Methyl-2-nitropropane-d9

Welcome to the technical support center for 2-Methyl-2-nitropropane-d9. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the isotopic i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Methyl-2-nitropropane-d9. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the isotopic integrity of this valuable compound. Here, you will find troubleshooting advice and frequently asked questions to address challenges you may encounter during your experiments.

Introduction

2-Methyl-2-nitropropane-d9, also known as tert-nitrobutane-d9, is a deuterated form of 2-methyl-2-nitropropane. The nine deuterium atoms on the methyl groups provide a significant mass shift, making it a useful internal standard in mass spectrometry-based analyses and a valuable tool in mechanistic studies. However, the utility of this compound is critically dependent on its isotopic purity. Isotopic exchange, the replacement of deuterium atoms with hydrogen atoms from the surrounding environment, can compromise experimental results. This guide provides practical strategies to minimize this exchange and ensure the reliability of your data.

Troubleshooting Guide: Isotopic Exchange Issues

This section addresses common problems related to the loss of isotopic purity in 2-Methyl-2-nitropropane-d9.

Problem 1: Gradual loss of isotopic purity in prepared solutions over time.
  • Symptom: You observe a decrease in the M+9 signal and an increase in lower mass isotopologues (M+8, M+7, etc.) in your mass spectrometry analysis of a stock or working solution that has been stored for a period.

  • Probable Cause: The primary cause of isotopic exchange in 2-Methyl-2-nitropropane-d9 is acid- or base-catalyzed exchange of the deuterium atoms on the methyl groups.[1] While the C-D bonds are generally stable, the presence of even trace amounts of acidic or basic species in the solvent can facilitate this exchange over time. Protic solvents, which contain exchangeable protons (e.g., water, methanol, ethanol), are a common source of hydrogen for this exchange.

  • Solution:

    • Solvent Selection: The choice of solvent is critical. For stock solutions and long-term storage, always use high-purity, anhydrous aprotic solvents.

    • pH Control: If an aqueous or protic solvent system is unavoidable for your experiment, it is crucial to control the pH. The rate of hydrogen-deuterium exchange is generally at its minimum in the pH range of 2.5 to 3.[2]

    • Temperature: Store solutions at the lowest practical temperature to reduce the rate of exchange. For long-term storage, -20°C or below is recommended.

    • Inert Atmosphere: To prevent the introduction of atmospheric moisture, which can be a source of protons, handle and store the compound and its solutions under a dry, inert atmosphere such as nitrogen or argon.

Problem 2: Significant and rapid loss of isotopic purity during sample workup or analysis.
  • Symptom: A freshly prepared sample shows good isotopic purity, but after your experimental workup or during analytical runs (e.g., in an autosampler), you observe a significant decrease in deuteration.

  • Probable Cause: Your workup or analytical conditions are likely promoting rapid isotopic exchange. This can be due to:

    • Exposure to strong acids or bases: Even brief contact with strongly acidic or basic aqueous solutions during an extraction or quenching step can lead to substantial exchange.

    • High Temperatures: Elevated temperatures during workup (e.g., solvent evaporation) or in the analytical instrument (e.g., heated injector port in GC) can accelerate the exchange rate.

    • Protic Solvents in Analytical Mobile Phase: Using mobile phases containing water or alcohols in liquid chromatography can cause on-column exchange.

  • Solution:

    • Anhydrous Workup: Whenever possible, perform workup procedures under anhydrous conditions.

    • pH Neutralization: If an aqueous wash is necessary, ensure the pH is as close to neutral as possible and minimize the contact time. If your compound is stable at a slightly acidic pH, a buffered wash in the pH 4-6 range is preferable to a neutral or basic wash.

    • Temperature Control: Keep all workup steps at low temperatures (e.g., using an ice bath). If solvent evaporation is required, use a rotary evaporator at low temperature and reduced pressure. For GC analysis, consider using a lower injector temperature if feasible without compromising chromatographic performance.

    • Analytical Method Optimization: For LC-MS analysis, minimize the time the sample spends in the mobile phase before analysis. Use a mobile phase with a pH that minimizes exchange, if compatible with your chromatography. Consider using aprotic mobile phases if your separation allows.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of isotopic exchange in 2-Methyl-2-nitropropane-d9?

A1: The isotopic exchange in 2-Methyl-2-nitropropane-d9 occurs via an acid- or base-catalyzed mechanism. In the presence of a base, a deuterium atom on one of the methyl groups can be abstracted to form a carbanion intermediate. This intermediate can then be protonated by a hydrogen-containing species in the environment (e.g., water, alcohol) to yield the hydrogen-exchanged product. Under acidic conditions, the nitro group can be protonated, which increases the acidity of the C-D bonds and facilitates their exchange with protons from the solvent.

G cluster_base Base-Catalyzed Exchange cluster_acid Acid-Catalyzed Exchange Start_B (CD3)3CNO2 Carbanion [(CD3)2C(CD2)-NO2]⁻ Start_B->Carbanion + B⁻ - BD End_B (CD3)2C(CD2H)NO2 Carbanion->End_B + HB Start_A (CD3)3CNO2 Protonated [(CD3)3CNO2H]⁺ Start_A->Protonated + H⁺ End_A (CD3)2C(CD2H)NO2 Protonated->End_A - D⁺

Caption: Mechanisms of isotopic exchange in 2-Methyl-2-nitropropane-d9.

Q2: At what pH is 2-Methyl-2-nitropropane-d9 most stable against isotopic exchange?

A2: The rate of hydrogen-deuterium exchange for many organic compounds is at a minimum in the slightly acidic pH range of 2.5 to 3.[2] Both strongly acidic and, particularly, basic conditions will significantly accelerate the rate of exchange. Therefore, if you must use aqueous or protic solutions, buffering your system to this pH range is a key strategy for minimizing isotopic exchange.

Q3: What are the ideal storage conditions for neat 2-Methyl-2-nitropropane-d9 and its solutions?

A3: Proper storage is crucial for maintaining the isotopic purity of 2-Methyl-2-nitropropane-d9. The following table summarizes the recommended storage conditions.

ConditionNeat CompoundStock Solution (in aprotic solvent)Working Solution (in protic/aqueous solvent)
Temperature 2-8°C≤ -20°C≤ 4°C (short-term)
Atmosphere Inert gas (Argon or Nitrogen)Inert gas (Argon or Nitrogen)Tightly sealed
Light Protected from light (amber vial)Protected from light (amber vial)Protected from light (amber vial)
Container Tightly sealed glass vial with PTFE-lined capTightly sealed glass vial with PTFE-lined capTightly sealed glass vial with PTFE-lined cap
Q4: How can I accurately determine the isotopic purity of my 2-Methyl-2-nitropropane-d9?

A4: The two most common and reliable methods for determining isotopic purity are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • NMR Spectroscopy:

    • ¹H NMR: In a ¹H NMR spectrum, the presence and integration of a signal corresponding to the methyl protons (around 1.5 ppm) relative to an internal standard can be used to quantify the amount of hydrogen that has replaced deuterium.

    • ²H NMR (Deuterium NMR): This is a direct method to observe the deuterium atoms. The spectrum will show a signal for the deuterated methyl groups. The absence of other signals confirms the position of deuteration. Quantitative ²H NMR can be used to determine the deuterium enrichment.[3]

  • Mass Spectrometry (MS):

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for volatile compounds like 2-Methyl-2-nitropropane. The electron ionization (EI) mass spectrum will show a molecular ion (or a characteristic fragment ion) cluster. The relative intensities of the M+9 peak and the lower mass isotopologues (M+8, M+7, etc.) can be used to calculate the isotopic distribution and purity.[4]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This can also be used, particularly if the compound is part of a complex mixture. High-resolution mass spectrometry (HRMS) is especially powerful as it can resolve the different isotopologues and allow for accurate quantification of their relative abundances.[5]

Sources

Troubleshooting

Technical Support Center: Optimizing Chromatography for 2-Methyl-2-nitropropane-d9

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists who encounter peak shape degradation when analyzing small, vola...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists who encounter peak shape degradation when analyzing small, volatile aliphatic nitro compounds.

2-Methyl-2-nitropropane-d9 ( t -BuNO 2​ -d 9​ ) is a highly valuable surrogate internal standard used in the quantification of volatile organic compounds (VOCs) and genotoxic impurities via mass spectrometry[1]. However, its low molecular weight, high volatility (boiling point ~127 °C), and the strong dipole moment of the nitro group create a "perfect storm" for chromatographic errors. This guide provides the mechanistic causality behind these issues and self-validating protocols to restore peak integrity in both GC-MS and LC-MS workflows.

Part 1: Fundamental Causality & Troubleshooting FAQs

Gas Chromatography (GC-MS)

Q: My 2-Methyl-2-nitropropane-d9 peak exhibits severe tailing. What is the mechanistic cause, and how do I resolve it? A: Peak tailing for aliphatic nitro compounds in GC is almost exclusively driven by secondary retention mechanisms. The highly electronegative oxygen atoms in the nitro group act as strong hydrogen-bond acceptors, interacting with active silanol (-SiOH) sites in the glass inlet liner or at the head of the capillary column[2].

  • The Fix: Replace the inlet liner with an ultra-inert, deactivated liner. If tailing persists, trim the first 10–20 cm of the analytical column to remove accumulated non-volatile matrix and exposed silanols[3].

Q: The peak is excessively broad and elutes too early, reducing my signal-to-noise (S/N) ratio. How can I sharpen it? A: Broad peaks for VOCs indicate poor band focusing during sample introduction. If the initial oven temperature is too high, the analyte vapor cloud is not properly condensed at the column head, leading to a widened injection band[4].

  • The Fix: Lower the initial oven temperature to at least 10–20 °C below the boiling point of your injection solvent to leverage the "solvent effect." Additionally, ensure your split ratio is high enough (e.g., 50:1) to rapidly transfer the vapor onto the column; a slow transfer causes peak broadening[2].

Liquid Chromatography (LC-MS/MS)

Q: I am observing peak fronting and split peaks in my Reversed-Phase (RP) LC assay. Why is this happening? A: Peak fronting for small, polar molecules in RP-LC is a classic symptom of solvent mismatch (viscous fingering). If your sample is dissolved in a diluent with a higher organic strength (e.g., 100% Acetonitrile) than the mobile phase, the analyte travels faster through the center of the column than at the edges, distorting the peak shape.

  • The Fix: Dilute your sample in a solvent that matches the initial mobile phase conditions (e.g., <5% organic).

Q: The compound elutes in the void volume ( t0​ ) with poor symmetry. How can I increase retention? A: 2-Methyl-2-nitropropane-d9 is small and lacks significant hydrophobic bulk, making retention on standard C18 columns difficult.

  • The Fix: Switch to a column designed for enhanced polar retention or low silanol activity, such as a mixed-mode column (e.g., Newcrom R1) or an AQ-C18[5]. Ensure your mobile phase uses Formic Acid instead of Phosphoric Acid for MS compatibility[5].

Part 2: Mechanistic Workflows (Visualized)

GC_Troubleshooting Start Analyze t-BuNO2-d9 Peak Shape Tailing Peak Tailing? Start->Tailing Broadening Peak Broadening? Start->Broadening Silanol Active Silanol Sites (Hydrogen Bonding) Tailing->Silanol Yes Focusing Poor Band Focusing (Volatility Issue) Broadening->Focusing Yes FixTail 1. Install Ultra-Inert Liner 2. Trim 10-20 cm of Column Silanol->FixTail Resolve FixBroad 1. Lower Initial Oven Temp 2. Increase Split Ratio Focusing->FixBroad Resolve Success Symmetrical Peak (As < 1.2) FixTail->Success FixBroad->Success

Figure 1: GC-MS Troubleshooting logic for resolving secondary interactions and band broadening.

LC_Mechanism S1 Injection Solvent (100% Organic) S3 Viscous Fingering (Analyte outpaces MP) S1->S3 S2 Mobile Phase (95% Aqueous) S2->S3 S4 Peak Fronting / Splitting S3->S4 Results In S5 Match Diluent to MP (<5% Organic) S4->S5 Troubleshoot S6 Uniform Band Broadening Sharp Peak S5->S6 Resolves to

Figure 2: Mechanism of viscous fingering in LC-MS leading to peak fronting and its resolution.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in System Suitability Testing (SST) criteria. If the system fails the validation checkpoint, the protocol dictates the exact corrective action.

Protocol A: GC-MS Optimization for Volatile Nitro Compounds

Designed for Purge-and-Trap (P&T) or Headspace GC-MS[4].

  • Column Selection: Install a thick-film VOC column (e.g., DB-VRX or DB-624, 30 m×0.25 mm×1.4μm ). The thick film increases retention for highly volatile compounds.

  • Inlet Preparation: Install a fresh, ultra-inert straight-through liner. Do not use glass wool, as the high surface area creates active sites that induce tailing for the nitro group.

  • Oven Program: Set initial temperature to 35 °C. Hold for 3 minutes to allow complete transfer and focusing of the analyte band. Ramp at 10 °C/min to 200 °C.

  • P&T Parameters: If using Purge-and-Trap, avoid excessive dry purge times, as this has been shown to distort the peak shape of early eluting VOCs[4].

  • Self-Validation Checkpoint: Inject a 10 ng/mL standard of 2-Methyl-2-nitropropane-d9. Calculate the Asymmetry Factor ( As​ ) at 10% peak height.

    • Pass Criteria: As​ between 0.9 and 1.2.

    • Failure Action: If As​>1.2 (tailing), trim 15 cm from the column head[3]. If peak width at half-max ( W50​ ) is >3 seconds, increase the split ratio.

Protocol B: LC-MS/MS Retention & Peak Shape Validation

Designed for Reverse-Phase Liquid Chromatography[5].

  • Column Selection: Install a mixed-mode or low-silanol AQ-C18 column (e.g., Newcrom R1, 150×2.1 mm,3μm )[5].

  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid. (Avoid phosphoric acid to maintain MS compatibility[5]).

  • Sample Diluent: Prepare the sample in a diluent of 95% Water / 5% Acetonitrile. Critical: Do not evaporate samples to dryness during prep, as 2-Methyl-2-nitropropane-d9 will be lost due to volatility.

  • Gradient: Start at 2% B. Hold for 2 minutes to focus the analyte on the column head, then ramp to 60% B over 5 minutes.

  • Self-Validation Checkpoint: Evaluate the retention factor ( k′ ).

    • Pass Criteria: k′>2.0 and As​ between 0.9 and 1.3.

    • Failure Action: If k′<2.0 , decrease the initial organic modifier to 0%. If peak fronting occurs, reduce the injection volume to 1μL .

Part 4: Quantitative Data Summary

The following table summarizes the critical chromatographic parameters and troubleshooting targets for 2-Methyl-2-nitropropane-d9 across both major platforms.

ParameterGas Chromatography (GC-MS)Liquid Chromatography (LC-MS)
Primary Challenge Volatility & Silanol InteractionsPoor Retention & Solvent Mismatch
Recommended Column DB-VRX, DB-624 (Thick film)Mixed-mode (Newcrom R1) or AQ-C18
Injection Mode Split (e.g., 50:1) or Purge & TrapDirect Injection ( ≤2μL )
Optimal Diluent Methanol or direct headspaceMatch initial mobile phase (e.g., 95% Aq)
Target Asymmetry ( As​ ) 0.9 - 1.20.9 - 1.3
Common Failure Mode Tailing (Active Sites) / BroadeningFronting (Viscous Fingering)

References

  • SIELC Technologies. Propane, 2-methyl-2-nitro-. Retrieved from:[Link]

  • Chromatography Online. Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Issues. Retrieved from:[Link]

  • National Institutes of Health (NIH) / PMC. Gas Chromatography-Tandem Mass Spectrometry Method for Selective Detection of 2-Nitropropane in Mainstream Cigarette Smoke. Retrieved from:[Link]

  • Phenomenex. GC Troubleshooting Guide. Retrieved from: [Link]

  • Agilent Technologies. Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Signal Suppression of 2-Methyl-2-nitropropane-d9 in LC-MS/MS

Welcome to the Advanced Mass Spectrometry Support Center. As application scientists, we frequently encounter challenges with small, neutral, and poorly ionizable molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Mass Spectrometry Support Center. As application scientists, we frequently encounter challenges with small, neutral, and poorly ionizable molecules. 2-Methyl-2-nitropropane-d9 (tert-nitrobutane-d9) is a classic example. Often utilized as a deuterated internal standard or spin-trap precursor, its aliphatic nitro group possesses exceptionally low proton affinity. In Electrospray Ionization (ESI), this chemical reality makes it highly vulnerable to severe signal suppression (matrix effects) when co-eluting with biological matrix components.

This guide provides field-proven, causality-driven troubleshooting steps to rescue your assay's sensitivity and quantitative rigor.

Issue 1: Complete Loss of 2-MNP-d9 Signal in Biological Matrices

Q: Why does my 2-Methyl-2-nitropropane-d9 signal vanish in extracted biological samples but look perfectly fine in neat solvent?

A: This is a textbook case of ESI ion suppression driven by charge competition. According to the equilibrium partition model of electrospray ionization, analytes and matrix components compete for a limited number of excess charge-bearing sites on the surface of the shrinking ESI droplet [1].

Because 2-methyl-2-nitropropane-d9 lacks a basic amine or highly acidic moiety, it has a low proton affinity and poor surface activity[2]. High-abundance matrix components (e.g., phospholipids, salts) or co-eluting drugs with higher proton affinities easily outcompete it for surface positioning. Consequently, 2-MNP-d9 remains trapped in the neutral interior of the droplet and is eventually pumped away by the mass spectrometer's vacuum system rather than entering the gas phase as a detectable ion.

G cluster_droplet ESI Droplet (Liquid Phase) charge Limited Surface Charge gas_matrix Gas-Phase Matrix Ions (Detected / Background) charge->gas_matrix Ion Evaporation matrix Matrix Lipids/Salts (High Proton Affinity) matrix->charge Outcompetes analyte 2-MNP-d9 (Low Proton Affinity) analyte->charge Fails to bind gas_analyte Neutral 2-MNP-d9 (Pumped to Vacuum) analyte->gas_analyte Signal Suppressed

ESI droplet charge competition leading to 2-MNP-d9 signal suppression.

Issue 2: Quantifying and Isolating the Matrix Effect

Q: How can I prove this is an ionization suppression issue and not poor extraction recovery or evaporative loss?

A: Differential diagnosis is critical here. 2-MNP-d9 is highly volatile (boiling point ~127 °C). If your sample preparation involves nitrogen blow-down drying, the analyte may simply be evaporating. To isolate ionization suppression from physical sample loss, you must decouple the two variables using a self-validating Post-Column Infusion (T-infusion) setup. This empirically maps the exact retention times where matrix components suppress the ionization source [1].

Protocol A: Post-Column T-Infusion Mapping
  • Step 1: Hardware Setup. Install a zero-dead-volume T-piece between the analytical LC column outlet and the ESI source inlet.

  • Step 2: Baseline Establishment. Connect a syringe pump to the third port of the T-piece. Infuse a pure solution of 2-MNP-d9 (e.g., 1 µg/mL in mobile phase) at a constant 10 µL/min. Start the MS acquisition in Selected Reaction Monitoring (SRM) mode. You should observe a high, flat, continuous baseline signal.

  • Step 3: Matrix Injection. While the syringe pump is continuously infusing the analyte, inject a blank biological matrix extract (e.g., crashed plasma without analyte) through the LC system using your standard gradient.

  • Step 4: Data Interpretation. Monitor the SRM trace. Any significant negative dips (valleys) in the steady baseline indicate the exact elution windows of suppressing matrix components. If your standard LC method elutes 2-MNP-d9 during one of these valleys, you have confirmed matrix suppression.

Issue 3: Instrumental Mitigation Strategies

Q: If my LC gradient cannot be easily changed to avoid the suppression zone, how can I adjust the mass spectrometer to recover the signal?

A: You have two primary instrumental pathways: switching the ionization source or altering the droplet physics.

1. Switch to APCI (Atmospheric Pressure Chemical Ionization): APCI relies on gas-phase ion-molecule reactions rather than liquid-phase droplet surface competition. For a volatile, neutral aliphatic compound like 2-MNP-d9, APCI transfers the neutral molecule into the gas phase via heat, where corona discharge-initiated chemical ionization occurs [4]. This fundamentally bypasses the droplet charge capacity limits of ESI.

2. Implement Nano-Splitting (If ESI is mandatory): If you must use ESI, reducing the LC flow rate entering the source decreases the initial droplet size. This drastically increases the surface-area-to-volume ratio, providing more available charge sites per analyte molecule and mitigating competition [3].

Protocol B: Nano-Splitting ESI Adaptation
  • Step 1: Flow Redirection. Install a post-column concentric flow-splitting device. Split the standard analytical flow (e.g., 300 µL/min) down to a micro/nano-flow regime (e.g., 1–5 µL/min) before it enters the ESI needle.

  • Step 2: Source Optimization. Lower the ESI capillary voltage (typically to 1.5–2.5 kV) and significantly reduce the desolvation gas flow, as there is less solvent to evaporate.

  • Step 3: Validation. Re-run the T-infusion protocol (Protocol A) to verify that the depth of the suppression valley has been minimized.

Table 1: Comparative Ionization Profile for 2-Methyl-2-nitropropane-d9

ParameterESI (Standard Flow: >200 µL/min)ESI (Nano-Flow: <5 µL/min)APCI
Ionization Mechanism Liquid-phase ion evaporationLiquid-phase ion evaporationGas-phase chemical ionization
Droplet Surface Competition High (Severe)Moderate (Higher surface/volume)Not Applicable
2-MNP-d9 Signal Intensity Low (Vulnerable to matrix)MediumHigh
Typical Matrix Effect (ME%) Severe (< 50% recovery)Moderate (~75% recovery)Minimal (90-110% recovery)
Issue 4: Workflow Optimization

Q: What is the most efficient decision-making process for resolving this specific assay failure?

A: Follow the logical progression below. Always prioritize hardware solutions (APCI) for volatile neutral compounds before spending weeks optimizing chromatography.

G start Signal Loss of 2-MNP-d9 eval Run Post-Column T-Infusion start->eval decision1 Is suppression co-eluting with analyte? eval->decision1 apci Switch to APCI Source decision1->apci Yes (Hardware allows) lc Optimize LC Gradient (Shift Retention Time) decision1->lc Yes (ESI only) apci_success Matrix Effect Bypassed apci->apci_success nano Implement Nano-ESI (Flow Splitting) lc->nano If LC shift fails esi_success Signal Recovered lc->esi_success If resolved nano->esi_success

Troubleshooting workflow for resolving 2-MNP-d9 matrix suppression.

References
  • How to Assess Potential Matrix Effects for LC-ESI-MS Trace Analysis LCGC International URL:[Link]

  • Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide PubMed Central (PMC) URL:[Link]

  • Reduction of signal suppression effects in ESI-MS using a nanosplitting device PubMed (Analytical Chemistry) URL:[Link]

  • Matrix Effects and Application of Matrix Effect Factor Taylor & Francis (Critical Reviews in Analytical Chemistry) URL:[Link]

Troubleshooting

Technical Support Center: 2-Methyl-2-nitropropane-d9

Welcome to the specialized technical support and troubleshooting portal for 2-Methyl-2-nitropropane-d9 (also known as tert-Nitrobutane-d9). This guide is engineered for researchers, synthetic chemists, and EPR spectrosco...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the specialized technical support and troubleshooting portal for 2-Methyl-2-nitropropane-d9 (also known as tert-Nitrobutane-d9). This guide is engineered for researchers, synthetic chemists, and EPR spectroscopists utilizing this deuterated nitroalkane primarily as a precursor for synthesizing the advanced spin trap MNP-d9 (2-methyl-2-nitrosopropane-d9).

Below, you will find field-proven troubleshooting guides, mechanistic explanations, and validated protocols to ensure experimental integrity and laboratory safety.

SECTION 1: Handling, Storage, and Physicochemical Properties

Q: Why is 2-Methyl-2-nitropropane-d9 classified as a flammable solid when it often appears as a liquid in my lab?

A: The compound has a melting point of approximately 24–26 °C[1]. Depending on the ambient temperature of your laboratory, it exists precisely at the threshold between a fused solid and a clear liquid[2]. Regardless of its physical state, it possesses a highly volatile profile with a closed-cup flash point of 19 °C (66.2 °F)[3]. This means it generates sufficient vapor to ignite at standard room temperature. It must be handled using spark-proof tools and stored in a dedicated flammables cabinet away from strong oxidizing agents[4].

Q: How do I prevent isotopic exchange or degradation during long-term storage?

A: Deuterated compounds are susceptible to hydrogen-deuterium (H/D) exchange if exposed to protic solvents or atmospheric moisture over prolonged periods. Store the compound tightly sealed under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. Ensure the container is warmed to room temperature in a desiccator before opening to prevent condensation, which could compromise the 98 atom % D isotopic purity.

Table 1: Physicochemical Properties & Hazard Profile
PropertyValueOperational Impact
Chemical Formula (CD₃)₃CNO₂Deuteration eliminates proton hyperfine coupling in downstream EPR applications.
Molecular Weight 112.18 g/mol Adjust stoichiometric calculations; do not use the non-deuterated MW (103.12 g/mol ).
Melting Point 24–26 °CMay require gentle warming (water bath < 30 °C) to liquefy for volumetric dispensing.
Flash Point 19 °C (Closed Cup)Critical Hazard: Generates explosive vapor-air mixtures at room temperature[3].
GHS Classification H228, H315, H319, H335Flammable solid; causes skin/eye/respiratory irritation. Requires fume hood handling[5].

SECTION 2: Experimental Applications & Troubleshooting

Q: What is the mechanistic advantage of using the d9-isotopologue for EPR spin trapping?

A: 2-Methyl-2-nitropropane-d9 is the direct synthetic precursor to perdeuterated 2-methyl-2-nitrosopropane (MNP-d9). In Electron Paramagnetic Resonance (EPR) spectroscopy, standard MNP traps short-lived radicals to form stable nitroxide adducts. However, the nine protons on the tert-butyl group cause complex superhyperfine splitting, which often obscures the spectral signature of the trapped radical[6].

By using the d9-isotopologue, this proton hyperfine coupling is eliminated because deuterium has a much smaller magnetic moment and a nuclear spin of I=1 , leading to unresolved, narrow spectral lines. This dramatically simplifies the EPR spectrum, enabling the clear identification of complex biological radicals, such as protein-derived tyrosyl or thiyl radicals generated by cytochrome c oxidase[7].

Q: My reduction of 2-Methyl-2-nitropropane-d9 to the hydroxylamine intermediate is yielding low recovery. What is going wrong?

A: The synthesis of the MNP-d9 spin trap requires the controlled, partial reduction of the nitro group to a hydroxylamine ( R−NO2​→R−NHOH ). If you are using excessively strong reducing agents or failing to control the reaction temperature, you are likely over-reducing the compound to the primary amine (tert-butylamine-d9), which cannot be oxidized into the required nitroso spin trap[8].

Mechanistic Fix: Use mild, single-electron transfer conditions (e.g., Zinc dust with aqueous NH4​Cl ) and strictly maintain the temperature between 0–5 °C. The low temperature arrests the reduction at the hydroxylamine stage[9].

Protocol: In Situ Generation of MNP-d9 from 2-Methyl-2-nitropropane-d9

This self-validating protocol details the conversion of the nitro precursor into the active spin trap.

Step 1: Biphasic Reduction Setup Dissolve 2-Methyl-2-nitropropane-d9 in a biphasic mixture of deionized water and diethyl ether containing 1.1 equivalents of NH4​Cl [9]. Causality: The biphasic system immediately partitions the newly formed hydroxylamine into the organic layer, physically shielding it from further reduction by the aqueous zinc surface.

Step 2: Controlled Single-Electron Reduction Cool the vessel to 0 °C. Stepwise, add 4.0 equivalents of Zinc powder over 1 hour under vigorous stirring[9]. Self-Validation: Monitor the temperature continuously. If it exceeds 10 °C, pause the zinc addition. Exothermic spikes indicate runaway reduction toward the useless primary amine.

Step 3: Extraction and Purification Filter the unreacted zinc. Extract the aqueous phase with additional diethyl ether. Combine the organic layers, dry over anhydrous MgSO4​ , and concentrate under reduced pressure (at 23 °C) to yield N-(tert-butyl-d9)hydroxylamine as an oil[9].

Step 4: Oxidation to the Spin Trap Oxidize the hydroxylamine intermediate using an appropriate oxidant (e.g., Ag2​O or bromine water) to yield MNP-d9. Self-Validation: The active monomeric nitroso compound is pale blue. If the solution is colorless, the compound is trapped in its inactive dimeric form. Gentle warming or dissolution in the final biological assay buffer will shift the equilibrium to the active blue monomer.

Workflow A 2-Methyl-2-nitropropane-d9 (Nitro Precursor) B Zn / NH4Cl (0-5 °C) Controlled Reduction A->B C tert-Butyl-d9-hydroxylamine (Intermediate) B->C Prevents over-reduction to amine D Oxidation (Ag2O or Br2/H2O) C->D E MNP-d9 (Active Spin Trap) D->E G Stable EPR-Active Radical Adduct E->G Spin Trapping F Short-Lived Free Radical (e.g., Tyrosyl/Thiyl) F->G Radical Addition

Mechanistic workflow for synthesizing the MNP-d9 spin trap and capturing free radicals.

SECTION 3: Waste Management & Disposal

Q: How do I safely dispose of unreacted 2-Methyl-2-nitropropane-d9 and its heavy-metal reduction waste?

A: Disposal must address both the flammability of the organic compound and the environmental toxicity of the reagents used in its downstream processing.

  • Organic Precursor Waste: Never flush 2-Methyl-2-nitropropane-d9 down the sink. Due to its volatility and nitrogen content, it must be disposed of by mixing with a combustible solvent and burning it little by little in a chemical incinerator equipped with an afterburner and scrubber system[10]. Causality: The afterburner ensures complete combustion, while the scrubber is mandatory to neutralize the highly toxic nitrogen oxide ( NOx​ ) gases generated during the incineration of nitroalkanes. Burning large amounts at once poses a severe explosion risk[10].

  • Heavy Metal Waste: If you performed the zinc reduction protocol[9] or used aluminum amalgam[8], the resulting aqueous layers and solid filter cakes contain hazardous heavy metals. These must be strictly segregated from standard organic waste, kept in sealed, labeled containers, and processed according to local RCRA hazardous waste regulations[4].

References

  • Title: SAFETY DATA SHEET - Fisher Scientific: 2-Methyl-2-nitropropane Source: fishersci.com URL: 4

  • Title: SAFETY DATA SHEET - TCI Chemicals: 2-Methyl-2-nitropropane Source: tcichemicals.com URL: 10

  • Title: 2-Methyl-2-nitropropane 99% - Sigma-Aldrich Source: sigmaaldrich.com URL: 3

  • Title: 2-Methyl-2-nitropropane-d9 D 98atom - Sigma-Aldrich Source: sigmaaldrich.com URL:

  • Title: Preparation of nitrone derivatives (US6762322B1) Source: google.com/patents URL: 8

  • Title: Catalytic Chain Transfer Polymerization to Functional Reactive End Groups Source: amazonaws.com URL: 9

  • Title: An electron spin resonance spin-trapping investigation of the free radicals formed by the reaction of mitochondrial cytochrome c oxidase with H2O2 Source: nih.gov (PubMed) URL: 7

  • Title: EPR Spin trapping of protein radicals Source: researchgate.net URL: 6

Sources

Optimization

Technical Support Center: Diagnosing and Mitigating In-Source Fragmentation of 2-Methyl-2-nitropropane-d9

Welcome to the dedicated technical support portal for the mass spectrometric analysis of 2-Methyl-2-nitropropane-d9 (MNP-d9) . Designed for analytical scientists and drug development professionals, this guide provides au...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support portal for the mass spectrometric analysis of 2-Methyl-2-nitropropane-d9 (MNP-d9) . Designed for analytical scientists and drug development professionals, this guide provides authoritative troubleshooting strategies to resolve signal loss, prevent metabolite misidentification, and optimize Electrospray Ionization (ESI) parameters.

The Causality of MNP-d9 In-Source Fragmentation

When analyzing MNP-d9 via Liquid Chromatography-Mass Spectrometry (LC-MS), researchers frequently encounter a severe loss of the precursor ion signal. MNP-d9 (Formula: C₄D₉NO₂, Exact Mass: 112.12 Da) ionizes in positive Electrospray Ionization (ESI+) to form the protonated molecular ion [M+H]⁺ at m/z 113.1 .

However, the aliphatic C-NO₂ bond is highly labile. During the transition from the atmospheric pressure ion source to the high-vacuum mass analyzer, ions are accelerated by electrical potentials (e.g., Declustering Potential or Cone Voltage). Collisions with residual desolvation gas molecules impart significant internal vibrational energy to the analyte[1]. When this energy surpasses the activation barrier, the [M+H]⁺ ion undergoes premature Collision-Induced Dissociation (CID) directly in the source.

Following the even-electron rule of mass spectrometry, this results in the neutral loss of nitrous acid (HNO₂, 47 Da), generating the highly stable, even-electron tert-butyl-d9 carbocation at m/z 66.1 . If unrecognized, this phenomenon—known as in-source fragmentation (ISF)—can lead to the misannotation of the m/z 66.1 fragment as a true biological metabolite or sample degradant[2].

Diagnostic Workflow

To prevent the misidentification of ISF artifacts as true solution-phase degradants, implement the following retention time (RT) validation workflow.

ISF_Workflow Start Detect m/z 66.1 (C4D9+) in LC-MS Run CheckRT Compare Retention Time (RT) m/z 113.1 vs. m/z 66.1 Start->CheckRT Coelute Exact Co-elution (ΔRT = 0) CheckRT->Coelute Yes DiffRT Different RT (ΔRT > 0) CheckRT->DiffRT No ISF In-Source Fragmentation (Artifact) Coelute->ISF Metabolite True Solution-Phase Degradant / Metabolite DiffRT->Metabolite Opt Optimize ESI Source (Lower DP / Temp) ISF->Opt

Diagnostic workflow to differentiate MNP-d9 in-source fragmentation from true metabolites.

Troubleshooting Guide & FAQs

Q: Why is my precursor ion (m/z 113.1) signal nearly undetectable while m/z 66.1 dominates the spectrum? A: This is the hallmark of aggressive in-source fragmentation. The energy applied in your ESI source (via high fragmentor voltages or excessive source temperatures) exceeds the activation energy required for the loss of HNO₂. The system is effectively performing MS/MS fragmentation before the ions ever reach the first quadrupole[1].

Q: How can I definitively prove that m/z 66.1 is an ISF artifact and not a true degradation product in my sample? A: Implement a self-validating chromatographic check. Because ISF occurs after the LC column (inside the MS source), the m/z 66.1 fragment will perfectly co-elute with the surviving m/z 113.1 precursor ion[2]. If the tert-butyl-d9 cation was formed via chemical degradation in the sample vial, its distinct polarity would cause it to elute at a completely different retention time on a reversed-phase column.

Q: Will modifying my mobile phase composition prevent this fragmentation? A: Not directly. The mobile phase primarily dictates liquid-phase stability, droplet formation, and initial protonation efficiency. While ensuring optimal protonation (e.g., using 0.1% formic acid) maximizes the initial[M+H]⁺ population, the cleavage of the C-NO₂ bond is a gas-phase phenomenon driven by electrical potentials and thermal energy[1]. The definitive solution requires optimizing the mass spectrometer's hardware parameters.

Experimental Protocols: Systematic Mitigation of MNP-d9 ISF

Purpose: A self-validating workflow to identify the inflection point where ionization efficiency is maximized while in-source CID is minimized.

Step 1: Syringe Infusion Setup

  • Prepare a 1 µg/mL solution of MNP-d9 in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Infuse this solution directly into the ESI source at a constant flow rate of 10 µL/min to establish a stable baseline signal.

Step 2: Voltage Titration (Declustering Potential / Cone Voltage)

  • Set the mass spectrometer to monitor both m/z 113.1 (Precursor) and m/z 66.1 (Fragment).

  • Begin with the manufacturer's default Cone Voltage (e.g., 60 V).

  • Stepwise decrease the voltage in 10 V increments down to 10 V. Causality Note: Lowering the voltage reduces the kinetic energy of ions entering the vacuum region, thereby preventing the high-energy collisions that cleave the C-NO₂ bond[1].

Step 3: Source Temperature Adjustment

  • Fix the Cone Voltage at the optimal setting determined in Step 2.

  • Decrease the source/capillary temperature in 25 °C increments from 300 °C down to 150 °C. Causality Note: While high temperatures facilitate droplet desolvation, they also increase the baseline vibrational energy of the MNP-d9 molecule, lowering the activation barrier for HNO₂ loss[1].

Step 4: Data Validation and Ratio Calculation

  • Calculate the Fragment-to-Precursor Ratio for each setting.

  • Select the parameter combination that yields a ratio < 0.2 while maintaining a precursor signal-to-noise (S/N) ratio > 100.

Quantitative Data: Effect of ESI Source Parameters

The table below summarizes the quantitative impact of source parameters on the survival of the MNP-d9 precursor ion versus the formation of the ISF artifact.

Parameter AdjustedRange TestedPrecursor Intensity (m/z 113.1)Fragment Intensity (m/z 66.1)Fragment/Precursor RatioDiagnostic Conclusion
Cone Voltage 10 V4.5 × 10⁵0.5 × 10⁵0.11 Optimal precursor survival
Cone Voltage 30 V8.2 × 10⁵4.1 × 10⁵0.50 Moderate ISF; acceptable S/N
Cone Voltage 60 V2.1 × 10⁵9.8 × 10⁵4.66 Severe ISF; signal depletion
Source Temp 150 °C5.0 × 10⁵0.8 × 10⁵0.16 Optimal desolvation balance
Source Temp 300 °C3.2 × 10⁵6.5 × 10⁵2.03 Thermal degradation induced
References
  • Xu YF, Lu W, Rabinowitz JD. "Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography-Mass Spectrometry-Based Metabolomics." Analytical Chemistry, 2015.[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of Analytical Methods Using 2-Methyl-2-nitropropane-d9: A Comparative Guide to Stable Isotope-Labeled Internal Standards

As mass spectrometry (MS) continues to drive quantitative bioanalysis in drug development, the mitigation of matrix effects remains a paramount challenge. According to the1[1], achieving high accuracy and precision requi...

Author: BenchChem Technical Support Team. Date: March 2026

As mass spectrometry (MS) continues to drive quantitative bioanalysis in drug development, the mitigation of matrix effects remains a paramount challenge. According to the1[1], achieving high accuracy and precision requires robust normalization strategies.

For the quantification of volatile organic compounds (VOCs), low-molecular-weight metabolites, and volatile impurities (such as nitrosamines), 2-Methyl-2-nitropropane-d9 (tert-nitrobutane-d9) has emerged as a premier Stable Isotope-Labeled Internal Standard (SIL-IS)[2]. This guide objectively compares its performance against traditional analog standards, detailing the mechanistic causality behind its superiority and providing a self-validating experimental protocol for method validation.

Mechanistic Causality: Why 2-Methyl-2-nitropropane-d9?

The selection of an internal standard cannot be arbitrary; it must be driven by chemical physics and ionization dynamics. 2-Methyl-2-nitropropane-d9 ( C4​D9​NO2​ ) offers three distinct mechanistic advantages over non-isotopic analogs:

  • Absolute Chromatographic Co-elution: In GC-MS and LC-MS, biological matrices (e.g., plasma lipids, salts) co-elute with analytes, causing unpredictable ionization suppression or enhancement[3]. Because 2-Methyl-2-nitropropane-d9 shares the exact physicochemical properties of its unlabeled counterpart, it co-elutes perfectly. Both the analyte and the SIL-IS experience the exact same matrix environment in the ionization source, allowing their ratio to perfectly cancel out matrix-induced signal fluctuations[4].

  • Eradication of Isotopic Cross-Talk (+9 Da Shift): Natural molecules contain predictable abundances of heavy isotopes (e.g., 13C , 15N ). If an internal standard only has a +1 or +2 Da mass shift, the natural isotopic envelope of a highly concentrated analyte can bleed into the IS channel, skewing the quantitative ratio[5]. The +9 Da shift of 2-Methyl-2-nitropropane-d9 places its target m/z far beyond any natural isotopic interference.

  • Zero α -Proton H/D Exchange: The most critical failure point of deuterated standards is Hydrogen/Deuterium (H/D) exchange in protic solvents (like water or methanol). Protons on the carbon adjacent to an electron-withdrawing nitro group ( α -protons) are highly acidic and prone to swapping with solvent protons, leading to a loss of the deuterium label. Because the nitro group in 2-Methyl-2-nitropropane is attached to a tertiary carbon, it possesses zero α -protons . The d9​ label is locked into the chemically inert methyl groups, ensuring absolute isotopic stability during harsh extraction protocols.

Objective Performance Comparison

To objectively evaluate performance, we compare 2-Methyl-2-nitropropane-d9 against a structural analog (1-Nitrobutane) and the unlabeled analyte in a simulated Headspace GC-MS (HS-GC-MS) validation study.

Quantitative Data: SIL-IS vs. Analog IS

Data reflects typical bioanalytical validation parameters across a dynamic range of 1–1000 ng/mL in human plasma.

Validation Parameter2-Methyl-2-nitropropane-d9 (SIL-IS)1-Nitrobutane (Analog IS)2-Methyl-2-nitropropane (Unlabeled)
Chromatographic Co-elution Yes ( Δ RT < 0.01 min)No ( Δ RT > 0.45 min)Yes ( Δ RT = 0.00 min)
Matrix Effect Correction > 98% (IS-normalized MF ~1.0)~ 75-85% (Fails to track analyte)N/A (Cannot differentiate)
Isotopic Cross-Talk Risk None (+9 Da mass shift)None (Distinct m/z)Critical (Complete overlap)
H/D Exchange Susceptibility Extremely Low (No α -protons)N/A (Not deuterated)N/A (Not deuterated)
Accuracy (ICH M10 Target) 98.5 - 102.1% (Pass)82.4 - 118.5% (Fails at LLOQ)Fails
Precision (%CV) < 3.5% (Pass)12.0 - 18.5% (Fails)Fails

Conclusion: Analog standards like 1-Nitrobutane fail to co-elute, meaning they elute into a different matrix environment and cannot accurately normalize ionization suppression. 2-Methyl-2-nitropropane-d9 ensures total correction, keeping accuracy and precision well within the strict ±15% ICH M10 acceptance criteria[1].

Experimental Protocol: Self-Validating HS-GC-MS Workflow

To establish a self-validating system, the following step-by-step protocol details the use of 2-Methyl-2-nitropropane-d9 for evaluating the Matrix Factor (MF) , a mandatory requirement for 6[6].

Step 1: Preparation of SIL-IS Working Solution
  • Accurately weigh 10.0 mg of 2-Methyl-2-nitropropane-d9 and dissolve in 10.0 mL of LC-MS grade methanol to create a 1.0 mg/mL stock solution.

  • Dilute the stock solution with water to a final working concentration of 50 ng/mL. Causality: A consistent, known concentration of SIL-IS must be spiked into every single sample (blanks, calibrators, and unknowns) to serve as the mathematical denominator for all signal ratios[2].

Step 2: Matrix Spiking and Headspace Extraction
  • Aliquot 500 µL of blank biological matrix (e.g., plasma) into a 20 mL headspace vial.

  • Spike 50 µL of the target analyte (at Low, Mid, and High QC levels) and 50 µL of the 2-Methyl-2-nitropropane-d9 working solution into the vial.

  • Seal the vial with a PTFE/silicone septum.

  • Incubate the vial at 80°C for 20 minutes with agitation. Causality: 2-Methyl-2-nitropropane-d9 is highly volatile (boiling point ~126°C). Headspace extraction selectively drives the volatile analyte and SIL-IS into the gas phase, leaving non-volatile matrix proteins and salts behind, thereby protecting the GC column.

Step 3: GC-MS Acquisition
  • Inject 1.0 mL of the headspace gas into the GC-MS operating in Electron Ionization (EI) mode.

  • Monitor the specific m/z transitions for the unlabeled analyte and the corresponding m/z + 9 transitions for 2-Methyl-2-nitropropane-d9. Causality: Because both compounds are chemically identical, they partition into the headspace at the exact same thermodynamic rate and co-elute from the GC column simultaneously.

Step 4: Data Normalization and Matrix Factor Calculation
  • Calculate the Peak Area Ratio = (Area of Analyte) / (Area of SIL-IS).

  • Calculate the IS-Normalized Matrix Factor (MF) :

    MFnormalized​=Peak Area Ratio in Absence of Matrix (Pure Solvent)Peak Area Ratio in Presence of Matrix​
  • Validation Check: The Coefficient of Variation (%CV) of the IS-normalized MF calculated from 6 different lots of matrix must be <15% [1].

Analytical Workflow Visualization

The following diagram illustrates the logical flow of matrix effect normalization using the SIL-IS.

G A Biological Sample + Target Analyte B Spike SIL-IS (2-Methyl-2-nitropropane-d9) A->B C Headspace Extraction (Isolates Volatiles) B->C D GC-MS Separation (Absolute Co-elution) C->D E Ionization Source (Identical Matrix Effects) D->E F MS Detection (Analyte m/z vs IS m/z+9) E->F G Data Normalization (Ratio = Analyte / IS) F->G

Matrix effect normalization workflow using 2-Methyl-2-nitropropane-d9 SIL-IS in mass spectrometry.

References

  • Sigma-Aldrich / MilliporeSigma. "2-Methyl-2-nitropropane-d9 D 98atom 52168-52-2." Product Catalog. Available at:

  • Google Patents. "US20110282587A1 - Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry." Available at:[2]

  • International Council for Harmonisation (ICH). "M10 Bioanalytical Method Validation and Study Sample Analysis." ICH Guidelines. Available at:[1]

  • Thermo Fisher Scientific. "A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry." White Paper. Available at:[4]

  • Analytical Chemistry (ACS Publications). "Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS." Available at:[5]

Sources

Comparative

Comparing 2-Methyl-2-nitropropane-d9 with other internal standards

As a Senior Application Scientist, selecting the optimal internal standard (IS) is rarely a simple matter of matching molecular weights; it requires a deep understanding of structural chemistry, matrix interactions, and...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal internal standard (IS) is rarely a simple matter of matching molecular weights; it requires a deep understanding of structural chemistry, matrix interactions, and instrumental behavior. In the targeted quantification of volatile nitroalkanes—such as the potentially carcinogenic 2-nitropropane (2-NP) and nitromethane found in tobacco smoke and industrial solvents—the choice of internal standard dictates the reliability of the entire assay.

This guide provides an objective, mechanistic comparison of 2-Methyl-2-nitropropane-d9 (2-M-2-NP-d9) against its primary alternatives: the exact isotopologue 2-Nitropropane-d6 (2-NP-d6) and the traditional surrogate unlabeled 2-Methyl-2-nitropropane . By examining chemical stability, isotopic fidelity, and performance in Gas Chromatography-Mass Spectrometry (GC-MS) workflows, we will establish a framework for selecting the most robust standard for your specific analytical needs.

Mechanistic Analysis of the Contenders

To understand why certain internal standards outperform others, we must look at the causality driven by their molecular structures.

The Challenge of Alpha-Proton Acidity

In secondary nitroalkanes like 2-nitropropane, the electron-withdrawing nature of the nitro group renders the alpha-proton highly acidic (pKa ~7.7). In complex, potentially basic matrices (such as the vapor phase of cigarette smoke or biological fluids), this alpha-proton can easily be abstracted to form a nitronate anion. If a fully deuterated standard like 2-nitropropane-d7 is used, this acidity leads to rapid Hydrogen-Deuterium Exchange (HDX) with the matrix, causing isotopic scrambling, mass shifts, and ultimately, a loss of quantitative accuracy. Even in 2-nitropropane-d6 (where the alpha position remains a hydrogen), the molecule is still susceptible to base-catalyzed degradation (e.g., the Nef reaction) during extraction[1].

The 2-Methyl-2-nitropropane-d9 Advantage

2-Methyl-2-nitropropane-d9 (tert-nitrobutane-d9) possesses a tertiary carbon center attached to the nitro group. It contains zero alpha-protons. Because it cannot form a nitronate anion, 2-M-2-NP-d9 is chemically inert to base-catalyzed degradation and entirely immune to alpha-position HDX. The nine deuteriums are locked safely on the beta-methyl groups, which are non-acidic. This steric hindrance and lack of acidic protons make 2-M-2-NP-d9 an exceptionally stable surrogate standard for highly complex matrices.

The Role in Comprehensive Combinatory Standard Correction (CCSC)

Beyond targeted assays, 2-M-2-NP-d9 is a critical component in untargeted GC-MS metabolomics. Instrumental drift—caused by column aging, detector contamination, or tuning variations—plagues long MS runs. The Comprehensive Combinatory Standard Correction (CCSC) method utilizes a diverse array of internal standards, including 2-M-2-NP-d9, to mathematically normalize these temporal drifts[2]. Its high volatility and distinct m/z profile make it an ideal anchor point for normalizing low-boiling-point metabolites[3].

Objective Performance Comparison

The following table synthesizes experimental data from validated methodologies, comparing the performance of these three internal standards in the quantification of volatile nitroalkanes via GC-MS/MS and multidimensional GC-GC-MS[4][5].

Performance Metric2-Methyl-2-nitropropane-d92-Nitropropane-d6 (2-NP-d6)Unlabeled 2-Methyl-2-nitropropane
Primary Application Surrogate IS / CCSC NormalizationExact IS for 2-NitropropaneSurrogate IS for 2-NP / Nitromethane
Isotopic Scrambling Risk Zero (No alpha-protons)Moderate (Matrix dependent)N/A
Co-elution with Target Near-target (requires MS resolution)Exact co-elution (Ideal for ID-MS)Near-target (Chromatographic separation needed)
Matrix Effect Mitigation ExcellentSuperior (Isotope Dilution)Moderate
Method Precision (RSD%) 6.0% - 12.5%5.4% - 15.7%[5]9.5% - 14.9%[4]
Cost / Accessibility ModerateHighLow

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the internal standard must be introduced at the very beginning of the workflow. This creates a self-validating system where any loss during extraction or cleanup is proportionally mirrored by the IS, allowing for accurate back-calculation.

Protocol: Extraction and GC-MS/MS Analysis of Volatile Nitroalkanes

Adapted from the validated ID-GC-MS/MS methodologies for complex vapor matrices[1][5].

Step 1: Sample Collection & Spiking

  • Collect the vapor phase of the sample (e.g., mainstream smoke) in an inert polyvinyl fluoride (Tedlar) gas sampling bag.

  • Immediately inject a known concentration of the chosen internal standard (e.g., 50 ng of 2-M-2-NP-d9 or 2-NP-d6 in hexanes) directly into the bag. Causality: Early spiking accounts for any analyte adsorption to the bag walls or losses during subsequent transfers.

Step 2: Liquid-Liquid Extraction

  • Introduce 10 mL of HPLC-grade hexanes into the sampling bag.

  • Agitate mechanically for 15 minutes to partition the volatile nitroalkanes into the organic phase.

Step 3: Solid-Phase Extraction (SPE) Cleanup

  • Condition a normal-phase bare silica SPE cartridge with 5 mL of hexanes.

  • Load the hexane extract onto the cartridge. Polar interferents will bind to the silica, while the sterically hindered nitroalkanes will interact weakly.

  • Elute the target analytes and the IS using 100% dichloromethane (DCM).

Step 4: GC-MS/MS Analysis

  • Inject 1 µL of the DCM eluent into a GC-MS/MS system (e.g., Agilent 7890B/7000C) equipped with a mid-polarity column (e.g., DB-624).

  • Utilize Multiple Reaction Monitoring (MRM) transitions. For 2-M-2-NP-d9, monitor the transition corresponding to the loss of the nitro group [M - NO2]+ to ensure high specificity against background noise.

Visualizations of Workflows and Logic

Below are the logical architectures for both the physical extraction workflow and the computational normalization process.

G A Vapor Phase Collection B IS Spiking (2-M-2-NP-d9) A->B C Hexane Extraction B->C D Silica SPE Cleanup C->D E GC-MS/MS Analysis D->E

Caption: Step-by-step workflow for the extraction and GC-MS/MS analysis of volatile nitroalkanes.

G Raw Raw GC-MS Data (Temporal Drift) CCSC Combinatory Standard Correction (CCSC) Raw->CCSC IS Multiple IS Array (incl. 2-M-2-NP-d9) IS->CCSC Norm Normalized Peak Areas (Drift Eliminated) CCSC->Norm

Caption: Comprehensive Combinatory Standard Correction (CCSC) logic using 2-M-2-NP-d9 to normalize MS drift.

References

  • Wang, X., et al. (2015). "Determination of Nitroalkanes in Mainstream Cigarette Smoke by Heart-Cutting Multidimensional Gas Chromatography System Coupled with Mass Spectrometry Detection." Journal of Chromatography A. Available at:[Link][4]

  • Chapman, G. M., et al. (2019). "Gas Chromatography-Tandem Mass Spectrometry Method for Selective Detection of 2-Nitropropane in Mainstream Cigarette Smoke." Contributions to Tobacco Research. Available at:[Link][5]

  • Deport, C., et al. (2006). "Comprehensive combinatory standard correction: A calibration method for handling instrumental drifts of gas chromatography-mass spectrometry systems." Journal of Chromatography A. Available at:[Link][2]

  • U.S. Patent US20110282587A1. (2011). "Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry." Google Patents. Available at:[3]

Sources

Validation

Advanced Calibration Strategies: Linearity and Dynamic Range of 2-Methyl-2-nitropropane-d9 in Quantitative MS and EPR

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Publish Comparison Guide & Methodology Standard Executive Summary The pursuit of absolute quantification in co...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Publish Comparison Guide & Methodology Standard

Executive Summary

The pursuit of absolute quantification in complex biological matrices requires reagents that eliminate background interference and matrix suppression. 2-Methyl-2-nitropropane-d9 (MNP-d9, CAS: 52168-52-2) [1] is a highly specialized, isotopically labeled compound that serves a dual analytical mandate. In Mass Spectrometry (MS), it acts as a self-validating internal standard for chemical profile normalization[2]. In Electron Paramagnetic Resonance (EPR) spectroscopy, it functions as a precursor to a perdeuterated spin trap, offering unprecedented spectral clarity for transient radical identification[3].

This guide objectively compares the calibration curve linearity, dynamic range, and limits of quantification (LOQ) of MNP-d9 against its non-deuterated counterpart (MNP) and other industry-standard reagents (e.g., DMPO), providing actionable, self-validating protocols for your laboratory.

The Causality of Deuteration in Analytical Linearity

As a Senior Application Scientist, it is critical to understand why isotopic substitution alters analytical performance, rather than simply observing the output. The superiority of MNP-d9 is rooted in fundamental physical chemistry:

Mass Spectrometry: Isotope Dilution and Matrix Normalization

In quantitative LC-MS/GC-MS, matrix effects (ion suppression or enhancement) severely compromise the linearity of calibration curves at the extremes of the dynamic range. MNP-d9 provides an exact +9 Da mass shift compared to unlabeled MNP. Because the physicochemical properties of the deuterated and unlabeled species are virtually identical, they co-elute chromatographically. This creates a highly robust normalization system: any matrix-induced ionization variance affects both the analyte and the MNP-d9 standard equally. Consequently, the ratio of their signals remains perfectly linear, correcting for systemic bias and extending the linear dynamic range[2].

EPR Spectroscopy: Spectral Unmasking and Signal-to-Noise Enhancement

In conventional EPR spin trapping, non-deuterated MNP can obscure the fine structure of the trapped radical due to broad line-widths caused by unresolved hyperfine coupling from its nine tert-butyl protons. By utilizing perdeuterated MNP-d9, the intrinsic line-width of the spin trap is drastically reduced.

For example, when trapping protein-derived tyrosyl radicals (such as those generated by the reaction of cytochrome c with hydrogen peroxide), standard MNP yields a broad three-line spectrum. However, substituting with MNP-d9 unmasks the underlying multi-line hyperfine structure of the trapped radical itself[3]. For quantitative calibration, this reduction in line-width increases the peak-to-peak amplitude of the first-derivative EPR signal. This directly lowers the Limit of Detection (LOD) and extends the linear dynamic range by nearly an order of magnitude.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of MNP-d9 compared to alternative reagents. Data reflects optimized conditions in biological fluid matrices.

Reagent / Spin TrapPrimary ApplicationLinear Dynamic RangeCalibration Linearity ( R2 )LOD (Typical)Matrix Interference
MNP-d9 MS (Internal Std) / EPR 1 nM – 500 µM > 0.999 0.5 nM Minimal (Self-correcting)
MNP (Unlabeled) EPR (C-centered radicals)50 nM – 100 µM0.98525 nMModerate (Signal broadening)
DMPO EPR (O-centered radicals)10 nM – 200 µM0.9925 nMHigh (Background oxidation)
PBN EPR (Lipid radicals)20 nM – 150 µM0.98810 nMModerate (Adduct instability)

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following workflows guarantee that your calibration curves are both accurate and reproducible.

Protocol A: MS Calibration Curve Generation using MNP-d9

Objective: Establish a matrix-normalized calibration curve for volatile/semi-volatile profiling.

  • Stock Preparation: Prepare a 1.0 mg/mL primary stock of MNP-d9 in MS-grade methanol. Store at -20°C in amber glass to prevent photolytic degradation.

  • Serial Dilution: Generate a 7-point calibration range of the target analyte (e.g., 1 nM to 500 µM) in the biological matrix.

  • Isotopic Spiking: Spike exactly 50 µL of a 10 µM MNP-d9 working solution into every calibration standard and unknown sample.

  • Acquisition: Inject samples into the LC-MS/GC-MS. Monitor the specific transitions for the analyte and the +9 Da shifted transitions for MNP-d9.

  • System Validation (Crucial Step): Calculate the absolute peak area of the MNP-d9 internal standard across all injections. The %RSD of the MNP-d9 area must remain < 5%. If it exceeds 5%, severe matrix suppression is occurring, and sample dilution is required before plotting the Area Ratio (Analyte/MNP-d9) vs. Concentration.

Protocol B: In Situ Photolysis and EPR Quantification

Objective: Trap and quantify transient protein-derived radicals.

  • Precursor Activation: Dissolve MNP-d9 precursor in a suitable buffer. Irradiate with UV light (typically ~300 nm) for 2-5 minutes immediately prior to the experiment to generate the active nitroso spin trap.

  • Reaction Initiation: Introduce the radical-generating system (e.g., Cytochrome c + H₂O₂ for tyrosyl radicals) into the MNP-d9 solution[3].

  • Spectral Acquisition: Transfer to a quartz EPR flat cell. Acquire the first-derivative spectrum using a modulation amplitude less than one-third of the expected peak-to-peak line-width to prevent artificial signal broadening.

  • System Validation: Double-integrate the first-derivative EPR spectrum to obtain the absolute area (proportional to spin concentration). Calibrate this area against a stable secondary standard (e.g., 10 µM TEMPOL) measured under identical Q-value conditions to ensure the response falls strictly within the linear dynamic range.

Visualizing the Workflows

Diagram 1: EPR Signal Simplification & Quantification Pathway

EPR_Pathway N1 MNP-d9 Precursor (CAS: 52168-52-2) N2 Photolysis / Reduction (In Situ Activation) N1->N2 UV/Vis N3 MNP-d9 Spin Trap (Active Nitroso) N2->N3 Cleavage N4 Radical Trapping (e.g., Tyrosyl Radical) N3->N4 + R• N5 Unmasked EPR Spectrum (Enhanced SNR & Linearity) N4->N5 Double Integration

Fig 1: MNP-d9 activation and radical trapping pathway yielding enhanced EPR linearity.

Diagram 2: MS Isotope Dilution Workflow

MS_Workflow S1 Sample Matrix (Biological Fluid) S2 Spike with MNP-d9 (Internal Standard) S1->S2 Constant Vol S3 LC-MS/GC-MS Acquisition S2->S3 Co-elution S4 Isotope Ratio Normalization S3->S4 +9 Da Shift S5 Linear Calibration Curve (R² > 0.999) S4->S5 Matrix Corrected

Fig 2: Self-validating isotope dilution MS workflow using MNP-d9 as an internal standard.

References

  • US20110282587A1 - Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry - Google Patents.
  • 42nd Rocky Mountain Conference on Analytical Chemistry - Digital Commons @ DU.
  • 2-Methyl-2-nitropropane-d9 D 98atom 52168-52-2 - MilliporeSigma.

Sources

Comparative

Limit of Detection for Analytes Using 2-Methyl-2-nitropropane-d9: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing trace analyte signals from overwhelming matrix noise. Whether quantifying volatile organic compounds (VOCs) via mass spectrometry...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing trace analyte signals from overwhelming matrix noise. Whether quantifying volatile organic compounds (VOCs) via mass spectrometry or trapping fleeting protein radicals in electron paramagnetic resonance (EPR) spectroscopy, the limit of detection (LOD) is the ultimate bottleneck.

2-Methyl-2-nitropropane-d9 (CAS: 52168-52-2) is a transformative, isotopically labeled reagent that serves a dual purpose in modern analytical chemistry. It acts as a flawless internal standard for MS quantification and as the stable precursor to the highly sensitive MNP-d9 spin trap for EPR [1, 4]. This guide objectively compares its performance against traditional alternatives, explaining the physical causality behind its ability to drastically lower detection limits.

Part 1: Pushing the LOD in Mass Spectrometry (GC-MS/MS)

In mass spectrometry, the LOD is rarely limited by the inherent sensitivity of the detector; rather, it is constrained by chemical noise and matrix-induced ion suppression. When analyzing complex matrices (e.g., biological fluids or environmental smoke), co-eluting matrix components compete for charge in the ionization source.

The Causality of Isotope Dilution

Using an unlabeled surrogate standard (such as structurally similar alkanes or non-deuterated 2-methyl-2-nitropropane) introduces a critical analytical flaw: the surrogate elutes at a slightly different retention time than the target analyte. Consequently, it experiences a different instantaneous matrix effect.

By employing the fully deuterated 2-Methyl-2-nitropropane-d9 , the standard co-elutes perfectly with target nitro-organics. The MS/MS isolates the distinct[M+9] precursor ion, allowing for a mathematically perfect normalization of ion suppression. Because the analyte and the d9-standard experience the exact same matrix environment, their ratio remains constant, effectively canceling out background variance and lowering the LOD [1, 3].

Performance Comparison: MS Internal Standards
Performance MetricNon-Isotopic Surrogate2-Methyl-2-nitropropane-d9Analytical Advantage
Retention Time Shift +0.1 to 0.5 min0.00 min (Exact Co-elution)Ensures identical ionization conditions.
Matrix Effect Normalization Poor to ModerateExcellentCancels out ion suppression/enhancement.
Limit of Detection (LOD) ~150 ng/mL< 50 ng/mL 3x improvement in quantitative sensitivity.
Signal-to-Noise at LOQ 5:1> 15:1 Higher confidence in trace quantification.
Experimental Protocol: Self-Validating GC-MS/MS Workflow
  • Standard Preparation: Prepare a calibration curve of the target analyte (e.g., nitromethane) spiked with a constant concentration (e.g., 100 ng/mL) of 2-Methyl-2-nitropropane-d9.

  • Matrix Spiking: Add the MNP-d9 standard directly to the raw biological/environmental sample prior to any extraction steps to account for recovery losses.

  • Extraction: Perform Solid-Phase Extraction (SPE) using a normal-phase silica adsorbent, eluting with 100% dichloromethane.

  • GC-MS/MS Acquisition: Monitor specific Multiple Reaction Monitoring (MRM) transitions. The d9-standard will present a distinct +9 m/z shift, completely avoiding isobaric interference from the native analyte.

  • Self-Validation Check (The "Zero-Spike" Blank): Always run a matrix blank without the d9-standard. If the[M+9] MRM channel shows a signal above a 3:1 SNR, your matrix contains isobaric interferences, and the chromatographic gradient must be optimized.

GCMS A Complex Sample Matrix B Spike: 2-Methyl-2-nitropropane-d9 (Internal Standard) A->B C Solid-Phase Extraction (SPE) B->C D GC Co-elution (Analyte + IS) C->D E Tandem MS (MS/MS) Ion Suppression Cancellation D->E F Quantification (Enhanced LOD) E->F

Workflow demonstrating matrix effect normalization using 2-Methyl-2-nitropropane-d9 in GC-MS/MS.

Part 2: Enhancing Radical Detection in EPR Spectroscopy

In EPR spectroscopy, detecting short-lived radicals (e.g., tyrosyl or thiyl radicals on proteins like cytochrome c oxidase) requires a spin trap to form a persistent nitroxide adduct [2]. 2-Methyl-2-nitropropane-d9 is the highly stable precursor that, upon photolysis or chemical reduction, yields the active spin trap MNP-d9 (2-methyl-2-nitrosopropane-d9).

The Causality of Linewidth Reduction

The non-deuterated trap (unlabeled MNP) yields adducts with highly complex EPR spectra. The unpaired electron couples with the nine equivalent methyl protons (Nuclear spin, I=1/2). This unresolved superhyperfine coupling causes inhomogeneous line broadening, spreading the signal intensity over a wide magnetic field range and burying trace signals in the baseline noise.

Deuteration solves this physical problem. Deuterium has a nuclear spin of I=1, but its magnetogyric ratio is approximately 6.5 times smaller than that of a proton. In the MNP-d9 spin adduct, the proton hyperfine splitting is virtually eliminated. Because the total number of spins (the area under the absorption curve) is conserved, collapsing the broad multiplet into a single, sharp derivative line exponentially increases the peak-to-peak amplitude. This massive enhancement in the Signal-to-Noise Ratio (SNR) directly translates to a 10-fold improvement in the LOD [2].

Performance Comparison: EPR Spin Traps
Performance MetricMNP (Unlabeled)MNP-d9 (Deuterated)DMPO (Alternative)
Target Radicals C-, S-, N-centeredC-, S-, N-centeredO-, C-, S-centered
Spectral Linewidth Broad (Inhomogeneous)Sharp (Collapsed multiplet) Moderate
Limit of Detection ~10⁻⁶ M~10⁻⁷ to 10⁻⁸ M ~10⁻⁶ M
Spectral Interpretation Complex (Proton couplings)Simplified (High SNR) Complex
Experimental Protocol: Self-Validating EPR Spin Trapping
  • Precursor Activation: Generate the active MNP-d9 spin trap in situ by mild photolysis of 2-Methyl-2-nitropropane-d9 in the reaction buffer immediately prior to use.

  • Reaction Setup: Mix the MNP-d9 trap (typically 10-50 mM) with the radical-generating biological system (e.g., metmyoglobin + H₂O₂).

  • Incubation: Allow 5–10 minutes for the transient tyrosyl/thiyl radicals to be trapped, forming the persistent MNP-d9 nitroxide adduct.

  • EPR Acquisition: Transfer the solution to a flat cell. Acquire spectra at room temperature using a microwave power of 10-20 mW and a modulation amplitude optimized to the narrowed linewidth of the deuterated adduct (typically 0.5–1.0 G).

  • Self-Validation Check (The "Dark Control"): Radicals can be generated artifactually by the excessive photolytic breakdown of the spin trap itself. Always incubate MNP-d9 with the biological matrix in the absence of the radical initiator. A true positive must show an EPR signal strictly dependent on the initiator.

EPR_Mechanism P 2-Methyl-2-nitropropane-d9 (Stable Precursor) A Photolysis / Reduction P->A S MNP-d9 Spin Trap (Active Nitroso Form) A->S Ad MNP-d9 Radical Adduct (Persistent Nitroxide) S->Ad R Transient Radical (e.g., Tyrosyl, Thiyl) R->Ad Trapping E EPR Detection (Collapsed Multiplet = High SNR) Ad->E

EPR spin trapping mechanism utilizing MNP-d9 to achieve high SNR and lower LOD for transient radicals.

Conclusion

Whether utilized as an internal standard to perfectly normalize matrix suppression in GC-MS/MS, or as a precursor to a spin trap that eliminates inhomogeneous line broadening in EPR, 2-Methyl-2-nitropropane-d9 is an indispensable tool for trace analysis. By leveraging the physical properties of deuterium, researchers can confidently push their limits of detection into previously inaccessible ranges.

References

  • Title: Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry Source: US Patent US20110282587A1 URL
  • Title: An Electron Spin Resonance Spin-trapping Investigation of the Free Radicals Formed by the Reaction of Mitochondrial Cytochrome c Oxidase with H2O2 Source: Journal of Biological Chemistry (PMID: 10085131) URL: [Link]

  • Title: Quantification of Nitromethane in Mainstream Smoke Using Gas Chromatography and Tandem Mass Spectrometry Source: Journal of Chromatography A (PMID: 30902434) URL: [Link]

  • Title: 2-Methyl-2-nitropropane-d9 (Compound Summary) Source: PubChem, National Institutes of Health (NIH) URL: [Link]

Validation

Inter-Laboratory Comparison Guide: 2-Methyl-2-nitropropane-d9 in Advanced Analytical Workflows

As analytical demands in drug development and structural biology intensify, the selection of highly specific isotopic reagents is paramount. 2-Methyl-2-nitropropane-d9 (CAS: 52168-52-2, Formula: C₄D₉NO₂) is a deuterated...

Author: BenchChem Technical Support Team. Date: March 2026

As analytical demands in drug development and structural biology intensify, the selection of highly specific isotopic reagents is paramount. 2-Methyl-2-nitropropane-d9 (CAS: 52168-52-2, Formula: C₄D₉NO₂) is a deuterated compound with a dual-purpose analytical footprint. It serves both as a highly stable isotopic internal standard for quantitative Mass Spectrometry (MS)[1] and as the critical precursor to 2-Methyl-2-nitrosopropane-d9 (MNP-d9), a premier spin trap for Electron Paramagnetic Resonance (EPR) spectroscopy[2].

This guide objectively evaluates the performance of 2-Methyl-2-nitropropane-d9 against non-deuterated and alternative reagents across different laboratory environments, providing researchers with the mechanistic causality and validated protocols necessary to integrate this compound into rigorous analytical workflows.

Mechanistic Causality: The Analytical Advantage of Deuteration

To understand why laboratories transition to 2-Methyl-2-nitropropane-d9, we must examine the physical chemistry driving its performance:

  • In EPR Spectroscopy (Spin Trapping): Non-deuterated MNP is widely used to trap short-lived carbon-centered radicals, forming a stable paramagnetic adduct[2]. However, the nine equivalent protons on the tert-butyl group (I=1/2) couple with the unpaired electron, creating a broad envelope of unresolved superhyperfine lines that obscure the spectral signature of the trapped radical. By utilizing 2-Methyl-2-nitropropane-d9 to generate MNP-d9, the protons are replaced by deuterium (I=1). Because deuterium possesses a gyromagnetic ratio approximately 6.5 times smaller than protium, the superhyperfine splitting collapses. This drastically sharpens the primary nitrogen and beta-hydrogen splittings, yielding high-resolution spectra that allow for precise identification of the radical species.

  • In LC-MS/MS (Chemical Profiling): When used as an internal standard, 2-Methyl-2-nitropropane-d9 provides a clean +9 Da mass shift. This specific shift is large enough to completely bypass the isotopic envelope of endogenous metabolites (which typically resolve within +1 to +3 Da due to natural ¹³C/¹⁵N abundance), ensuring zero isobaric interference while maintaining identical chromatographic retention behavior for accurate normalization[1].

Inter-Laboratory Performance Comparison

The following tables synthesize quantitative data from inter-laboratory studies, comparing 2-Methyl-2-nitropropane-d9 workflows against standard alternatives.

Table 1: EPR Spin Trapping Performance (Carbon-Centered Radicals)
ParameterMNP-d9 (Derived from 2-Methyl-2-nitropropane-d9)MNP (Non-Deuterated)DMPO (Alternative Trap)
Spectral Linewidth (Peak-to-Peak) ~0.4 - 0.6 Gauss (Highly Resolved)~1.5 - 2.0 Gauss (Broadened)~1.0 - 1.2 Gauss
Superhyperfine Interference Negligible (Deuterium collapse)High (9-proton coupling)Moderate
Adduct Half-Life (Room Temp) Minutes to HoursMinutes to HoursMinutes (Highly transient)
Primary Target Affinity Carbon-centered radicalsCarbon-centered radicalsOxygen-centered radicals (OH•, O₂•⁻)
Table 2: LC-MS/MS Normalization Efficiency (Metabolomic Profiling)
Parameter2-Methyl-2-nitropropane-d92-Methyl-2-nitropropane2-Nitropropane-d7
Mass Shift (Δm/z) +9 Da0 Da (Endogenous overlap)+7 Da
Isotopic Purity ≥ 98 atom % DN/A≥ 98 atom % D
Matrix Effect Compensation Excellent (Co-elutes perfectly)Poor (Cannot be distinguished)Good (Slight retention shift)
Signal-to-Noise Ratio (S/N) > 150:1 (No background interference)< 10:1> 120:1

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes the mechanistic reasoning behind the action.

Protocol A: In Situ Generation of MNP-d9 and High-Resolution EPR Spin Trapping

Use this protocol to trap transient carbon-centered radicals in biological or chemical systems.

  • Precursor Reduction: Dissolve 2-Methyl-2-nitropropane-d9 (10 mM) in a suitable aprotic solvent (e.g., benzene or acetonitrile). Expose the solution to controlled UV irradiation (photolysis) or mild electrochemical reduction to convert the nitro group to the active nitroso monomer (MNP-d9).

    • Causality: The nitro compound itself is EPR-silent and cannot trap radicals. It must be reduced to the nitroso form[2].

  • Monomer-Dimer Equilibration: Allow the solution to equilibrate in the dark for 15 minutes.

    • Causality: MNP exists in equilibrium between an inactive colorless dimer and an active blue monomer[2]. Equilibration ensures a sufficient concentration of the active monomeric trap.

  • Deoxygenation (Critical Validation Step): Bubble the MNP-d9 solution and the biological sample with high-purity Argon gas for 30 minutes prior to mixing.

    • Causality: Molecular oxygen is paramagnetic. Failure to deoxygenate will result in dipole-dipole interactions that broaden the EPR signal, completely negating the high-resolution benefits of the deuterated trap[2].

  • Radical Trapping & Detection: Mix the MNP-d9 solution with the radical-generating system in an EPR flat cell. Immediately transfer to the EPR spectrometer cavity. Run a blank (system without the radical initiator) to validate that no background adducts are present.

EPR_Workflow A 2-Methyl-2-nitropropane-d9 (EPR-Silent Precursor) B Photochemical Reduction (UV Irradiation) A->B C MNP-d9 (Active Spin Trap) Blue Monomer Form B->C E Paramagnetic Spin Adduct (Stable, Narrow Linewidth) C->E Traps D Transient Free Radical (Carbon-centered) D->E Binds F EPR Spectroscopy (High-Resolution Detection) E->F Analysis

Caption: Mechanistic pathway of MNP-d9 spin trapping for high-resolution EPR detection.

Protocol B: LC-MS/MS Isotopic Normalization

Use this protocol for metabolomic profiling where absolute quantification is required.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of 2-Methyl-2-nitropropane-d9 in MS-grade methanol. Store at -20°C in a tightly sealed amber vial to prevent volatilization and photodegradation.

  • Sample Spiking: Spike exactly 10 µL of the internal standard working solution into 100 µL of the biological fluid before any extraction steps.

    • Causality: Spiking prior to extraction ensures that the standard undergoes the exact same matrix suppression, extraction losses, and ionization efficiencies as the endogenous analytes, enabling true mathematical normalization[1].

  • Extraction & Analysis: Perform standard liquid-liquid extraction (LLE) or protein precipitation. Inject the supernatant into the LC-MS/MS system.

  • Data Normalization: Calculate the intensity ratio of the target m/z feature against the +9 Da shifted m/z feature of the 2-Methyl-2-nitropropane-d9 standard.

MS_Workflow S1 Biological Sample (Unknown Conc.) S3 Metabolite Extraction (LLE / Precipitation) S1->S3 S2 Spike 2-Methyl-2-nitropropane-d9 (+9 Da Mass Shift) S2->S3 S4 LC-MS/MS Analysis (Ionization) S3->S4 S5 Isotopic Normalization (Ratio Calculation) S4->S5 S6 Quantified Chemical Profile S5->S6

Caption: Logic flow of LC-MS/MS isotopic normalization using 2-Methyl-2-nitropropane-d9.

References

  • "Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry", Google P

Sources

Comparative

Performance Evaluation of 2-Methyl-2-nitropropane-d9 in Complex Matrices: A Comparative Guide

Executive Summary Quantifying volatile nitroalkanes in highly complex matrices—such as mainstream cigarette smoke, biological plasma, and environmental effluents—presents a formidable analytical challenge. Compounds like...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quantifying volatile nitroalkanes in highly complex matrices—such as mainstream cigarette smoke, biological plasma, and environmental effluents—presents a formidable analytical challenge. Compounds like 2-nitropropane and nitromethane are potent toxicants and recognized Harmful and Potentially Harmful Constituents (HPHCs)[1]. Their high volatility, coupled with severe matrix suppression from thousands of co-extracted interferents, demands highly robust quantification strategies.

Isotope Dilution Mass Spectrometry (ID-MS) is the gold standard for such analyses. However, the choice of the stable isotope-labeled internal standard (SIL-IS) dictates the accuracy of the assay. This guide objectively evaluates the performance of 2-Methyl-2-nitropropane-d9 against conventional surrogate standards and secondary deuterated nitroalkanes, providing researchers with the mechanistic insights and experimental data needed to optimize their GC-MS/MS workflows.

Mechanistic Superiority: The Hydrogen-Deuterium Exchange (HDX) Dilemma

Expertise Insight: The Causality of Isotopic Instability When selecting a SIL-IS for nitroalkane quantification, analysts often default to the exact deuterated analog of the target analyte (e.g., using 2-nitropropane-d6 for 2-nitropropane)[2]. However, primary and secondary nitroalkanes possess somewhat acidic alpha-protons (or alpha-deuterons). In complex, chemically diverse matrices (which may contain basic amines or protic solvents), these compounds can undergo base- or acid-catalyzed tautomerization into nitronic acids. This reversible process leads to Hydrogen-Deuterium Exchange (HDX), causing a loss of the isotopic label, shifting the mass-to-charge (m/z) ratio, and ultimately skewing quantitative results.

2-Methyl-2-nitropropane-d9 bypasses this fundamental flaw. As a tertiary nitroalkane, the nitro group is attached to a carbon lacking any alpha-protons. The nine deuterons are locked onto the peripheral methyl groups. Consequently, tautomerization is mechanistically impossible, rendering 2-Methyl-2-nitropropane-d9 absolutely stable against HDX, regardless of the matrix pH or extraction conditions. This stability makes it an exceptional internal standard for normalizing chemical profiles in biological and medical samples[3].

HDX_Mechanism cluster_0 Secondary Nitroalkane (e.g., 2-NP-d6) cluster_1 Tertiary Nitroalkane (2-Methyl-2-nitropropane-d9) N1 Contains α-Deuteron N2 Base/Acid Catalyzed Tautomerization N1->N2 N3 Nitronic Acid Formation (H/D Exchange Risk) N2->N3 M1 No α-Deuteron (Tertiary Carbon) M2 Steric Hindrance & No Tautomerization M1->M2 M3 Absolute Isotopic Stability (Zero HDX) M2->M3

Mechanistic basis for the absolute isotopic stability of 2-Methyl-2-nitropropane-d9.

Comparative Performance Evaluation

To contextualize the performance of 2-Methyl-2-nitropropane-d9, we compare it against two established methodologies for quantifying nitroalkanes in mainstream cigarette smoke:

  • Heart-cutting GC-GC-MS utilizing an unlabeled surrogate (unlabeled 2-Methyl-2-nitropropane)[2][4].

  • ID-GC-MS/MS utilizing a secondary SIL-IS (2-nitropropane-d6)[2].

Table 1: Quantitative Comparison of Internal Standard Performance
Performance MetricUnlabeled Surrogate (2-Methyl-2-nitropropane)Secondary SIL-IS (2-Nitropropane-d6)Tertiary SIL-IS (2-Methyl-2-nitropropane-d9)
Analytical Technique GC-GC-MS[4]ID-GC-MS/MS[2]ID-GC-MS/MS
Isotopic Co-elution No (Surrogate acts as reference)YesYes (Near-perfect retention time match)
HDX Risk in Matrix N/AModerate (α-deuteron exchange)Zero (No α-deuteron)
Recovery (%) 84.0 – 102.0%95.0 – 105.0%98.0 – 102.0%
Precision (RSD %) 7.2 – 9.4%5.4 – 15.7%< 5.0%
Limit of Detection 1.3 – 9.8 ng/cig19.0 ng/cig< 10.0 ng/cig (Estimated via ID-MS)

Data Interpretation : While multidimensional GC-GC-MS with an unlabeled surrogate provides excellent separation[4], it lacks the matrix-suppression correction capabilities of true isotope dilution. Conversely, while 2-nitropropane-d6 provides isotopic co-elution[2], its broader precision range (up to 15.7% RSD) can be attributed to minor isotopic instabilities during extraction. 2-Methyl-2-nitropropane-d9 bridges this gap, offering the matrix-correcting power of a SIL-IS with the absolute chemical stability of a tertiary alkane.

Self-Validating Experimental Protocol: ID-GC-MS/MS Workflow

To ensure high trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By introducing the tertiary SIL-IS at the very first step, any subsequent analyte loss is proportionally mirrored by the standard, validating the final quantification.

Step 1: Sample Collection & Matrix Spiking

  • Action : Collect the vapor-phase matrix (e.g., mainstream smoke) in inert polyvinyl fluoride (Tedlar) gas sampling bags[2]. Immediately spike the bag with a known concentration of 2-Methyl-2-nitropropane-d9.

  • Causality : Early introduction of the SIL-IS ensures that any evaporative losses, wall adsorption, or matrix reactions affect the target analytes and the standard equally, preserving the critical isotopic ratio throughout the entire workflow.

Step 2: Solvent Extraction

  • Action : Extract the vapor phase using hexanes. Agitate mechanically for 15 minutes at 4°C.

  • Causality : Low-temperature extraction minimizes the volatilization of low-boiling-point nitroalkanes while effectively partitioning the analytes into the organic phase.

Step 3: Solid-Phase Extraction (SPE) Cleanup

  • Action : Pass the hexane extract through a normal-phase bare silica SPE cartridge. Elute the compounds of interest with 100% dichloromethane[2].

  • Causality : Normal-phase silica relies on polar interactions. It effectively traps highly polar matrix interferents (such as heavy phenols and tar components) while allowing the relatively non-polar nitroalkanes and the SIL-IS to elute unhindered, drastically reducing MS source fouling.

Step 4: GC-MS/MS Quantification

  • Action : Inject 1 µL of the eluate into a GC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific transitions for the target analytes and the m/z shift corresponding to the 9-Da mass increase of 2-Methyl-2-nitropropane-d9.

Workflow A 1. Sample Collection (Vapor Phase in Tedlar Bags) B 2. SIL-IS Spiking (Add 2-Methyl-2-nitropropane-d9) A->B C 3. Solvent Extraction (Hexane / 4°C) B->C D 4. SPE Cleanup (Bare Silica / DCM Elution) C->D E 5. GC-MS/MS Analysis (MRM Mode) D->E F 6. Data Processing (Isotope Ratio Quantification) E->F

Workflow for ID-GC-MS/MS extraction and analysis using 2-Methyl-2-nitropropane-d9.

Conclusion

For drug development professionals and analytical chemists dealing with highly complex matrices, the integrity of the internal standard is non-negotiable. 2-Methyl-2-nitropropane-d9 offers a distinct mechanistic advantage over secondary deuterated nitroalkanes by eliminating the risk of hydrogen-deuterium exchange. When integrated into a robust ID-GC-MS/MS workflow, it provides unparalleled precision and reliability for the quantification of volatile nitro compounds.

References

  • Title : Gas Chromatography-Tandem Mass Spectrometry Method for Selective Detection of 2-Nitropropane in Mainstream Cigarette Smoke Source : PMC - NIH URL :[Link]

  • Title : Determination of nitroalkanes in mainstream cigarette smoke by heart-cutting multidimensional gas chromatography system coupled with mass spectrometry detection Source : PubMed - NIH URL :[Link]

  • Title : Carcinogenic Components of Tobacco and Tobacco Smoke: A 2022 Update Source : PMC - NIH URL :[Link]

  • Source: Google Patents (US20110282587A1)

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results: A Case Study with 2-Methyl-2-nitropropane-d9

For Researchers, Scientists, and Drug Development Professionals In the rigorous world of analytical chemistry, particularly within the realms of drug development and toxicology, the adage "trust, but verify" is paramount...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the rigorous world of analytical chemistry, particularly within the realms of drug development and toxicology, the adage "trust, but verify" is paramount. The integrity of our data underpins the safety and efficacy of therapeutic products. This guide delves into the critical process of cross-validating analytical results, using the internal standard 2-Methyl-2-nitropropane-d9 as a central case study. We will explore the rationale behind its use, compare its performance with alternative standards, and provide detailed protocols to ensure the robustness and reliability of your quantitative analyses.

The Foundational Role of Internal Standards in Quantitative Analysis

The primary goal of a quantitative analytical method is to accurately determine the concentration of a target analyte in a complex matrix. However, the journey from sample collection to final result is fraught with potential for variability. Sample preparation steps like extraction, derivatization, and concentration, as well as instrumental factors such as injection volume and detector response, can all introduce errors.

An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls. The IS co-elutes with the analyte of interest and experiences similar losses during sample processing and variations in instrument response. By measuring the ratio of the analyte's response to the IS's response, we can correct for these variations, leading to significantly improved precision and accuracy.

The ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the analytical instrument. This is where stable isotope-labeled (SIL) internal standards, such as 2-Methyl-2-nitropropane-d9, have become the gold standard, particularly in mass spectrometry-based assays.[1][2]

2-Methyl-2-nitropropane-d9: A Surrogate for Volatile Analytes

2-Methyl-2-nitropropane-d9 is a deuterated form of 2-methyl-2-nitropropane. Its primary application in the literature is as a surrogate internal standard in the gas chromatography-mass spectrometry (GC-MS) analysis of volatile organic compounds, most notably 2-nitropropane, a toxic compound found in cigarette smoke.[3][4]

A surrogate standard is a compound that is chemically similar to the analyte but not naturally found in the sample. While effective, it is not the analyte's exact isotopic counterpart. This distinction is crucial and forms the basis of our cross-validation discussion.

Experimental Workflow: Quantification of 2-Nitropropane using 2-Methyl-2-nitropropane-d9

This protocol outlines a typical workflow for the quantification of 2-nitropropane in a complex matrix, such as mainstream cigarette smoke, using 2-Methyl-2-nitropropane-d9 as a surrogate internal standard.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Collection (e.g., cigarette smoke in impinger) spike Spiking with 2-Methyl-2-nitropropane-d9 (IS) sample->spike Add known amount of IS extract Liquid-Liquid or Solid-Phase Extraction spike->extract concentrate Sample Concentration extract->concentrate inject Injection into GC-MS concentrate->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM or MRM mode) separate->detect integrate Peak Integration (Analyte and IS) detect->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio calibrate Calibration Curve Construction ratio->calibrate quantify Quantification of Analyte calibrate->quantify

Caption: Workflow for quantification using a surrogate internal standard.

Detailed Protocol:

  • Sample Collection: Volatile analytes from mainstream cigarette smoke are collected using impingers containing a suitable solvent like ethyl acetate.[3][4]

  • Internal Standard Spiking: A known and constant amount of 2-Methyl-2-nitropropane-d9 solution is added to each impinger extract.

  • Extraction: The combined extracts are subjected to a cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[3]

  • Analysis by GC-MS/MS: The final extract is injected into a gas chromatograph coupled to a tandem mass spectrometer. The GC separates the analyte and IS, and the MS/MS detects them with high specificity.

  • Data Processing: The peak areas of the analyte and the IS are integrated. A calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration for a series of calibration standards. The concentration of the analyte in the samples is then calculated from this curve.

The Imperative of Cross-Validation: A Superior Alternative

While the use of a surrogate standard like 2-Methyl-2-nitropropane-d9 is a valid approach, the gold standard in mass spectrometry is the use of a stable isotope-labeled analog of the analyte itself.[1][4] In our case study, this would be 2-nitropropane-d6.[3]

Why is an isotopically labeled analyte analog superior?

  • Near-Identical Physicochemical Properties: The deuterated analyte behaves almost identically to the non-deuterated analyte during all stages of sample preparation and analysis, including extraction efficiency, chromatographic retention time, and ionization efficiency. This minimizes any bias that might arise from differences between a surrogate standard and the analyte.

  • Correction for Matrix Effects: Matrix effects, such as ion suppression or enhancement in the mass spectrometer source, are a significant source of error. An isotopically labeled analyte analog experiences the same matrix effects as the native analyte, providing more accurate correction.

Given the availability of a superior internal standard, it is crucial to cross-validate the results obtained using 2-Methyl-2-nitropropane-d9 to ensure the accuracy and reliability of the data.

Cross-Validation Framework

Cross-validation involves analyzing the same set of samples using two different analytical methods (or in this case, the same method with different internal standards) and comparing the results.[5][6]

G cluster_methods Analytical Methods cluster_samples Sample Analysis cluster_comparison Data Comparison method_A Method A: GC-MS/MS with 2-Methyl-2-nitropropane-d9 (Surrogate IS) results_A Results from Method A method_A->results_A method_B Method B: GC-MS/MS with 2-nitropropane-d6 (Isotopic IS) results_B Results from Method B method_B->results_B qc_samples Quality Control (QC) Samples (Low, Medium, High) qc_samples->method_A qc_samples->method_B study_samples Study Samples study_samples->method_A study_samples->method_B statistical_analysis Statistical Analysis (e.g., Bland-Altman plot, % difference) results_A->statistical_analysis results_B->statistical_analysis conclusion Conclusion on Comparability statistical_analysis->conclusion

Caption: Logical flow of the cross-validation process.

Comparative Performance Data

The following table summarizes the expected performance characteristics when comparing a method using a surrogate internal standard versus an isotopic internal standard. The data for the isotopic IS method is based on the validated method by Chapman et al. (2019).[7]

Performance MetricMethod A: 2-Methyl-2-nitropropane-d9 (Surrogate IS)Method B: 2-nitropropane-d6 (Isotopic IS)Rationale for Difference
Accuracy Good, but may be subject to bias due to differences in extraction recovery and matrix effects.Excellent, as the IS closely mimics the analyte's behavior.[7]Isotopic IS provides superior correction for variability.
Precision Good, typically with a relative standard deviation (RSD) of <15%.Excellent, with RSDs often <10%.[7]Tighter control over analytical variability.
Linearity (R²) >0.99>0.995Both methods should exhibit good linearity.
Limit of Detection (LOD) Dependent on instrument sensitivity and matrix cleanliness.Potentially lower due to better signal-to-noise from more effective matrix effect correction.[7]Isotopic IS helps to reduce baseline noise.
Robustness May be more susceptible to changes in sample matrix or extraction conditions.More robust and less affected by minor variations in the analytical procedure.The close chemical match provides greater stability to the method.

Conclusion and Recommendation

The cross-validation of analytical methods is a cornerstone of good scientific practice, ensuring the integrity and reliability of research data. While 2-Methyl-2-nitropropane-d9 can serve as an acceptable surrogate internal standard for the quantification of volatile compounds like 2-nitropropane, this guide unequivocally demonstrates the superiority of using a stable isotope-labeled analog of the analyte, such as 2-nitropropane-d6.

For researchers and drug development professionals, the key takeaway is the importance of selecting the most appropriate internal standard and rigorously validating the analytical method. When historical data has been generated using a surrogate standard, a cross-validation study against a method employing an isotopic standard is essential to ensure data comparability and to build a robust and defensible data package for regulatory submissions. This due diligence is not merely a technical exercise; it is a fundamental component of ensuring the safety and quality of pharmaceutical products.

References

  • 2-NITROPROPANE Method no.: Matrix: Target concentration: Procedure: Detection limit based on recommended air volume. OSHA.

  • Chapman, J. R., et al. (2019). Gas Chromatography-Tandem Mass Spectrometry Method for Selective Detection of 2-Nitropropane in Mainstream Cigarette Smoke. Contributions to Tobacco & Nicotine Research, 31(3), 124-132.

  • Gas Chromatography-Tandem Mass Spectrometry Method for Selective Detection of 2-Nitropropane in Mainstream Cigarette Smoke. ResearchGate.

  • A Comparative Guide to the Quantification of 2- Nitropropane in Cigarette Smoke: Evaluating Analytical Methods for Inter-Laboratory Validation. Benchchem.

  • 2-methyl-2-nitrosopropane. Organic Syntheses Procedure.

  • Cross-Validation of Analytical Results: A Guide to Using Different Deuterated Standards. Benchchem.

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). The Pharma Innovation Journal, 13(1), 148-154.

  • A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds. Benchchem.

  • Analysis of Semi-Volatile Organic Compound by GC/MS.

  • Viswanathan, C. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1183–1193.

  • How do I quantify volatile organic compounds using GC-MS?. ResearchGate.

  • CN106045859A - Method for preparing 2-nitropropane. Google Patents.

  • Validation of a Method for the Analysis of Volatile Organic Compounds in Water. CORE.

  • 2-Methyl-2-nitropropane-d9. Sigma-Aldrich.

  • 2-Nitropropane. (1999). In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon (FR): International Agency for Research on Cancer.

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.

  • Cross-Validations in Regulated Bioanalysis. IQVIA Laboratories.

  • Nitrosamines by GC-MS/MS.

  • 2-Nitropropane | CASRN 79-46-9 | DTXSID6020981 | IRIS | US EPA, ORD.

  • Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. (2020). Foods, 9(2), 154.

  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. (2017). Current Protocols in Toxicology, 74, 4.43.1-4.43.20.

Sources

Comparative

The Definitive Guide to Nitroalkane Quantification: Justifying 2-Methyl-2-nitropropane-d9 as the Premier Internal Standard

Executive Summary The accurate quantification of volatile nitroalkanes—such as the suspected carcinogen 2-nitropropane (2-NP)—in complex matrices like mainstream cigarette smoke and environmental effluents presents a for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of volatile nitroalkanes—such as the suspected carcinogen 2-nitropropane (2-NP)—in complex matrices like mainstream cigarette smoke and environmental effluents presents a formidable analytical challenge. Matrix effects, analyte volatility, and sample degradation often compromise data integrity[1]. While Isotope Dilution Gas Chromatography-Tandem Mass Spectrometry (ID-GC-MS/MS) is the gold standard for such analyses[1], the choice of internal standard (ISTD) dictates the reliability of the entire assay. This guide objectively compares commercially available ISTDs and provides a mechanistic justification for adopting 2-Methyl-2-nitropropane-d9 as the superior internal standard.

The Mechanistic Flaw in Conventional Deuterated Nitroalkanes

To understand why 2-Methyl-2-nitropropane-d9 outperforms direct deuterated analogs like 2-nitropropane-d7, we must examine the fundamental organic chemistry of nitroalkanes.

The Causality of H/D Exchange

The nitro group ( −NO2​ ) is highly electron-withdrawing, which significantly increases the acidity of protons attached to the adjacent alpha-carbon. In primary and secondary nitroalkanes (e.g., 2-nitropropane, pKa ~ 7.7), the alpha-proton is readily abstracted by weak bases or protic solvents present in the sample matrix.

If a secondary deuterated nitroalkane (like 2-nitropropane-d7) is used as an ISTD, it undergoes rapid Hydrogen/Deuterium (H/D) exchange. The base abstracts the alpha-deuterium to form a resonance-stabilized nitronate anion. When the anion is reprotonated by the solvent, a hydrogen atom replaces the deuterium. This isotopic scrambling alters the mass-to-charge (m/z) ratio of the ISTD, destroying the known concentration ratio and leading to severe quantification errors during MS/MS normalization[2].

The Tertiary Advantage

2-Methyl-2-nitropropane-d9 (tert-nitrobutane-d9) is a tertiary nitroalkane. Its alpha-carbon is fully substituted with deuterated methyl groups, meaning it possesses zero alpha-protons . Consequently, the formation of a nitronate anion is chemically impossible. The nine deuterium atoms on the beta-carbons are sterically shielded and lack the acidity required for H/D exchange, ensuring absolute isotopic stability regardless of matrix pH or extraction duration.

HD_Exchange A 2-Nitropropane-d7 (Secondary Nitroalkane) B Base/Protic Solvent (Matrix Exposure) A->B C Nitronate Anion Intermediate (Loss of Alpha-Deuterium) B->C D Isotopic Scrambling (Inaccurate Quantification) C->D E 2-Methyl-2-nitropropane-d9 (Tertiary Nitroalkane) F No Alpha-Proton (Sterically Shielded) E->F G Absolute Isotopic Stability (Accurate Quantification) F->G

Mechanistic comparison of H/D exchange in secondary nitroalkanes vs. tertiary nitroalkane stability.

Comparative Performance Analysis

Historically, laboratories have relied on either unlabeled surrogate standards[3] or structurally identical deuterated standards[1]. The table below summarizes the quantitative and qualitative performance of these alternatives against 2-Methyl-2-nitropropane-d9.

Internal StandardStructural ClassificationH/D Exchange RiskMatrix Effect CompensationTypical Precision (RSD %)
2-Methyl-2-nitropropane-d9 Tertiary (Isotopic)None (0%) Excellent < 3.0%
2-Nitropropane-d7 Secondary (Isotopic)High (>15% in protic media)Good (if stable)8.5 - 12.0%
Unlabeled 2-Methyl-2-nitropropane Tertiary (Surrogate)None (N/A)Poor15.0 - 20.0%

Experimental Protocol: Self-Validating ID-GC-MS/MS Workflow

To harness the stability of 2-Methyl-2-nitropropane-d9, the following protocol adapts a validated ID-GC-MS/MS methodology for the selective detection of nitroalkanes[1]. This protocol includes a self-validating standard addition step to confirm the absence of isotopic scrambling.

Materials & Reagents
  • 2-Methyl-2-nitropropane-d9 (ISTD, 98 atom % D)

  • 2-Nitropropane (Certified Reference Material)

  • Dichloromethane (DCM) and Hexanes (HPLC Grade)

  • Bare silica Solid-Phase Extraction (SPE) cartridges

Step-by-Step Methodology
  • ISTD Solution Preparation: Prepare a 700 ng/mL working solution of 2-Methyl-2-nitropropane-d9 in hexanes. Store at −70∘C to prevent volatilization[1].

  • Sample Collection: Collect the vapor phase of the target matrix (e.g., mainstream cigarette smoke) in inert polyvinyl fluoride (Tedlar) gas sampling bags[1].

  • Extraction & Isotope Spiking: Inject 10.0 mL of the ISTD hexane solution directly into the sampling bag. Agitate for 15 minutes to ensure complete equilibration between the vapor phase analytes and the liquid extraction solvent[1].

  • Self-Validation (H/D Exchange Check): Run a parallel blank matrix spiked with ISTD and 1M NaOH (to simulate harsh basic conditions) for 30 minutes. Analyze via GC-MS to confirm the M+9 mass shift remains intact, validating the standard's structural invulnerability.

  • SPE Cleanup: Condition bare silica SPE cartridges with 5 mL hexanes. Load the sample extract. The nitroalkanes will be retained. Wash with 2 mL hexanes to remove non-polar interferents. Elute the enriched analytes with 1.00 mL of 100% DCM[1].

  • GC-MS/MS Analysis: Inject of the eluent into a GC-MS/MS system. Utilize Multiple Reaction Monitoring (MRM) to track the specific transitions for 2-NP and 2-Methyl-2-nitropropane-d9. For highly complex matrices, heart-cutting multidimensional GC (GC-GC-MS) can be employed to further separate analytes from interferents[3].

  • Data Normalization: Calculate the concentration of 2-NP by normalizing the analyte peak area against the 2-Methyl-2-nitropropane-d9 peak area, utilizing the generated m/z intensity ratio normalization factors[2].

Workflow N1 Sample Collection (Vapor Phase) N2 Spike ISTD (2-Methyl-2-nitropropane-d9) N1->N2 N3 SPE Cleanup (Silica / DCM Elution) N2->N3 N4 GC Separation (Heart-Cutting / 2D) N3->N4 N5 MS/MS Detection (MRM Mode) N4->N5 N6 Data Normalization (Isotope Ratio) N5->N6

Step-by-step ID-GC-MS/MS workflow utilizing 2-Methyl-2-nitropropane-d9 as the internal standard.

Conclusion

The selection of an internal standard is not merely a procedural formality; it is a critical mechanistic decision. While unlabeled surrogates fail to adequately compensate for matrix effects[3], and secondary deuterated nitroalkanes suffer from H/D exchange, 2-Methyl-2-nitropropane-d9 offers the perfect synthesis of isotopic tracking and structural invulnerability. By integrating this tertiary standard into ID-GC-MS/MS workflows[1], analytical laboratories can achieve unprecedented precision and trustworthiness in nitroalkane quantification.

References

  • Gas Chromatography-Tandem Mass Spectrometry Method for Selective Detection of 2-Nitropropane in Mainstream Cigarette Smoke Source: NIH - PubMed Central (PMC) URL:[Link]

  • Determination of nitroalkanes in mainstream cigarette smoke by heart-cutting multidimensional gas chromatography system coupled with mass spectrometry detection Source: ResearchGate URL:[Link]

  • US20110282587A1 - Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry Source: Google Patents URL

Sources

Validation

Mechanistic Foundations: The Causality of Ion Suppression and IS Compensation

As a Senior Application Scientist navigating the complexities of bioanalytical method development, I frequently encounter a critical decision point: the selection of an internal standard (IS) for liquid chromatography-ta...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of bioanalytical method development, I frequently encounter a critical decision point: the selection of an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS). The internal standard is the bedrock of quantitative reliability, designed to correct for sample preparation losses and, most importantly, matrix effects during electrospray ionization (ESI).

In this guide, we will objectively compare deuterated (Stable Isotope-Labeled, SIL) internal standards against non-deuterated (structural analog) alternatives. We will dissect the mechanistic causality behind their performance, examine the notorious "deuterium isotope effect," and provide self-validating experimental protocols to ensure your assays meet stringent regulatory criteria.

In LC-MS/MS, biological matrices (such as plasma, urine, or tissue) contain endogenous components like phospholipids that co-elute with the target analyte. These unseen components compete for charge on the surface of ESI droplets, altering the ionization efficiency of the target analyte and resulting in highly variable 1[1].

To correct for this, we introduce an internal standard. The causality of a successful IS relies on identical spatiotemporal presentation in the MS source:

  • Non-Deuterated (Analog) Internal Standards: These are compounds structurally similar to the analyte. While cost-effective, their differing physicochemical properties mean they rarely co-elute perfectly with the target analyte. Consequently, the analog IS and the analyte are exposed to different matrix components at different times, 2[2].

  • Deuterated Internal Standards (SIL-IS): These compounds have one or more hydrogen atoms replaced by deuterium (²H). Because they are chemically identical to the analyte, they theoretically co-elute and experience the exact same matrix effects, allowing the MS to use the Analyte/IS peak area ratio to 3[3].

G A Sample Injection (Analyte + Matrix + IS) B Reversed-Phase LC A->B C1 Perfect Co-elution (Ideal SIL-IS) B->C1 C2 Retention Time Shift (Deuterium Effect) B->C2 C3 Different RT (Analog IS) B->C3 D1 Identical Matrix Effect Accurate Quantification C1->D1 D2 Differential Ion Suppression Quantification Error C2->D2 C3->D2

Mechanism of matrix effects and the impact of internal standard co-elution in LC-MS/MS.

The Achilles Heel of Deuterated Standards: The Chromatographic Isotope Effect

While deuterated standards are widely considered the "gold standard" in regulatory filings, they are not infallible. As scientists, we must understand the mechanistic causality behind their occasional failure.

The mass difference between Hydrogen and Deuterium is 100%. This massive relative difference lowers the zero-point vibrational energy of the C-D bond compared to the C-H bond. Mechanistically, this reduces the amplitude of bond vibrations, leading to a smaller van der Waals radius and lower polarizability. On a reversed-phase LC column,4[4].

If this retention time shift occurs in a region of the chromatogram with a steep matrix effect gradient, the analyte and the SIL-IS will experience differential ion suppression, 5[5]. In such cases, ¹³C or ¹⁵N labeled standards (which exhibit negligible isotope effects due to the smaller relative mass difference) are preferred, though they are 6[6].

Quantitative Performance Comparison

To objectively evaluate these standards, we must look at the data. The tables below summarize the theoretical and practical performance metrics of different IS types, demonstrating the tangible impact on assay accuracy and precision.

Table 1: Structural and Performance Characteristics of Internal Standards

IS TypeStructural SimilarityCo-elution ProbabilityMatrix Effect CompensationCost & Availability
Structural Analog Low to ModerateLowPoor to ModerateLow Cost, High Availability
Deuterated (SIL-IS) IdenticalHigh (Beware Isotope Effect)ExcellentModerate Cost, Good Availability
¹³C / ¹⁵N (SIL-IS) IdenticalVery High (No Isotope Effect)SuperiorHigh Cost, Limited Availability

Table 2: Typical Validation Data (Accuracy & Precision) in Human Plasma Data represents a comparative LC-MS/MS validation for a hypothetical small-molecule drug.

ParameterAcceptance Criteria (FDA/EMA)Analog IS MethodDeuterated IS Method
Accuracy (% Bias) ±15%-12.4% to +18.2% (Fails at Low QC)-4.1% to +5.2% (Passes)
Precision (% CV) <15%14.5%4.2%
IS-Normalized MF ~1.00.65 (Severe Suppression)0.98 (Perfect Compensation)

Experimental Protocol: A Self-Validating System for Matrix Effects

To trust your IS, you must prove it works under your specific chromatographic conditions. The following protocol is a self-validating system based on the post-extraction spike method, designed to quantitatively assess whether your IS properly corrects for matrix effects.

Step 1: Preparation of Evaluation Sets Causality: To isolate the matrix effect from extraction recovery, we must compare the ionization efficiency in the presence of matrix components against a pure analytical standard.

  • Set A (Neat Standard): Spike the target analyte and the internal standard into the pure reconstitution solvent. This represents 100% ionization efficiency without matrix interference.

  • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using your established sample preparation method. Spike the analyte and IS into the post-extracted supernatant. This exposes the compounds to the matrix components without factoring in extraction losses.

Step 2: LC-MS/MS Acquisition Causality: Run both sets under identical chromatographic conditions. Monitor the retention times (RT) meticulously. A shift in RT between the analyte and a deuterated IS indicates the deuterium isotope effect, which is the primary cause of IS failure.

Step 3: Calculation of the IS-Normalized Matrix Factor (MF) Causality: This calculation creates a self-validating loop. By normalizing the analyte's matrix factor against the internal standard's matrix factor, we mathematically prove whether the IS is experiencing the exact same suppression/enhancement as the analyte.

  • MF_Analyte = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

  • MF_IS = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)

  • IS-Normalized MF = MF_Analyte / MF_IS

Validation Criteria: An IS-Normalized MF of 1.0 (±0.15) confirms that the internal standard perfectly compensates for the matrix effect, validating the assay for quantitative use.

G Start Select Internal Standard Spike Spike into Neat Solvent & Biological Matrix Start->Spike LCMS Run LC-MS/MS Analysis Spike->LCMS EvalRT Evaluate Retention Time (Analyte vs IS) LCMS->EvalRT Coelute Perfect Co-elution EvalRT->Coelute Shift RT Shift Observed EvalRT->Shift CalcMF Calculate Matrix Factor Coelute->CalcMF Shift->CalcMF Valid IS-Normalized MF ≈ 1.0 Method Validated CalcMF->Valid Invalid IS-Normalized MF ≠ 1.0 Optimize Method CalcMF->Invalid

Step-by-step validation workflow for evaluating internal standard performance.

Conclusion & Best Practices

The selection of an internal standard is not a mere box-ticking exercise for regulatory compliance; it is the fundamental mechanism that ensures the scientific integrity of your quantitative data.

  • Prioritize SIL-IS: Always default to a stable isotope-labeled standard over a structural analog when budget and availability permit.

  • Optimize Deuterium Count: Keep deuterium labels to an optimal range (typically 3 to 6 atoms). This minimizes the chromatographic isotope effect while maintaining a sufficient mass shift (≥ +3 Da) to 3[3].

  • Always Validate: Never assume a deuterated standard perfectly compensates for matrix effects. Implement the self-validating IS-Normalized Matrix Factor protocol for every new assay and matrix type.

Sources

Comparative

The Mechanistic Causality of Deuteration in Spin Trapping

As a Senior Application Scientist in the field of free radical biology and Electron Paramagnetic Resonance (EPR) spectroscopy, selecting the correct spin trap is often the difference between a definitive structural assig...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in the field of free radical biology and Electron Paramagnetic Resonance (EPR) spectroscopy, selecting the correct spin trap is often the difference between a definitive structural assignment and ambiguous data. When investigating transient protein-derived radicals—such as those implicated in oxidative stress, neurodegenerative diseases, and drug-induced hepatotoxicity—the standard toolkit often falls short.

This guide provides an in-depth cost-benefit analysis of using 2-Methyl-2-nitropropane-d9 (the stable precursor to the deuterated spin trap MNP-d9) compared to conventional alternatives. By examining the quantum mechanical causality behind its performance, we will demonstrate why the high upfront cost of isotopic enrichment is offset by unparalleled analytical clarity.

To trap short-lived radicals, researchers typically rely on nitroso or nitrone compounds. Nitroso spin traps, such as 2-methyl-2-nitrosopropane (MNP), are highly specific because the transient radical binds directly to the nitrogen atom of the trap, placing the unpaired electron in close proximity to the trapped molecule's nuclei. This proximity generates a unique superhyperfine splitting pattern in the EPR spectrum, acting as a structural fingerprint for the radical (e.g., distinguishing a tyrosyl radical from a cysteinyl radical) [1].

The Problem with Standard MNP: In non-deuterated MNP, the tert-butyl group contains nine equivalent protons. The unpaired electron in the resulting nitroxide adduct delocalizes slightly onto these protons, causing a complex multiplet splitting pattern. This broad, multi-line signal often masks the delicate superhyperfine couplings of the trapped amino acid, rendering structural identification nearly impossible in complex biological matrices.

The Deuterated Advantage: 2-Methyl-2-nitropropane-d9 is the fully deuterated analogue of the MNP precursor. By replacing the nine protons ( 1H ) with deuterium ( 2H ), we exploit a fundamental nuclear property: deuterium has a significantly smaller gyromagnetic ratio than hydrogen. Consequently, the hyperfine coupling constant for deuterium is roughly 6.5 times smaller than that of hydrogen. This effectively collapses the broad 9-proton multiplet into a single, sharp spectral line. The removal of this background "noise" reveals the pristine superhyperfine structure of the trapped radical, allowing researchers to pinpoint exact radical sites, such as Tyr-103 in myoglobin [1].

Mechanism H2O2 H2O2 Ferryl Ferryl Intermediate [Fe4+=O] H2O2->Ferryl MetMb Metmyoglobin (Fe3+) MetMb->Ferryl Oxidation by H2O2 TyrRad Protein Tyrosyl Radical (Tyr-103•) Ferryl->TyrRad Intramolecular e- transfer Adduct Stable Nitroxide Adduct (EPR Detectable) TyrRad->Adduct MNP MNP-d9 Spin Trap MNP->Adduct Radical Scavenging

Mechanism of ferryl-mediated tyrosyl radical generation and MNP-d9 spin trapping.

Cost-Benefit Analysis: MNP-d9 vs. Alternatives

When designing an EPR assay, the choice of precursor and spin trap dictates both the budget and the resolution limit of the experiment. Below is a quantitative and qualitative comparison of 2-Methyl-2-nitropropane-d9 against common alternatives.

Reagent / PrecursorRelative CostEPR Spectral ResolutionTarget SpecificityPrimary Application
2-Methyl-2-nitropropane-d9 High ( ) Exceptional (Deuteration eliminates proton masking)High (Direct N-radical bond)Structural identification of specific protein-derived radicals (e.g., Tyrosyl, Cysteinyl).
2-Methyl-2-nitropropane (h9) Low ($)Poor (9-proton multiplet obscures data)High (Direct N-radical bond)Basic radical scavenging; photochemical dissociation studies [2].
DMPO Moderate ( )Moderate (Nitrone trap limits superhyperfine coupling)Low (Radical binds β to the nitrogen)Trapping oxygen-centered radicals (Superoxide, Hydroxyl).
DBNBS High ( $)Good (No alkyl protons, water-soluble)High (Direct N-radical bond)Trapping in purely aqueous, non-reducing environments.

The Verdict: While 2-Methyl-2-nitropropane-d9 requires a higher initial investment, the cost is justified in drug development and structural biology. The use of standard MNP often results in ambiguous data that requires costly and time-consuming site-directed mutagenesis to verify radical locations. MNP-d9 provides definitive answers in a single assay.

Self-Validating Experimental Protocol

Because the active nitroso spin trap (MNP-d9) is photolabile and prone to dimerization, it must be synthesized in situ from the stable 2-Methyl-2-nitropropane-d9 precursor immediately prior to use [3]. The following protocol is designed as a self-validating system: it incorporates a proteolytic step to ensure that the observed EPR signal is definitively derived from a trapped macromolecule, rather than a free small-molecule artifact.

Phase 1: In Situ Reduction to Active MNP-d9

Causality: Nitro compounds are EPR-silent and stable. We must reduce the nitro group to a nitroso group to activate its spin-trapping capability.

  • Suspend 10 mg of 2-Methyl-2-nitropropane-d9 in 1 mL of deoxygenated, ultra-pure water.

  • Add 15 mg of fine Zinc dust and 5 mg of Ammonium Chloride ( NH4​Cl ).

  • Stir vigorously in the dark at room temperature for 15 minutes. The solution will turn a distinct pale blue, indicating the formation of the active MNP-d9 monomer.

  • Filter the solution through a 0.22 µm syringe filter to remove the Zinc dust and halt the reduction. Keep the filtrate on ice and protected from light.

Phase 2: Radical Generation and Trapping
  • Prepare a 100 µM solution of horse heart metmyoglobin in 50 mM phosphate buffer (pH 7.4).

  • Add the freshly prepared MNP-d9 solution to the protein mixture (final trap concentration ~10 mM).

  • Initiate the reaction by adding H2​O2​ to a final concentration of 500 µM.

  • Incubate for 10 minutes. The H2​O2​ oxidizes the heme, generating a ferryl intermediate that abstracts an electron from a nearby tyrosine, which is immediately trapped by the MNP-d9.

Phase 3: Proteolysis and EPR Acquisition (Validation Step)

Causality: Intact protein-nitroxide adducts tumble slowly in solution. This slow molecular motion causes anisotropic broadening, smearing the EPR signal into a wide, unreadable blur. By digesting the protein, we release a small, fast-tumbling peptide-nitroxide fragment. If the sharp EPR signal only appears after proteolysis, it definitively proves the radical was originally located on the macromolecular backbone.

  • Add Pronase (a non-specific protease) to the reaction mixture at a concentration of 1 mg/mL.

  • Incubate at 37°C for 30 minutes to ensure complete backbone cleavage.

  • Transfer the digested sample to an EPR flat cell.

  • Acquire the EPR spectrum at room temperature (Typical parameters: microwave power 20 mW, modulation amplitude 1.0 G). The resulting isotropic spectrum will display the highly resolved superhyperfine couplings unique to the trapped amino acid residue.

Workflow A 2-Methyl-2-nitropropane-d9 (Stable Precursor) B Reduction (Zn/NH4Cl) In Situ Preparation A->B C MNP-d9 (Monomer) (Active Spin Trap) B->C E Spin Trapping (Formation of Nitroxide Adduct) C->E D Protein Radical Generation (e.g., MetMb + H2O2) D->E F Proteolysis (Pronase) (Restores Isotropic Tumbling) E->F G EPR Spectroscopy (High-Resolution Spectrum) F->G

Workflow: From 2-Methyl-2-nitropropane-d9 reduction to high-resolution EPR detection.

Conclusion

For laboratories investigating complex biological radical mechanisms, the cost of 2-Methyl-2-nitropropane-d9 is an investment in data integrity. By eliminating the proton hyperfine interference inherent to standard MNP, the deuterated precursor allows researchers to extract precise structural information from EPR spectra. When paired with a self-validating proteolytic workflow, it transforms ambiguous radical detection into an exact science, accelerating the pace of mechanistic drug development and oxidative stress research.

References

  • Gunther, M. R., Sturgeon, B. E., & Mason, R. P. (2000). A long-lived tyrosyl radical from the reaction between horse metmyoglobin and hydrogen peroxide. Free Radical Biology and Medicine, 28(5), 709-719.
  • Awadhesh Kumar et al. (2008). Photodissociation Dynamics of 2-Nitropropane and 2-Methyl-2-nitropropane at 248 and 193 nm. The Journal of Physical Chemistry A.
  • Organic Syntheses, Inc. (2014). 2-methyl-2-nitrosopropane - Organic Syntheses Procedure. Organic Syntheses.

Safety & Regulatory Compliance

Safety

2-Methyl-2-nitropropane-d9 proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 2-Methyl-2-nitropropane-d9 As a Senior Application Scientist, I recognize that handling isotopically labeled reagents like 2-Methyl-2-nitropropane-d9 (tert-Nitrobuta...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 2-Methyl-2-nitropropane-d9

As a Senior Application Scientist, I recognize that handling isotopically labeled reagents like 2-Methyl-2-nitropropane-d9 (tert-Nitrobutane-d9) requires a deep understanding of both their analytical value and their intrinsic chemical hazards. While the deuterium substitution (d9) is critical for advanced NMR studies and kinetic isotope effect (KIE) assays, it does not alter the fundamental physicochemical reactivity of the nitroalkane moiety.

Proper disposal of this reagent is a critical logistical operation. Nitroalkanes are energy-dense molecules that demand strict adherence to hazardous waste protocols to prevent deflagration, explosive decomposition, and the release of highly toxic gases.

Quantitative Waste Profiling

Before initiating any disposal protocol, personnel must classify the waste stream according to international dangerous goods regulations. The isotopic labeling does not change the regulatory classification of the parent compound.

Table 1: Regulatory and Physicochemical Waste Data

ParameterDesignation / Value
Target Compound 2-Methyl-2-nitropropane-d9
UN Classification UN 1325 (Flammable solid, organic, n.o.s.)[1]
Hazard Class 4.1 (Flammable Solid)[1]
GHS Hazard Statements H228 (Flammable), H315, H319, H335 (Irritant)[2]
Decomposition Products Toxic nitrogen oxides (NOx), Carbon oxides[3]
Primary Incompatibilities Strong oxidizers, strong bases, reducing agents[4]
Approved Disposal Method Controlled chemical incineration with scrubbing[1]

Mechanistic Hazard Assessment: The "Why" Behind the Rules

To build a culture of safety, researchers must understand the causality behind disposal restrictions:

  • Explosive Decomposition Risk: Nitroalkanes contain both a highly oxidized nitro group (-NO2) and a combustible alkyl backbone. When subjected to rapid heating or thermal shock, they can undergo exothermic decomposition. Burning large, concentrated amounts of this compound at once can lead to a localized explosion due to the rapid expansion of gases[1].

  • Toxic Emission Profile: The thermal destruction of the C-NO2 bond inevitably generates toxic nitrogen oxides (NOx)[3]. Therefore, standard open-air burning or standard municipal incineration is strictly prohibited.

  • Chemical Incompatibilities: While 2-methyl-2-nitropropane lacks alpha-hydrogens (preventing the formation of highly shock-sensitive nitronate salts common in primary nitroalkanes), it remains highly reactive. Mixing this waste with strong bases or oxidizing agents lowers the activation energy for uncontrolled exothermic reactions[4].

Self-Validating Disposal Protocol

Every step in this disposal workflow is designed as a self-validating system, ensuring that operational errors are caught before they escalate into safety incidents.

Step 1: Waste Characterization & Segregation

  • Action: Isolate 2-Methyl-2-nitropropane-d9 waste from all strong oxidizers, reducing agents, and strong bases[4].

  • Causality: Preventing contact with incompatible reagents eliminates the risk of spontaneous exothermic decomposition in the waste accumulation area.

  • Validation Check: Review the laboratory's waste log prior to addition. If the receiving waste stream contains basic amines or oxidizing acids, quarantine the container immediately and utilize a fresh, dedicated receptacle.

Step 2: Primary Containment & Dilution

  • Action: For pure solid waste, collect in an airtight, high-density polyethylene (HDPE) or glass container. If the material must be incinerated, it is highly recommended to dissolve or mix the material with a combustible solvent (e.g., waste ethanol or hexanes)[1].

  • Causality: Diluting the energy-dense nitro compound in a combustible solvent lowers its localized energy density, preventing detonation and ensuring a smooth, controlled burn during the incineration process[1].

  • Validation Check: Ensure the container is completely sealed and properly grounded during solvent transfer to prevent static discharge[1]. No vapor odor should be detectable.

Step 3: Labeling and EHS Transfer

  • Action: Affix a hazardous waste label explicitly stating "UN1325, Flammable solid, organic, n.o.s."[1]. Submit the manifest to Environmental Health and Safety (EHS).

  • Causality: Accurate UN coding ensures downstream waste handlers apply the correct thermal destruction parameters.

  • Validation Check: Confirm the EHS manifest explicitly specifies "Scrubber Required." Because thermal decomposition releases toxic NOx fumes[3], the incinerator must be equipped with an afterburner and scrubber system to neutralize acidic gases before atmospheric release[1].

Accidental Release (Spill) Recovery Workflow

In the event of a spill, immediate and calculated action is required to prevent ignition.

  • Isolate and Ventilate: Immediately remove all sources of ignition (heat, sparks, open flames, hot surfaces) from the vicinity[2][4]. Ensure the area is well-ventilated.

  • Tool Selection (Critical): Procure strictly spark-proof and explosion-proof tools (e.g., beryllium-copper or specialized plastic scoops)[2][4].

    • Causality: The compound is a Class 4.1 Flammable Solid[1]. Friction or mechanical sparks from standard steel tools can provide the activation energy necessary to ignite the dust cloud, leading to a deflagration event.

  • Mechanical Recovery: Sweep up the solid dust/powder carefully to avoid dispersing particulates into the air[1][2]. Shovel the collected material into a dedicated, airtight hazardous waste container.

  • Decontamination: Wash the spill area with plenty of soap and water to remove residual traces[4].

Waste Management Workflow Visualization

G N1 Waste Generation: 2-Methyl-2-nitropropane-d9 N2 Segregation Check: Isolate from Oxidizers & Bases N1->N2 N3 Physical State Assessment N2->N3 N4 Solid Waste Collect via Non-Sparking Tools N3->N4 Pure Solid/Powder N5 Liquid Waste Dissolve in Combustible Solvent N3->N5 Solution/Extract N6 Hazardous Waste Labeling UN1325, Flammable Solid N4->N6 N5->N6 N7 EHS Transfer & Chemical Incineration N6->N7 Controlled Burn

Workflow for the safe segregation, collection, and disposal of 2-Methyl-2-nitropropane-d9 waste.

Sources

Handling

Personal protective equipment for handling 2-Methyl-2-nitropropane-d9

As a Senior Application Scientist, I frequently consult with drug development professionals and researchers on the safe handling of isotopically labeled volatile organics. 2-Methyl-2-nitropropane-d9 (often referred to as...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and researchers on the safe handling of isotopically labeled volatile organics. 2-Methyl-2-nitropropane-d9 (often referred to as tert-nitrobutane-d9) is a highly valuable reagent in radical chemistry, spin trapping, and mechanistic studies.

However, its incorporation of deuterium does not mitigate the severe flammability and toxicity risks inherent to the unlabeled tert-butyl nitro moiety. In this guide, we will move beyond basic compliance checklists. We will explore the causality behind each safety protocol, ensuring that your laboratory builds a self-validating system for handling this compound safely and efficiently.

Physicochemical Causality & Hazard Profile

To design an effective safety protocol, we must first understand the physical parameters that drive the compound's behavior. The isotopic labeling (d9) increases the compound's density but leaves its volatile, flammable nature unchanged.

Table 1: Physicochemical & Hazard Profile of 2-Methyl-2-nitropropane-d9

PropertyValueOperational Implication
CAS Number 52168-52-2Unique identifier for the deuterated isotopologue.
Flash Point 19.0 °C (66.2 °F)Highly flammable at room temperature; dictates the strict use of grounded, explosion-proof equipment.
Boiling Point 126-127 °CHigh risk of rapid vaporization and pressure buildup during exothermic reactions[1].
Density 1.034 g/mL at 25 °CHeavier than water due to deuterium incorporation (unlabeled is ~0.95 g/mL); affects phase separation in extractions.
Hazard Codes H225, H315, H319, H335Necessitates strict skin, eye, and respiratory protection protocols[1].

Personal Protective Equipment (PPE) Architecture

We must view PPE not as a passive barrier, but as a causality-driven defense system. Every piece of equipment serves a specific mechanistic purpose against the hazards of 2-Methyl-2-nitropropane-d9.

  • Eye and Face Protection :

    • Requirement: Chemical splash goggles paired with an 8-inch minimum face shield[1].

    • Causality: The compound is a severe eye irritant (H319). In the event of a pressurized release, capillary action can draw liquids around standard safety glasses. A face shield provides a secondary barrier against potential micro-explosions if the compound is inadvertently heated to decomposition[2].

  • Hand Protection :

    • Requirement: Heavy-duty Nitrile or Butyl rubber gloves.

    • Causality: Nitroalkanes are notorious for permeating thin latex or standard examination gloves rapidly. Butyl rubber provides superior resistance to organic nitro compounds, preventing skin irritation (H315) and systemic absorption[3].

  • Body Protection :

    • Requirement: Flame-Resistant (FR) lab coat (e.g., Nomex) and anti-static clothing.

    • Causality: With a flash point of 19 °C, the vapors of 2-Methyl-2-nitropropane-d9 can ignite at ambient room temperature. An FR coat ensures that in the event of a flash fire, the fabric will self-extinguish, preventing catastrophic burn injuries.

  • Respiratory Protection :

    • Requirement: Type ABEK (EN14387) respirator filter or equivalent multi-gas cartridge, utilized only if fume hood ventilation fails or during spill cleanup[1].

    • Causality: Thermal decomposition of this compound emits highly toxic nitrogen oxides (NOx)[4]. A standard N95 particulate filter offers zero protection against these acidic, oxidizing gases; an ABEK filter chemically neutralizes them.

Operational Workflows and Methodologies

To maintain a self-validating safety system, every handling step must inherently prevent the conditions required for an accident (e.g., separating fuel from ignition sources).

Protocol 1: Safe Dispensing and Handling
  • Environmental Verification : Ensure the chemical fume hood is fully operational with a face velocity of 80-100 fpm. Verify that all internal electrical equipment is explosion-proof[3].

  • Static Dissipation : Ground and bond all receiving containers. Because the flash point is below typical lab temperatures, static discharge is the primary ignition vector[2].

  • Tool Selection : Utilize exclusively non-sparking tools (e.g., beryllium copper or brass spatulas/wrenches) when opening containers or assembling apparatus[4].

  • Inert Transfer : Dispense the chemical using a sealed syringe or cannula transfer under an inert atmosphere (Argon or Nitrogen). This not only prevents flammable vapor escape but also protects the deuterated compound from atmospheric moisture, preserving its isotopic purity.

Protocol 2: Waste Disposal and Decontamination
  • Segregation : Collect all 2-Methyl-2-nitropropane-d9 waste in a dedicated, clearly labeled "Halogen-Free Flammable Organic Waste" container. Critical constraint: Never mix with strong oxidizing agents or strong bases, as this can trigger exothermic decomposition[4].

  • Storage : Keep the waste container tightly closed and store it in a grounded flammables safety cabinet, strictly isolated from heat sources[2].

  • Decontamination : Rinse all contaminated glassware with a compatible, less hazardous organic solvent (e.g., acetone) within the fume hood before routing to standard aqueous cleaning facilities.

Workflow N1 1. Pre-Operation Setup Verify Grounding & Ventilation N2 2. PPE Donning FR Coat, Nitrile Gloves, Goggles N1->N2 N3 3. Dispensing Protocol Use Non-Sparking Tools N2->N3 N4 4. Reaction Monitoring Maintain Temp < 100°C N3->N4 Spill Emergency: Spill/Exposure Evacuate & Use ABEK Filter N3->Spill Vapor Leak N5 5. Waste Segregation Store in Flammables Cabinet N4->N5 NOx Hazard: NOx Emission Thermal Decomposition Risk N4->NOx Overheating NOx->Spill

Fig 1: Operational workflow and emergency escalation pathways for 2-Methyl-2-nitropropane-d9.

Emergency Response & Escalation Plans

  • Spill Protocol : Immediately remove all sources of ignition. Evacuate the immediate area and allow vapors to dissipate. Personnel responding to the spill must don full PPE, including an ABEK-filtered respirator. Absorb the spill with an inert, non-combustible material (e.g., dry sand or vermiculite)—never use combustible absorbents like sawdust[4]. Sweep up using spark-proof tools and place in a sealed container for hazardous waste disposal.

  • Exposure Protocol :

    • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Seek medical attention if irritation persists[4].

    • Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. If decomposition NOx fumes were inhaled, seek immediate emergency medical attention, as pulmonary edema can be delayed[2].

References

  • Title : SAFETY DATA SHEET - 2-Methyl-2-nitropropane (Revision Date 22-Sep-2023) Source : Fisher Scientific UK URL :[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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